Tazobactam acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7?,8-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQZKKCYTLCDGQ-CFGJQEBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H](N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery and Chemical Synthesis of Tazobactam Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tazobactam (B1681243) is a potent, irreversible inhibitor of a broad spectrum of bacterial β-lactamases. Its introduction into clinical practice, primarily in combination with β-lactam antibiotics such as piperacillin, has been a significant advancement in the fight against antibiotic resistance. This technical guide provides an in-depth overview of the discovery of tazobactam by Taiho Pharmaceutical and details the various chemical synthesis routes developed for its industrial production. The document includes a compilation of quantitative data, detailed experimental protocols for key synthetic steps, and visualizations of synthetic pathways and the mechanism of action to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery of Tazobactam
Tazobactam, a penicillanic acid sulfone, was discovered by researchers at the Japanese pharmaceutical company Taiho Pharmaceutical Co., Ltd.[1][2][3][4] It is structurally related to sulbactam, another β-lactamase inhibitor. The development of tazobactam was a result of extensive research programs aimed at identifying novel β-lactamase inhibitors that could overcome the growing problem of bacterial resistance to β-lactam antibiotics. While specific details of the initial screening program are not extensively published, the discovery was part of a broader effort in the 1970s and 1980s to find microbial products or synthetic compounds that could protect β-lactam antibiotics from enzymatic degradation.[5] Tazobactam was patented in 1982 and approved for medical use in 1992, a testament to its potent inhibitory activity against a wide range of β-lactamases.[6]
Mechanism of Action
Tazobactam's primary role is to inhibit bacterial β-lactamase enzymes.[6][7] These enzymes are produced by resistant bacteria and hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them inactive. Tazobactam itself possesses weak antibacterial activity and is therefore used in combination with β-lactam antibiotics.
The mechanism of inhibition involves tazobactam acting as a "suicide inhibitor." It is recognized as a substrate by the β-lactamase enzyme. The enzyme attacks the β-lactam ring of tazobactam, leading to the formation of a covalent acyl-enzyme intermediate. This intermediate is stable and does not readily undergo hydrolysis, thus irreversibly inactivating the enzyme.[7] This allows the partner antibiotic, such as piperacillin, to effectively reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.
Chemical Synthesis of Tazobactam Acid
Several synthetic routes for this compound have been developed, starting from readily available precursors such as 6-aminopenicillanic acid (6-APA), penicillin G, and sulbactam. The following sections detail the key strategies and provide representative experimental protocols.
Synthesis from Penicillin G or 6-APA
A common and industrially significant route to tazobactam initiates from penicillin G or its derivative, 6-APA. This pathway involves several key transformations, including the protection of the carboxylic acid, modification at the C6 position, oxidation of the sulfide (B99878) to a sulfone, and the introduction of the triazole moiety.
3.1.1. Synthetic Workflow
3.1.2. Key Experimental Protocols
-
Step 1: Esterification of 6-APA
-
Protocol: 6-APA is reacted with diphenyldiazomethane in a suitable solvent like dichloromethane (B109758) or acetone (B3395972) to yield the corresponding diphenylmethyl ester. The reaction is typically carried out at room temperature.
-
Quantitative Data: Yields for this step are generally high, often exceeding 90%.
-
-
Step 2: Oxidation to Penicillanic Acid Diphenylmethyl Ester Sulfoxide
-
Protocol: The penicillanic acid diphenylmethyl ester is oxidized to the sulfoxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in a chlorinated solvent. The reaction is performed at low temperatures (0-5 °C) to control selectivity.
-
Quantitative Data: This oxidation step typically proceeds with yields in the range of 85-95%.
-
-
Step 3: Chloromethylation
-
Protocol: The sulfoxide is subjected to a Pummerer-type rearrangement followed by chlorination. This can be achieved by reacting the sulfoxide with a chlorinating agent like N-chlorosuccinimide (NCS) in the presence of a Lewis acid.
-
Quantitative Data: Yields for the chloromethylation step can vary but are generally in the range of 60-75%.
-
-
Step 4: Azidation
-
Protocol: The 2β-chloromethyl derivative is converted to the 2β-azidomethyl compound by reaction with sodium azide (B81097) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Quantitative Data: The azidation reaction is usually efficient, with yields often greater than 80%.
-
-
Step 5: Oxidation to the Sulfone
-
Protocol: The sulfide is oxidized to the corresponding sulfone using a strong oxidizing agent like potassium permanganate (B83412) or peracetic acid in a suitable solvent system. Careful control of reaction conditions is necessary to avoid over-oxidation.
-
Quantitative Data: Yields for the sulfone formation are typically in the range of 70-85%.
-
-
Step 6: [3+2] Cycloaddition
-
Protocol: The 2β-azidomethyl sulfone undergoes a [3+2] cycloaddition reaction with acetylene (B1199291) or a synthetic equivalent to form the triazole ring of tazobactam diphenylmethyl ester. This reaction is often carried out under pressure and at elevated temperatures.
-
Quantitative Data: The cycloaddition step can have variable yields, generally ranging from 50% to 70%.
-
-
Step 7: Deprotection
-
Protocol: The diphenylmethyl ester protecting group is removed by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) or by acid-catalyzed cleavage to afford the final this compound.
-
Quantitative Data: Deprotection is typically a high-yielding step, with yields often exceeding 90%.
-
Synthesis from Sulbactam
An alternative approach utilizes sulbactam, a structurally similar β-lactamase inhibitor, as the starting material. This route involves the functionalization of one of the methyl groups of sulbactam.
3.2.1. Synthetic Workflow
3.2.2. Key Experimental Considerations
This route requires the selective functionalization of one of the two methyl groups of sulbactam, which can be challenging and may lead to a mixture of products, thereby impacting the overall yield. The subsequent steps of azidation, cycloaddition, and deprotection are analogous to those described in the synthesis from 6-APA.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of tazobactam starting from 6-APA. It is important to note that these values can vary depending on the specific reaction conditions and scale of the synthesis.
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | Esterification | 6-APA | Penicillanic Acid Diphenylmethyl Ester | >90 |
| 2 | Oxidation | Penicillanic Acid Diphenylmethyl Ester | Penicillanic Acid Diphenylmethyl Ester Sulfoxide | 85-95 |
| 3 | Chloromethylation | Penicillanic Acid Diphenylmethyl Ester Sulfoxide | 2β-Chloromethyl-2α-methylpenam-3α-carboxylic Acid Diphenylmethyl Ester | 60-75 |
| 4 | Azidation | 2β-Chloromethyl-2α-methylpenam-3α-carboxylic Acid Diphenylmethyl Ester | 2β-Azidomethyl-2α-methylpenam-3α-carboxylic Acid Diphenylmethyl Ester | >80 |
| 5 | Oxidation | 2β-Azidomethyl-2α-methylpenam-3α-carboxylic Acid Diphenylmethyl Ester | 2β-Azidomethyl-2α-methylpenam-3α-carboxylic Acid Diphenylmethyl Ester-1,1-dioxide | 70-85 |
| 6 | [3+2] Cycloaddition | 2β-Azidomethyl-2α-methylpenam-3α-carboxylic Acid Diphenylmethyl Ester-1,1-dioxide | Tazobactam Diphenylmethyl Ester | 50-70 |
| 7 | Deprotection | Tazobactam Diphenylmethyl Ester | This compound | >90 |
Spectroscopic Data of this compound
The structure of this compound is confirmed by various spectroscopic techniques.
| Spectroscopic Technique | Key Data |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ (ppm): 1.34 (s, 3H, CH₃), 3.34 & 3.71 (dd, 2H, CH₂-CO), 4.79 (s, 1H, CH-COOH), 4.92 & 5.24 (dd, 2H, CH₂-N), 5.18 (s, 1H, N-CH-SO₂), 7.79 & 8.09 (2s, 2H, Triazole ring) |
| ¹³C NMR (DMSO-d₆, 75 MHz) | δ (ppm): 16.1, 38.3, 50.2, 60.2, 62.3, 64.9, 127.2, 133.7, 168.3, 171.8 |
| Mass Spectrometry (ESI) | m/z: 301.06 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | 3440 (O-H), 1770 (β-lactam C=O), 1730 (carboxyl C=O), 1320 & 1140 (SO₂) |
Conclusion
The discovery of tazobactam by Taiho Pharmaceutical provided a crucial tool in combating bacterial resistance to β-lactam antibiotics. The development of multiple synthetic routes, particularly those starting from readily available penicillin derivatives, has enabled its large-scale production and widespread clinical use. This guide has outlined the key aspects of its discovery and the detailed chemistry of its synthesis, providing a valuable resource for professionals in the field of drug development and medicinal chemistry. Further research into more efficient and greener synthetic methodologies continues to be an area of active investigation.
References
- 1. CN105085544A - Synthesis method of tazobactam diphenylmethyl ester - Google Patents [patents.google.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. CN102643292B - Tazobactam synthesis method - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Vinylcyclopropane [3+2] Cycloaddition with Acetylenic Sulfones Based on Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Tazobactam Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tazobactam acid is a potent β-lactamase inhibitor, crucial in overcoming bacterial resistance to β-lactam antibiotics. Its efficacy and formulation stability are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its chemical identity, solubility, melting point, pKa, and stability. Detailed methodologies for the determination of these properties are presented, alongside visual representations of its mechanism of action and experimental workflows to facilitate a deeper understanding for research, development, and quality control purposes.
Chemical Identity
This compound is a penicillanic acid sulfone derivative.[1] Its fundamental chemical and physical identifiers are summarized below.
| Property | Value |
| IUPAC Name | (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[][3] |
| Chemical Formula | C₁₀H₁₂N₄O₅S[4][5][6][7] |
| Molecular Weight | 300.29 g/mol [4][8][6][7][] |
| CAS Number | 89786-04-9[][6][10] |
| Appearance | White to off-white crystalline powder[][11][10][12] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its development as a pharmaceutical agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Quantitative Physicochemical Data
The key physicochemical parameters of this compound are presented in the table below.
| Property | Value | Source(s) |
| Melting Point | 115-145°C[10][12][13][14]; >170°C (decomposition)[][] | [][][10][12][13][14] |
| pKa | 2.1[3], 2.33 ± 0.40 (Predicted)[12][13][14], 2.86 (Strongest Acidic)[15] | [3][12][13][14][15] |
| Density | 1.92 ± 0.1 g/cm³[][][10][13][14] | [][][10][13][14] |
| Boiling Point | 707.1 ± 70.0°C[][] | [][] |
Solubility Profile
The solubility of this compound in various solvents is a critical factor for its formulation and delivery.
| Solvent | Solubility Description |
| Water | Soluble[10][12][13][14], Very slightly soluble[11] |
| DMSO | Soluble (35 mg/mL)[][], Slightly soluble (Heated)[12][13][14], 55 mg/mL (Sonication recommended)[16] |
| Methanol | Soluble[][], Slightly soluble[11], Slightly soluble (Heated, Sonicated)[12][13][14] |
| Ethanol | Slightly soluble[11] |
| Acetone | Slightly soluble[11] |
| N,N-dimethylformamide | Freely soluble[11] |
Note: The sodium salt of Tazobactam is very soluble in water and soluble in alcohol.[17][18]
Stability Profile
This compound is susceptible to degradation under certain conditions. It is noted to be light-sensitive.[12][13][14] Degradation pathways can include hydrolysis of the β-lactam ring.[19][20] Forced degradation studies have shown that Tazobactam degrades in the presence of acid, base, and oxidative stress.[21][22] For instance, one study noted that Tazobactam was degraded within one hour in 1 N HCl at room temperature.[22]
Experimental Protocols
Accurate determination of physicochemical properties requires robust experimental protocols. The following sections outline methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, potentiometric titration is a suitable method.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh and dissolve this compound in a suitable solvent, such as a co-solvent mixture if aqueous solubility is low, to a known concentration (e.g., 1 mM).[23]
-
Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[23]
-
Titration Setup: Place the analyte solution in a thermostated vessel and use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to remove dissolved carbon dioxide.[23]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.[23]
-
Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point. The inflection point of the curve corresponds to the equivalence point.
Determination of Solubility by Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[24]
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a series of vials containing the solvent of interest (e.g., water, buffers of different pH).
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[24] The presence of undissolved solid should be confirmed visually.[24]
-
Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in the specific solvent under the tested conditions.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to quantify the decrease in the concentration of this compound and to detect the formation of degradation products over time.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[21]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic solvent (e.g., Methanol).[21] The exact ratio should be optimized for good resolution.
-
Detection: UV detection at a suitable wavelength (e.g., 231 nm).[21]
-
-
Forced Degradation Studies: Subject this compound solutions to stress conditions such as acid (HCl), base (NaOH), oxidation (H₂O₂), heat, and light.[21][26]
-
Method Validation: Validate the HPLC method according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[21][25] The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
Mechanism of Action: β-Lactamase Inhibition
Tazobactam itself has weak antibacterial activity.[3] Its primary role is to protect β-lactam antibiotics from degradation by bacterial β-lactamase enzymes.[3][10] Tazobactam contains a β-lactam ring that irreversibly binds to the active site of the β-lactamase enzyme, thereby inactivating it.[1][18] This allows the partner antibiotic (e.g., piperacillin) to exert its antibacterial effect on the pathogen.[7][18]
Conclusion
The physicochemical properties of this compound are fundamental to its role as an effective β-lactamase inhibitor. This guide has provided a detailed summary of its key characteristics and the experimental protocols required for their determination. A thorough understanding and application of this knowledge are essential for the successful development, formulation, and clinical application of Tazobactam-containing antibacterial therapies. The provided diagrams offer a clear visual representation of complex processes, aiding in the comprehension of its mechanism and analytical workflows.
References
- 1. echemi.com [echemi.com]
- 3. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. biocompare.com [biocompare.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Tazobactam - Wikipedia [en.wikipedia.org]
- 8. scbt.com [scbt.com]
- 10. This compound CAS 89786-04-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. This compound - Buy this compound, 89786-04-9, C10H12N4O5S Product on Hangzhou Dayangchem Co., Limited [dycnchem.com]
- 12. Cas 89786-04-9,this compound | lookchem [lookchem.com]
- 13. alfa-chemical.com [alfa-chemical.com]
- 14. This compound | 89786-04-9 [chemicalbook.com]
- 15. Human Metabolome Database: Showing metabocard for Tazobactam (HMDB0015544) [hmdb.ca]
- 16. Tazobactam | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 17. Tazobactam Sodium [doi.usp.org]
- 18. toku-e.com [toku-e.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Zosyn® (piperacillin/tazobactam) reformulation: Expanded compatibility and coadministration with lactated Ringer’s solutions and selected aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jchr.org [jchr.org]
- 22. mdpi.com [mdpi.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. lup.lub.lu.se [lup.lub.lu.se]
- 25. scielo.br [scielo.br]
- 26. ijrpb.com [ijrpb.com]
The Structure-Activity Relationship of Tazobactam: A Technical Guide to a Potent β-Lactamase Inhibitor
For Immediate Release
Abstract
Tazobactam (B1681243), a penicillanic acid sulfone, is a potent, mechanism-based inhibitor of a wide range of bacterial β-lactamase enzymes. Its primary clinical role is to protect β-lactam antibiotics, such as piperacillin, from enzymatic degradation, thereby restoring or extending their spectrum of activity against resistant pathogens. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of tazobactam acid. It consolidates quantitative inhibitory data, details key experimental protocols for its evaluation, and illustrates its mechanism of action and experimental workflows through detailed diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development and infectious diseases.
Introduction to Tazobactam and β-Lactamase Inhibition
The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, has necessitated the development of compounds that can neutralize these enzymes. β-Lactamases hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them ineffective.[1] Tazobactam is a third-generation β-lactamase inhibitor that acts as a "suicide inhibitor" or mechanism-based inactivator.[1][2] Structurally similar to penicillins, it is recognized by the active site of serine-based β-lactamases.[1] The ensuing enzymatic reaction leads to the formation of a stable, covalent acyl-enzyme intermediate that does not readily deacylate, thus irreversibly inactivating the enzyme.[1][3] This guide delves into the specific structural features of tazobactam that are critical for this potent inhibitory activity.
Core Structure and Key Functional Groups
The chemical structure of this compound is (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide.[3] Its core is a penam (B1241934) nucleus, but with critical modifications that differentiate it from simple penicillins and other inhibitors like sulbactam.
The key functional groups contributing to its activity are:
-
The β-Lactam Ring: Essential for recognition and binding to the active site serine of the β-lactamase.
-
The Sulfone Group: The oxidation of the thiazolidine (B150603) ring sulfur to a sulfone is a critical feature. This group enhances the reactivity of the β-lactam ring, making it a better acylating agent. It also acts as a good leaving group during the subsequent fragmentation of the acyl-enzyme intermediate, which is crucial for irreversible inactivation.
-
The 1,2,3-Triazole Ring: This substituent at the C-3 position plays a significant role in the overall potency and spectrum of tazobactam's activity.
Quantitative Structure-Activity Relationship Data
The inhibitory potency of tazobactam and its comparison to other penam-based inhibitors, clavulanic acid and sulbactam, are best illustrated through their 50% inhibitory concentration (IC50) values against various β-lactamases. Tazobactam demonstrates potent inhibition against Class A (penicillinases and extended-spectrum β-lactamases) and some Class C (cephalosporinases) enzymes.[4][5]
| β-Lactamase Enzyme | Inhibitor | IC50 (μM) |
| Conventional Spectrum | ||
| TEM-1 | Clavulanic Acid | 0.08 |
| Sulbactam | 4.8 | |
| Tazobactam | 0.1 | |
| SHV-1 | Clavulanic Acid | 0.01 |
| Sulbactam | 5.8 | |
| Tazobactam | 0.07 | |
| Extended Spectrum (TEM-derived) | ||
| TEM-3 | Clavulanic Acid | 0.04 |
| Sulbactam | 0.8 | |
| Tazobactam | 0.05 | |
| TEM-4 | Clavulanic Acid | 0.05 |
| Sulbactam | 0.7 | |
| Tazobactam | 0.06 | |
| TEM-5 | Clavulanic Acid | 0.12 |
| Sulbactam | 1.5 | |
| Tazobactam | 0.1 | |
| TEM-9 | Clavulanic Acid | 0.05 |
| Sulbactam | 0.9 | |
| Tazobactam | 0.06 | |
| TEM-12 | Clavulanic Acid | 0.03 |
| Sulbactam | 0.5 | |
| Tazobactam | 0.04 | |
| Extended Spectrum (SHV-derived) | ||
| SHV-2 | Clavulanic Acid | 0.02 |
| Sulbactam | 0.4 | |
| Tazobactam | 0.03 | |
| SHV-3 | Clavulanic Acid | 0.03 |
| Sulbactam | 0.6 | |
| Tazobactam | 0.04 | |
| SHV-4 | Clavulanic Acid | 0.04 |
| Sulbactam | 0.7 | |
| Tazobactam | 0.05 | |
| SHV-5 | Clavulanic Acid | 0.02 |
| Sulbactam | 0.3 | |
| Tazobactam | 0.03 |
Data summarized from "A Head-to-Head Comparison of Penam-Based Beta-Lactamase Inhibitors"[6]
As the data indicates, tazobactam's potency against both conventional and extended-spectrum TEM and SHV β-lactamases is comparable to that of clavulanic acid and significantly superior to sulbactam.[6][7]
Mechanism of Action: A Step-by-Step Pathway
Tazobactam functions as a progressive, irreversible inhibitor. The process begins with reversible binding to the enzyme, followed by acylation of the active site serine, and culminates in a series of chemical rearrangements that prevent enzyme regeneration.
The key steps in the mechanism are:
-
Binding: Tazobactam binds to the active site of the β-lactamase, forming a non-covalent Michaelis complex.
-
Acylation: The catalytic serine residue (Ser70 in many Class A enzymes) attacks the carbonyl carbon of the β-lactam ring, opening the ring and forming a covalent acyl-enzyme intermediate.[8]
-
Rearrangement: This is the crucial step for irreversible inhibition. The initial acyl-enzyme intermediate is unstable and undergoes a rapid chemical rearrangement. This involves the opening of the second (thiazolidine) ring, facilitated by the sulfone group acting as an effective leaving group. This rearrangement leads to the formation of a stable, conjugated imine or enamine species.[3][9]
-
Inactivation: The rearranged, covalently bound adduct is very stable and deacylates extremely slowly, if at all. This effectively sequesters the enzyme, leading to its permanent inactivation.[1]
Experimental Protocols: Determining Inhibitory Potency
The inhibitory activity of tazobactam and its analogs is typically quantified by determining their IC50 values. A standard method for this is the spectrophotometric assay using the chromogenic cephalosporin, nitrocefin (B1678963).
Protocol for IC50 Determination using Nitrocefin Assay
Objective: To determine the concentration of tazobactam required to inhibit 50% of the activity of a specific β-lactamase enzyme.
Materials:
-
Purified β-lactamase (e.g., TEM-1, SHV-1)
-
This compound
-
Nitrocefin (stock solution in DMSO)
-
Assay Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~490 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of tazobactam in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the tazobactam stock solution in Assay Buffer to achieve a range of final assay concentrations.
-
Prepare a working solution of the β-lactamase enzyme in Assay Buffer. The optimal concentration should be determined empirically to yield a linear rate of nitrocefin hydrolysis over the measurement period.
-
Prepare a working solution of nitrocefin in Assay Buffer (e.g., 100 µM final concentration).
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the diluted tazobactam solutions. Include wells for a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme).
-
Add the β-lactamase working solution to all wells except the negative control.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the nitrocefin working solution to all wells.
-
Immediately place the plate in a microplate reader and begin monitoring the increase in absorbance at ~490 nm in kinetic mode. Record readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each tazobactam concentration relative to the uninhibited positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation).
-
References
- 1. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 2. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular structure of the acyl-enzyme intermediate in beta-lactam hydrolysis at 1.7 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The In Vitro Antibacterial Spectrum of Tazobactam Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of tazobactam (B1681243) acid. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of key mechanisms and workflows.
Tazobactam is a potent inhibitor of a wide range of bacterial β-lactamases.[1] While its primary therapeutic role is in combination with β-lactam antibiotics to protect them from enzymatic degradation, tazobactam itself possesses a degree of intrinsic antibacterial activity.[2][3] This guide will explore both the inherent activity of tazobactam acid and its synergistic effects when combined with piperacillin (B28561) and ceftolozane.
Experimental Protocols
Accurate determination of the in vitro antibacterial spectrum of tazobactam and its partner antibiotics relies on standardized and reproducible experimental methodologies. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (Based on CLSI M07)
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of this compound and/or the combination agent (piperacillin-tazobactam, ceftolozane-tazobactam) at a high concentration in a suitable solvent.
-
Perform serial twofold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final volume in each well is typically 100 µL.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) medium, select several well-isolated colonies of the test organism.
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.
4. MIC Determination:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Agar Dilution Method (Based on EUCAST Guidelines)
This method is an alternative to broth microdilution for MIC determination.
1. Preparation of Agar Plates:
-
Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of the antimicrobial agent. This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before pouring the plates.
-
A control plate with no antimicrobial agent is also prepared.
2. Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ Colony Forming Units (CFU) per spot on the agar surface.
3. Inoculation and Incubation:
-
Using a multipoint inoculator, spot the prepared bacterial suspension onto the surface of each agar plate.
-
Allow the inoculum spots to dry completely before inverting the plates for incubation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
4. MIC Determination:
-
After incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits the growth of the bacteria.
Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
1. Preparation:
-
Prepare flasks containing CAMHB with the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control flask without the antimicrobial agent.
2. Inoculation:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method.
-
Inoculate each flask to a starting density of approximately 5 x 10⁵ CFU/mL.
3. Sampling and Viable Cell Counting:
-
Incubate the flasks at 35°C ± 2°C in a shaking incubator.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto MHA.
-
Incubate the plates overnight and count the number of viable colonies (CFU/mL).
4. Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each antimicrobial concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Data Presentation: In Vitro Antibacterial Spectrum
The following tables summarize the in vitro activity of this compound, both alone and in combination with piperacillin and ceftolozane, against a range of clinically relevant bacteria. Data is presented as Minimum Inhibitory Concentration (MIC) values, including MIC₅₀ (the concentration required to inhibit 50% of isolates) and MIC₉₀ (the concentration required to inhibit 90% of isolates).
Intrinsic Antibacterial Activity of this compound
Tazobactam's intrinsic antibacterial activity is generally considered weak against most bacterial species. However, it does exhibit some activity, particularly against certain organisms like Acinetobacter baumannii.[2] This activity is attributed to its ability to bind to penicillin-binding proteins (PBPs), specifically PBP2, which is involved in bacterial cell wall synthesis.[3]
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Acinetobacter baumannii | 2 - 256 | 128 | >256 |
| Escherichia coli | >128 | >128 | >128 |
| Bacteroides fragilis | 32 - >128 | 64 | >128 |
Note: Data on the intrinsic activity of this compound is limited as it is primarily studied as a β-lactamase inhibitor.
In Vitro Activity of Piperacillin-Tazobactam
The combination of piperacillin with tazobactam significantly expands its spectrum of activity to include many β-lactamase-producing bacteria.[4]
Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.25 - 8 | 1 | 2 |
| Streptococcus pneumoniae | ≤0.06 - 2 | ≤0.06 | 0.5 |
| Enterococcus faecalis | 1 - 16 | 4 | 8 |
Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.25 - 64 | ≤0.25 | 4 |
| Klebsiella pneumoniae | ≤0.25 - >64 | 1 | 16 |
| Pseudomonas aeruginosa | ≤0.5 - >128 | 4 | 32 |
| Enterobacter cloacae | ≤0.25 - >64 | 1 | 32 |
| Haemophilus influenzae | ≤0.06 - 1 | ≤0.06 | 0.25 |
Anaerobic Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis group | ≤0.12 - 32 | 0.5 | 8 |
| Clostridium perfringens | ≤0.12 - 4 | 0.25 | 1 |
| Prevotella spp. | ≤0.06 - 8 | 0.25 | 2 |
In Vitro Activity of Ceftolozane-Tazobactam
Ceftolozane-tazobactam is a novel combination with potent activity against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa.
Gram-Positive Bacteria
Ceftolozane-tazobactam has limited clinically significant activity against most Gram-positive bacteria.
Gram-Negative Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.12 - >32 | 0.25 | 0.5 |
| Klebsiella pneumoniae | ≤0.25 - >32 | 0.5 | >32 |
| Pseudomonas aeruginosa | ≤0.12 - >32 | 0.5 | 2 |
| Enterobacter cloacae | ≤0.25 - >32 | 0.5 | 4 |
| Proteus mirabilis | ≤0.12 - 4 | 0.25 | 0.5 |
Anaerobic Bacteria
| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | ≤0.25 - 2 | 1 | 2 |
| Bacteroides thetaiotaomicron | 1 - >64 | 16 | 64 |
| Fusobacterium spp. | ≤0.12 - 1 | 0.25 | 0.5 |
| Prevotella spp. | ≤0.015 - 0.5 | 0.03 | 0.06 |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and mechanisms related to the in vitro antibacterial activity of tazobactam.
Workflow for In Vitro Antibacterial Susceptibility Testing.
References
- 1. Piperacillin/tazobactam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activities of the beta-lactamase inhibitors clavulanic acid, sulbactam, and tazobactam alone or in combination with beta-lactams against epidemiologically characterized multidrug-resistant Acinetobacter baumannii strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of piperacillin/tazobactam against isolates from patients enrolled in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of Tazobactam Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazobactam (B1681243) acid is a potent, irreversible inhibitor of a wide range of bacterial β-lactamases.[1][2] While possessing minimal intrinsic antibacterial activity itself, its primary role is to act as a 'suicide' substrate for these enzymes, protecting co-administered β-lactam antibiotics from enzymatic degradation.[1] This synergistic action restores or extends the spectrum of activity of antibiotics like piperacillin (B28561) and ceftolozane (B606591) against many clinically significant pathogens that have acquired resistance through β-lactamase production.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of tazobactam acid, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Pharmacokinetic Properties
The pharmacokinetics of tazobactam are characterized by its distribution throughout the body, limited metabolism, and primary elimination through the kidneys. Co-administration with β-lactam antibiotics can influence its pharmacokinetic profile.
Table 1: Summary of Key Pharmacokinetic Parameters of Tazobactam
| Parameter | Value | Population/Conditions | Source |
| Half-life (t½) | 0.9 - 15.0 hours | Obese Patients | [4] |
| 5.6 ± 1.3 hours | Anuric ICU patients on CVVHD | [5] | |
| 7.3 (4.6–11.8) hours | Critically ill patients on CVVHDF | [6] | |
| Volume of Distribution (Vd) | 11.5 - 60.1 L | Obese Patients | [4] |
| 0.32 (0.24–0.36) L/kg | Critically ill patients on CVVHDF | [6] | |
| 27.0 ± 10.6 L | Obese Patients | [4] | |
| Total Clearance (CL) | 134.2 ml/min | With piperacillin | [7] |
| 203.5 ml/min | Administered alone | [7] | |
| 3.8 (3.3–4.2) L/h | Critically ill patients on CVVHDF | [6] | |
| Protein Binding | ~30% | Healthy individuals | [8] |
| 8.0% | General patient population | [9] | |
| Metabolism | Limited | General population | [2] |
| Elimination | Primarily renal (unchanged drug) | General population | [2] |
Pharmacodynamic Properties
The primary pharmacodynamic index associated with the efficacy of tazobactam is the percentage of the dosing interval during which the free drug concentration remains above a certain threshold (%fT > threshold).[10][11][12][13] This threshold concentration is dependent on the level of β-lactamase expression by the target pathogen.
Table 2: Tazobactam Pharmacodynamic Targets (%fT > Threshold)
| Target Pathogen Condition | Tazobactam Concentration Threshold | %fT for Efficacy | Source |
| Low-level CTX-M-15-producing E. coli | 0.25 µg/mL | 44.9% (net bacterial stasis) | [10][12] |
| Moderate-level CTX-M-15-producing E. coli | 0.5 µg/mL | 62.9% (1-log10 CFU decrease) | [10][12] |
| High-level CTX-M-15-producing E. coli | 2.0 µg/mL | 84.9% (2-log10 CFU decrease) | [10][12] |
| High-level β-lactamase-producing E. coli | 2.0 µg/mL | 85% (2-log10 CFU decrease) | [13] |
Mechanism of Action
Tazobactam's mechanism of action is centered on its ability to irreversibly inactivate bacterial β-lactamase enzymes. This protects the co-administered β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell lysis.[1]
References
- 1. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of High-Dose Piperacillin–Tazobactam in Obese Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Piperacillin-Tazobactam in Anuric Intensive Care Patients during Continuous Venovenous Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Pharmacokinetics and tissue penetration of tazobactam administered alone and with piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Integral Pharmacokinetic Analysis of Piperacillin and Tazobactam in Plasma and Urine in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics-Pharmacodynamics of Tazobactam in Combination with Piperacillin in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Pharmacokinetics-Pharmacodynamics of Tazobactam in Combination with Piperacillin in an In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Population Pharmacokinetics and Pharmacodynamic Approach To Optimize Tazobactam Activity in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
Tazobactam Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tazobactam acid, a pivotal β-lactamase inhibitor. This document consolidates critical data, including its chemical properties, mechanism of action, and relevant experimental protocols, to support research and development activities in the field of antibacterial drug discovery.
Core Properties of this compound
Tazobactam is a penicillanic acid sulfone derivative that potently inhibits the activity of a wide range of bacterial β-lactamase enzymes.[1][2][3] It is structurally similar to other β-lactam antibiotics but possesses weak intrinsic antibacterial activity.[4] Its primary role is to protect β-lactam antibiotics from degradation by β-lactamase-producing bacteria, thereby restoring or extending their spectrum of activity.[2][3]
| Property | Value | Reference |
| CAS Number | 89786-04-9 | [1][2][5] |
| Molecular Formula | C10H12N4O5S | [1][2][5] |
| Molecular Weight | 300.29 g/mol | [1][2][5] |
Mechanism of Action
Tazobactam functions as a "suicide inhibitor" by irreversibly binding to the active site of β-lactamase enzymes.[1] This inactivation occurs through the formation of a stable, covalent acyl-enzyme intermediate, which prevents the enzyme from hydrolyzing the β-lactam ring of partner antibiotics, such as piperacillin.[1] By neutralizing these resistance-conferring enzymes, Tazobactam enables the partner antibiotic to effectively inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell lysis.[1][4]
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic (PK/PD) properties of Tazobactam are crucial for its clinical efficacy. It is typically administered intravenously in combination with a β-lactam antibiotic.
| Parameter | Description | Typical Value (in combination with Piperacillin) |
| Half-life | Time for plasma concentration to reduce by half | ~1 hour |
| Protein Binding | Percentage of drug bound to plasma proteins | ~30% |
| Metabolism | Extent of metabolic conversion in the body | Not extensively metabolized |
| Elimination | Primary route of excretion from the body | Primarily renal excretion, largely unchanged |
| Volume of Distribution | Apparent volume into which the drug distributes | ~0.37 ± 0.14 L/kg |
| PK/PD Index | Parameter correlating with efficacy | %fT > threshold (percentage of time the free drug concentration remains above a threshold) |
Note: Pharmacokinetic parameters can vary based on patient factors such as renal function.
Experimental Protocols
This protocol provides a general framework for the simultaneous determination of Tazobactam and a partner antibiotic (e.g., Piperacillin) in human plasma.
1. Materials and Reagents:
-
Tazobactam and Piperacillin reference standards
-
Internal standard (e.g., Penicillin G)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Human plasma (drug-free)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water with 0.1% TFA.
-
Flow Rate: 0.8 mL/min
-
Detection Wavelength: 218 nm
-
Injection Volume: 20 µL
3. Sample Preparation:
- To 300 µL of plasma sample, add the internal standard.
- Precipitate proteins by adding acetonitrile.
- Vortex mix and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Inject the reconstituted sample into the HPLC system.
4. Calibration and Quantification:
- Prepare a series of calibration standards by spiking known concentrations of Tazobactam and Piperacillin into drug-free plasma.
- Process the calibration standards using the same sample preparation procedure.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
- Determine the concentration of Tazobactam in the unknown samples by interpolating from the calibration curve.
Sample [label="Plasma Sample", fillcolor="#F1F3F4"];
Spike [label="Spike with\nInternal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Deproteinate [label="Protein Precipitation\n(Acetonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Centrifuge [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"];
Evaporate [label="Evaporation", fillcolor="#FBBC05", fontcolor="#202124"];
Reconstitute [label="Reconstitution\nin Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"];
Inject [label="HPLC Injection", fillcolor="#34A853", fontcolor="#FFFFFF"];
Analyze [label="Data Analysis\n(Quantification)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sample -> Spike -> Deproteinate -> Centrifuge -> Evaporate -> Reconstitute -> Inject -> Analyze;
}
This colorimetric assay measures the ability of Tazobactam to inhibit a specific β-lactamase enzyme using the chromogenic substrate nitrocefin (B1678963).
1. Materials and Reagents:
-
Tazobactam
-
Purified β-lactamase enzyme (e.g., TEM-1)
-
Nitrocefin
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Microplate reader
2. Assay Protocol:
- Prepare a stock solution of Tazobactam in the assay buffer.
- In the wells of a microplate, add a fixed concentration of the β-lactamase enzyme.
- Add varying concentrations of Tazobactam to the wells and incubate for a defined period to allow for inhibitor-enzyme binding.
- Initiate the reaction by adding a solution of nitrocefin to each well.
- Monitor the change in absorbance at 490 nm over time in a microplate reader. The hydrolysis of nitrocefin results in a color change.
- Include control wells with no inhibitor (maximum enzyme activity) and no enzyme (background).
3. Data Analysis:
- Calculate the rate of nitrocefin hydrolysis for each Tazobactam concentration.
- Determine the percentage of inhibition relative to the control with no inhibitor.
- Plot the percentage of inhibition against the logarithm of the Tazobactam concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Synthesis Overview
The synthesis of Tazobactam is a multi-step process that often starts from 6-aminopenicillanic acid (6-APA), a readily available precursor from penicillin fermentation. While several synthetic routes have been developed, a common strategy involves the modification of the penicillin core structure to introduce the triazole ring and the sulfone group.
This guide serves as a foundational resource for professionals engaged in the study and development of β-lactamase inhibitors. The provided data and protocols are intended to facilitate further research and innovation in combating bacterial resistance.
References
The Sentinel Against Resistance: A Technical Guide to Tazobactam Acid's Role in Modern Antibiotics
Foreword: The escalating crisis of antibiotic resistance necessitates a deeper understanding of the tools at our disposal. Among the most critical are the β-lactamase inhibitors, compounds that restore the efficacy of our most trusted β-lactam antibiotics. This technical guide provides an in-depth review of tazobactam (B1681243) acid, a pivotal β-lactamase inhibitor. We will explore its mechanism of action, the experimental protocols used to verify its efficacy, and its crucial role in overcoming bacterial resistance, with a focus on its application in combination therapies such as piperacillin-tazobactam (B1260346) and ceftolozane-tazobactam. This document is intended for researchers, scientists, and drug development professionals engaged in the fight against infectious diseases.
Introduction to β-Lactamase-Mediated Resistance
β-lactam antibiotics, characterized by the four-membered β-lactam ring, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential bacterial enzymes for the synthesis of the peptidoglycan cell wall.[1] By disrupting this process, β-lactams compromise the structural integrity of the bacterial cell, leading to lysis and death.[1]
However, bacteria have evolved a formidable defense: the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[2] The proliferation of bacteria producing extended-spectrum β-lactamases (ESBLs), which can degrade a wide range of penicillins and cephalosporins, has created a significant clinical challenge. To counter this, β-lactamase inhibitors were developed. These molecules act as "suicide inhibitors"; they are recognized by β-lactamases but, upon binding, form a stable, inactive complex with the enzyme, thereby protecting the partner antibiotic from degradation.[3] Tazobactam is a potent, irreversible inhibitor of many clinically significant β-lactamases.[2]
Tazobactam Acid: A Chemical and Pharmacological Profile
Tazobactam is a penicillanic acid sulfone derivative, structurally similar to sulbactam (B1307). It is a more potent inhibitor of β-lactamases than sulbactam and possesses a slightly broader spectrum of activity than clavulanic acid.[4] While it has minimal intrinsic antibacterial activity, its power lies in its ability to protect partner antibiotics.[5] Tazobactam is primarily effective against Ambler Class A serine β-lactamases (such as TEM and SHV types) and some Class C (cephalosporinases) and Class D enzymes.[1][2]
Chemical Properties of this compound:
-
Molecular Formula: C₁₀H₁₂N₄O₅S
-
Molecular Weight: 300.29 g/mol
-
Appearance: White to off-white solid powder.[6]
Pharmacokinetically, tazobactam is typically co-administered with a β-lactam antibiotic, most commonly piperacillin (B28561). The pharmacokinetic profiles of both drugs are very similar, with half-lives around one hour and renal excretion being the primary route of elimination.[4][5]
Mechanism of Action: Irreversible Inhibition of β-Lactamases
Tazobactam functions as a mechanism-based inhibitor. It covalently binds to the active site of the β-lactamase enzyme. This interaction forms a stable acyl-enzyme intermediate that is slow to hydrolyze, effectively sequestering and inactivating the enzyme.[2] This prevents the β-lactamase from hydrolyzing the partner antibiotic (e.g., piperacillin), allowing the antibiotic to reach its PBP targets and exert its bactericidal effect.[5]
Kinetic studies have shown that tazobactam is a potent inhibitor of many common β-lactamases, including TEM-1, TEM-2, and SHV-1.[2][7] The process involves an initial reversible binding followed by the formation of an irreversible, inactivated complex. The number of times the enzyme can hydrolyze a tazobactam molecule before becoming permanently inactivated (the partition ratio or turnover number) is low for many key enzymes, indicating high inhibitory efficiency. For instance, the turnover number for the PC1 β-lactamase is just 2, while for TEM-2 it is 125.[2][7]
Quantitative Assessment of Efficacy
The addition of tazobactam significantly lowers the Minimum Inhibitory Concentration (MIC) of the partner antibiotic against many β-lactamase-producing organisms. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
In Vitro Susceptibility Data
The following tables summarize the in vitro activity of piperacillin-tazobactam and ceftolozane-tazobactam against key Gram-negative pathogens. Data is presented as MIC₅₀/MIC₉₀ (in µg/mL), the concentrations required to inhibit 50% and 90% of isolates, respectively.
Table 1: Activity of Piperacillin-Tazobactam against ESBL-Producing Enterobacteriaceae
| Organism | No. of Isolates | Piperacillin-Tazobactam MIC₅₀ (µg/mL) | Piperacillin-Tazobactam MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| E. coli (ESBL phenotype) | 65 | 4 | >64 | [8] |
| K. pneumoniae (ESBL phenotype) | 40 | 16 | >64 | [8] |
| All Enterobacteriaceae (632 total) | 278 (ESBL) | - | - |[9] |
Note: In the study by Stevens et al., 60.6% of all Enterobacteriaceae were susceptible at the breakpoint of ≤16 µg/mL.[9]
Table 2: Activity of Ceftolozane-Tazobactam against Resistant Enterobacteriaceae and P. aeruginosa
| Organism Group | No. of Isolates | Ceftolozane-Tazobactam MIC₅₀ (µg/mL) | Ceftolozane-Tazobactam MIC₉₀ (µg/mL) | Reference |
|---|---|---|---|---|
| Enterobacteriaceae (Overall) | 7,071 | 0.25 | 1 | [6] |
| Enterobacteriaceae (ESBL phenotype) | 5,950 | 0.5 | 8 | [4] |
| Enterobacteriaceae (Carbapenem-Resistant) | - | >32 | >32 | [4] |
| P. aeruginosa (Overall) | 1,971 | 0.5 | 2 | [6] |
| P. aeruginosa (Multidrug-Resistant) | 310 | 2 | 8 | [6] |
| P. aeruginosa (Extensively Drug-Resistant) | 175 | 4 | 16 |[6] |
Key Experimental Protocols
Evaluating the efficacy of a β-lactam/β-lactamase inhibitor combination requires standardized and reproducible experimental methods.
Minimum Inhibitory Concentration (MIC) Testing: Broth Microdilution
The broth microdilution method is the gold standard for determining the MIC of an antibiotic combination like piperacillin-tazobactam, following guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the β-lactam antibiotic (e.g., piperacillin) in the presence of a fixed concentration of the β-lactamase inhibitor (e.g., tazobactam, typically fixed at 4 µg/mL). The MIC is the lowest concentration of the β-lactam that completely inhibits visible bacterial growth.[10]
Detailed Protocol:
-
Preparation of Antimicrobial Solutions:
-
Prepare a stock solution of piperacillin and a separate stock solution of tazobactam in an appropriate solvent (e.g., sterile deionized water).[11]
-
Create a working solution of piperacillin for serial dilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a separate CAMHB solution containing tazobactam at double the final desired fixed concentration (e.g., 8 µg/mL).
-
-
Plate Preparation:
-
Using a 96-well microtiter plate, dispense 50 µL of the tazobactam-containing CAMHB into each well (except the growth control well, which receives 100 µL of standard CAMHB).
-
Dispense 50 µL of the piperacillin working solution into the first column of wells.
-
Perform serial twofold dilutions by transferring 50 µL from each well to the next well in the same row, creating a concentration gradient of piperacillin. Discard 50 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control well) with 50 µL of the final bacterial inoculum. The final volume in each test well will be 100 µL.
-
Include a growth control (bacteria, no drug) and a sterility control (broth, no bacteria).
-
Cover the plate and incubate at 35 ± 2 °C in ambient air for 16-20 hours.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of piperacillin (in the presence of the fixed tazobactam concentration) that shows no visible growth.[10]
-
In Vivo Efficacy: The Murine Thigh Infection Model
The neutropenic mouse thigh model is a highly standardized and widely used in vivo system to evaluate the efficacy of antimicrobial agents under conditions that mimic a soft tissue infection.[11][12]
Principle: Mice are rendered neutropenic to reduce the influence of the host immune system, allowing for a clearer assessment of the drug's direct antibacterial activity. Bacteria are injected directly into the thigh muscle, and the reduction in bacterial load (CFU/gram of tissue) after treatment is measured.[13]
Detailed Protocol:
-
Induction of Neutropenia:
-
Administer cyclophosphamide (B585) to mice via intraperitoneal injection to induce neutropenia (a state of low neutrophil count). A common regimen is two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.[13]
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust it to a predetermined concentration (e.g., 10⁷ CFU/mL) in a suitable medium or saline.[13]
-
-
Infection:
-
Two hours before initiating antibiotic therapy, inject a 0.1 mL volume of the bacterial inoculum directly into the thigh muscle of each mouse.[13]
-
-
Treatment:
-
A control group receives a vehicle (placebo).
-
Treatment groups receive the antibiotic combination (e.g., piperacillin-tazobactam) at various dosing regimens (e.g., different doses and dosing intervals) administered subcutaneously or intravenously.[14] Treatment typically begins 2 hours post-infection and continues for a set period, often 24 hours.[14]
-
-
Quantification of Bacterial Load:
-
At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate them onto appropriate agar.
-
After incubation, count the colonies to determine the number of CFU per gram of thigh tissue.
-
-
Data Analysis:
-
The efficacy of the treatment is determined by comparing the log₁₀ CFU/g in the treated groups to the CFU/g in the vehicle control group at the end of the experiment. A bacteriostatic effect is defined as no net change in bacterial count, while a bactericidal effect is typically a ≥3-log₁₀ reduction in CFU/g.
-
Bacterial Resistance Pathways to Tazobactam Combinations
Despite the effectiveness of tazobactam, bacteria can develop resistance to β-lactam/inhibitor combinations through several mechanisms. Understanding these pathways is crucial for the development of next-generation inhibitors.
-
Hyperproduction of β-Lactamases: Some bacteria can overcome the inhibitor by simply producing massive quantities of β-lactamase. Gene amplification of blaTEM-1 or mutations in the promoter region can lead to enzyme levels that saturate and overwhelm the fixed concentration of tazobactam.[15][16]
-
Expression of Inhibitor-Resistant β-Lactamases: Mutations in the β-lactamase active site can reduce the binding affinity of tazobactam, rendering it less effective. Additionally, some β-lactamase families, like OXA-1, are inherently poorly inhibited by tazobactam.[17]
-
Upregulation of Efflux Pumps: Gram-negative bacteria possess multi-drug efflux pumps, such as the AcrAB-TolC system, that can actively expel antibiotics and inhibitors from the cell.[18] The expression of these pumps is controlled by global regulatory networks like the Mar/Sox/Rob regulon .[19][20] Inducers (e.g., salicylate, oxidative stress) can activate transcription factors like MarA or SoxS, which in turn upregulate the genes encoding the efflux pump components, reducing the intracellular concentration of the drugs.[21][22][23]
-
Induction of AmpC β-Lactamases: In some bacteria like Enterobacter cloacae, the chromosomal ampC gene is inducible. In the presence of certain β-lactams, fragments of the peptidoglycan cell wall accumulate in the cytoplasm. These fragments act as signaling molecules that activate the transcriptional regulator AmpR, leading to high-level expression of the AmpC β-lactamase, which can be poorly inhibited by tazobactam.[24][25][26]
Conclusion and Future Directions
This compound remains a vital weapon in the clinical armamentarium against resistant bacterial infections. Its ability to neutralize a broad range of β-lactamases restores the utility of established antibiotics like piperacillin and enables the development of novel combinations like ceftolozane-tazobactam. The technical methodologies outlined in this guide—from in vitro MIC determination to in vivo animal models—are fundamental to the continued evaluation of its efficacy and the development of future antimicrobial strategies.
However, the evolution of resistance is relentless. The emergence of bacteria that can overcome tazobactam through mechanisms like enzyme hyperproduction, efflux, and the expression of inhibitor-resistant enzymes underscores the need for ongoing surveillance and innovation. Future research must focus on developing novel β-lactamase inhibitors with an even broader spectrum of activity, including against metallo-β-lactamases, and on finding new ways to circumvent these complex resistance networks. A deep, technical understanding of both the inhibitor and the resistance mechanisms it faces is paramount to staying one step ahead in the fight against antibiotic resistance.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic interactions of tazobactam with beta-lactamases from all major structural classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Antimicrobial Activity of Ceftolozane-Tazobactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa with Various Resistance Patterns Isolated in U.S. Hospitals (2011-2012) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics-Pharmacodynamics of Cefepime and Piperacillin- Tazobactam against Escherichia coli and Klebsiella pneumoniae Strains Producing Extended-Spectrum β-Lactamases: Report from the ARREST Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ihma.com [ihma.com]
- 10. benchchem.com [benchchem.com]
- 11. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 12. criver.com [criver.com]
- 13. noblelifesci.com [noblelifesci.com]
- 14. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Piperacillin-Tazobactam (TZP) Resistance in Escherichia coli Due to Hyperproduction of TEM-1 β-Lactamase Mediated by the Promoter Pa/Pb [frontiersin.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. journals.asm.org [journals.asm.org]
- 19. The Mar, Sox, and Rob Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of the E. coli marA/soxS/rob regulon in response to transcriptional activator concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Different effects of transcriptional regulators MarA, SoxS and Rob on susceptibility of Escherichia coli to cationic antimicrobial peptides (CAMPs): Rob-dependent CAMP induction of the marRAB operon - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Effect of Transcriptional Activators SoxS, RobA, and RamA on Expression of Multidrug Efflux Pump AcrAB-TolC in Enterobacter cloacae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Mechanism of suppression of piperacillin resistance in enterobacteria by tazobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Tazobactam Acid vs. Tazobactam Sodium for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of Tazobactam (B1681243) acid and Tazobactam sodium for in vitro studies. It is designed to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and use of the appropriate form of Tazobactam for their experimental needs. This guide delves into their chemical and physical properties, stability, and practical application in common in vitro assays, supported by detailed experimental protocols and visual aids.
Introduction to Tazobactam
Tazobactam is a potent and irreversible inhibitor of a broad spectrum of β-lactamase enzymes.[1] It is structurally similar to other β-lactamase inhibitors like sulbactam (B1307) and clavulanic acid.[2] By itself, Tazobactam possesses weak antibacterial activity.[3] Its primary role is to protect β-lactam antibiotics, such as piperacillin, from degradation by bacterial β-lactamases, thereby restoring their efficacy against resistant strains.[2][4] For in vitro research, Tazobactam is commercially available in two forms: Tazobactam acid and its sodium salt, Tazobactam sodium. The choice between these two forms for experimental purposes is primarily dictated by their solubility and the pH of the experimental medium.
Chemical and Physical Properties
A clear understanding of the fundamental chemical and physical properties of both this compound and Tazobactam sodium is crucial for their effective use in in vitro studies. The key properties are summarized in the table below.
| Property | This compound | Tazobactam Sodium |
| Molecular Formula | C₁₀H₁₂N₄O₅S | C₁₀H₁₁N₄NaO₅S |
| Molecular Weight | 300.29 g/mol | 322.27 g/mol [3] |
| Appearance | White to off-white powder | White to off-white powder |
| Solubility in Water | Sparingly soluble | Soluble[3] |
| Solubility in Methanol | Slightly soluble | Soluble[3] |
| pKa | ~2.3 (predicted) | Not Applicable |
Note: In a buffered aqueous solution at or near physiological pH (e.g., pH 7.4), this compound will deprotonate to form its conjugate base, the tazobactamate anion. This is the same ionic form present when Tazobactam sodium is dissolved in an aqueous solution. Therefore, in a buffered system, the active form of Tazobactam is identical regardless of whether the starting material is the acid or the sodium salt.
Stability in Aqueous Solutions
The stability of Tazobactam in aqueous solutions is a critical factor for the reliability and reproducibility of in vitro experiments. Stability is significantly influenced by pH, temperature, and the presence of buffers.
| Condition | Observation |
| pH | Tazobactam is most stable in solutions with a pH between 6.0 and 7.0.[5] It degrades more rapidly at both high and low pH.[6] In acidic conditions (pH ~2), Tazobactam is relatively stable, with approximately 97.9% remaining after 6 hours at 30°C.[6] Under alkaline conditions, it is highly unstable.[6] |
| Temperature | Reconstituted solutions of piperacillin/tazobactam are stable for up to 24 hours at room temperature and for up to 48 hours when refrigerated (2-8°C).[7] One study showed stability for up to 28 days at 5°C.[5] |
| Buffer | The use of a citrate (B86180) buffer has been shown to significantly improve the stability of Tazobactam in aqueous solutions.[6] |
Key Takeaway for Researchers: For prolonged experiments, it is advisable to prepare fresh solutions of Tazobactam. If storage is necessary, refrigeration at 2-8°C in a buffered solution (pH 6.5-7.0) is recommended.
Potency as a β-Lactamase Inhibitor
Tazobactam is a potent inhibitor of a wide range of β-lactamases, including Class A and some Class C enzymes. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibitory constant (Ki).
| β-Lactamase | IC₅₀ (nM) |
| TEM-1 | 98 |
| SHV-1 | 220 |
| K1 | 190 |
| P99 | >100,000 |
Data adapted from a study comparing IC₅₀ values of various β-lactamase inhibitors. The specific form (acid or sodium) was not detailed, but as discussed, in a buffered assay system, the active species would be the same.
Experimental Protocols
Preparation of Stock Solutions
5.1.1. Tazobactam Sodium Stock Solution (10 mg/mL)
-
Weighing: Accurately weigh the desired amount of Tazobactam sodium powder.
-
Dissolution: Dissolve the powder in sterile, deionized water or a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 10 mg/mL.
-
Sterilization: Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for long-term storage or at 2-8°C for short-term use (up to one week).
5.1.2. This compound Stock Solution (10 mg/mL)
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Suspension: Suspend the powder in a small volume of sterile, deionized water. This compound is sparingly soluble in water.
-
pH Adjustment: While stirring, slowly add a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) dropwise to the suspension until the this compound is completely dissolved. Monitor the pH and adjust to approximately 7.0. This process converts the acid to its more soluble sodium salt in situ. A patent for preparing Tazobactam sodium from the acid suggests using sodium bicarbonate or sodium hydroxide.[8]
-
Final Volume Adjustment: Once dissolved and the pH is neutralized, add sterile, deionized water or a suitable buffer to reach the final desired concentration of 10 mg/mL.
-
Sterilization and Storage: Follow the same sterilization and storage procedures as for the Tazobactam sodium stock solution.
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in combination with a fixed concentration of Tazobactam.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the MIC of an antibiotic in combination with Tazobactam.
Materials:
-
Tazobactam stock solution (from either acid or sodium salt)
-
β-lactam antibiotic stock solution
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in log-phase growth
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
Procedure:
-
Prepare Tazobactam Working Solution: Dilute the Tazobactam stock solution in CAMHB to a concentration of 8 µg/mL. This will result in a final concentration of 4 µg/mL in the assay wells.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the 96-well plate.
-
Add Tazobactam: Add an equal volume of the 8 µg/mL Tazobactam working solution to each well containing the antibiotic dilutions.
-
Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture with sterile saline or PBS to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculate Plate: Add the diluted bacterial inoculum to each well. Include a growth control (bacteria in CAMHB with Tazobactam but no antibiotic) and a sterility control (uninoculated CAMHB).
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Read MIC: Determine the MIC as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.
Mechanism of Action: β-Lactamase Inhibition
Tazobactam functions as a "suicide inhibitor." It is recognized by the β-lactamase enzyme as a substrate. The enzyme attempts to hydrolyze the β-lactam ring of Tazobactam, leading to the formation of a stable, covalent acyl-enzyme intermediate. This complex is inactive and effectively sequesters the β-lactamase, preventing it from degrading the partner β-lactam antibiotic.
References
- 1. gerpac.eu [gerpac.eu]
- 2. mdpi.com [mdpi.com]
- 3. toku-e.com [toku-e.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. Stability of Aseptically Prepared Tazocin Solutions in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. CN102382123A - Preparation method of tazobactam sodium - Google Patents [patents.google.com]
Methodological & Application
Application Note: Quantification of Tazobactam Acid Using a Validated HPLC Method
Introduction
Tazobactam is a potent β-lactamase inhibitor combined with β-lactam antibiotics to combat bacterial resistance. Accurate and precise quantification of Tazobactam acid is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The described method is simple, accurate, and precise, making it suitable for routine quality control analysis.
Principle
The method employs reverse-phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 analytical column using an isocratic mobile phase consisting of a phosphate (B84403) buffer and an organic modifier. The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard.
Experimental Protocol
1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (B52724) (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (HPLC Grade)
-
Sample containing this compound (e.g., bulk powder, injection)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and data acquisition software.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions
-
Mobile Phase Preparation (Phosphate Buffer:Acetonitrile, e.g., 60:40 v/v):
-
Dissolve a calculated amount of potassium dihydrogen orthophosphate in HPLC grade water to prepare a phosphate buffer (e.g., 25mM).
-
Adjust the pH of the buffer to a specific value (e.g., pH 3.5 or 6.0) using orthophosphoric acid.
-
Mix the prepared buffer with acetonitrile in the desired ratio (e.g., 600 mL of buffer with 400 mL of acetonitrile).
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve the standard in a suitable solvent like methanol or the mobile phase.
-
Make up the volume to the mark with the same solvent and mix well.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected sample concentration range (e.g., 2-10 µg/mL).
-
-
Sample Preparation:
-
For Bulk Drug: Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and prepare a stock solution as described for the standard. Further dilute to a working concentration within the calibration range.
-
For Injection: Reconstitute the injection as per the product label. Transfer a volume of the reconstituted solution equivalent to 10 mg of this compound into a 100 mL volumetric flask. Dilute to volume with the mobile phase and mix. Further dilute to a working concentration within the calibration range.
-
Filter all final solutions through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions
A summary of typical chromatographic conditions is provided in the table below. These may be optimized depending on the specific instrument and column used.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer : Acetonitrile (e.g., 60:40 v/v, pH 3.5) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 210 nm to 231 nm |
| Run Time | Approximately 10 minutes |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of Peak Areas | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary
| Parameter | Concentration Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.3 - 3.3 µg/mL | > 0.999 | 98 - 102% | < 2.0% | 0.143 | 0.435 |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationship of inputs, process, and outputs in the analysis.
Application Notes and Protocols for Tazobactam Acid Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazobactam (B1681243) is a potent inhibitor of a wide range of bacterial β-lactamase enzymes. It is a penicillanic acid sulfone derivative with minimal intrinsic antibacterial activity.[1] Its primary role in clinical microbiology is to protect β-lactam antibiotics from enzymatic degradation by β-lactamase-producing bacteria.[2][3] By irreversibly binding to and inactivating these enzymes, tazobactam restores the in vitro activity of the partner antibiotic against resistant strains.[4][5]
Given that tazobactam's efficacy is realized through its synergistic action with a partner antibiotic, susceptibility testing is performed using a combination formulation. The most common combination is piperacillin (B28561)/tazobactam.[1][5] Standard susceptibility testing protocols, therefore, do not typically assess tazobactam acid alone. Instead, they determine the minimum inhibitory concentration (MIC) of piperacillin in the presence of a fixed concentration of tazobactam, typically 4 µg/mL.[6] These application notes provide detailed protocols for the standardized methods of piperacillin/tazobactam susceptibility testing.
Data Presentation
Table 1: CLSI MIC Breakpoints for Piperacillin/Tazobactam (µg/mL)
| Organism Group | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Resistant (R) |
| Enterobacterales | ≤ 8/4 | 16/4 | ≥ 32/4 |
| Pseudomonas aeruginosa | ≤ 16/4 | 32/4 - 64/4 | ≥ 128/4 |
Source: CLSI M100, 32nd Edition[4]
Table 2: EUCAST MIC Breakpoints for Piperacillin/Tazobactam (µg/mL)
| Organism Group | Susceptible (S) | Resistant (R) |
| Enterobacterales | ≤ 8/4 | > 16/4 |
| Pseudomonas aeruginosa | ≤ 16/4 | > 16/4 |
Source: EUCAST Breakpoint Tables
Table 3: CLSI Disk Diffusion Breakpoints for Piperacillin/Tazobactam (100/10 µg disk)
| Organism Group | Susceptible (S) (Zone Diameter in mm) | Susceptible-Dose Dependent (SDD) (Zone Diameter in mm) | Resistant (R) (Zone Diameter in mm) |
| Enterobacterales | ≥ 25 | 21 - 24 | ≤ 20 |
| Pseudomonas aeruginosa | ≥ 21 | - | ≤ 20 |
Source: CLSI M100, 32nd Edition[4]
Table 4: CLSI Quality Control MIC Ranges for Piperacillin/Tazobactam (µg/mL)
| Quality Control Strain | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | 1.0 - 8.0 |
| Escherichia coli ATCC® 35218™ | 0.5 - 2.0 |
| Pseudomonas aeruginosa ATCC® 27853™ | 1.0 - 8.0 |
Source: CLSI M100, 33rd Edition[5]
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7] This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized bacterial suspension.
Materials:
-
Piperacillin sodium salt (potency-adjusted)
-
Tazobactam sodium salt (potency-adjusted)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Antimicrobial Stock Solutions: Prepare a stock solution of piperacillin and a separate stock solution of tazobactam in a suitable solvent. The final concentration of tazobactam in the test wells should be fixed at 4 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
In the first column of wells, add an additional 50 µL of the piperacillin/tazobactam solution at four times the desired final starting concentration.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, down the plate. Discard the final 50 µL from the last column. This will result in 100 µL of varying concentrations of piperacillin with a constant concentration of tazobactam in each well.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Inoculate each well with 10 µL of the diluted bacterial suspension.
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of piperacillin that completely inhibits visible bacterial growth.
Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent.[8] A paper disk impregnated with a specific amount of the antimicrobial is placed on an agar (B569324) plate inoculated with the test organism.
Materials:
-
Piperacillin/tazobactam disks (100/10 µg)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile saline or broth
-
Forceps
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the piperacillin/tazobactam (100/10 µg) disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.
-
Reading Results: Measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or caliper. Interpret the results based on the established breakpoints (see Table 3).
Agar Dilution Method
The agar dilution method is another technique for determining the MIC. It involves incorporating varying concentrations of the antimicrobial agent into an agar medium, which is then spot-inoculated with the test organisms.
Materials:
-
Piperacillin sodium salt (potency-adjusted)
-
Tazobactam sodium salt (potency-adjusted)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Antimicrobial-Containing Agar Plates:
-
Prepare molten MHA and cool to 45-50°C.
-
Add appropriate volumes of the piperacillin/tazobactam stock solutions to the molten agar to achieve the desired final concentrations. Ensure tazobactam is at a fixed concentration of 4 µg/mL.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspensions using an inoculum replicating device. Include a growth control plate without any antimicrobial agent.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of piperacillin that inhibits the growth of the organism (defined as no growth, a faint haze, or one or two colonies).
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Inhibition of beta-lactamases by tazobactam and in-vitro antibacterial activity of tazobactam combined with piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperacillin/tazobactam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes: Utilizing Tazobactam Acid in Bacterial Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tazobactam (B1681243) acid in bacterial enzyme inhibition assays. Tazobactam is a potent inhibitor of many bacterial β-lactamase enzymes and is a critical tool in overcoming antibiotic resistance.[1] These notes, protocols, and data are intended to assist researchers in the development of new antibacterial therapies and in the study of β-lactamase-mediated resistance mechanisms.
Introduction
Tazobactam acid is a penicillanic acid sulfone derivative that acts as a β-lactamase inhibitor.[1][2] Structurally similar to β-lactam antibiotics, it irreversibly binds to and inactivates many plasmid-mediated and chromosome-mediated β-lactamases, particularly those in the TEM and SHV groups.[3][4] By neutralizing these enzymes, Tazobactam protects β-lactam antibiotics from degradation, thereby restoring their efficacy against resistant bacterial strains.[1] This synergistic action is pivotal in combination therapies, such as with piperacillin, to treat serious bacterial infections. Understanding the inhibitory activity of Tazobactam against various β-lactamases is crucial for both clinical applications and the development of novel antibiotic formulations.[1]
Mechanism of Action
Tazobactam functions as a "suicide inhibitor." It is recognized as a substrate by the β-lactamase enzyme. During the catalytic process, Tazobactam forms a stable, covalent acyl-enzyme intermediate. This complex is resistant to hydrolysis, effectively sequestering the enzyme and preventing it from inactivating β-lactam antibiotics. This irreversible inhibition restores the activity of the partner antibiotic against β-lactamase-producing bacteria.
Caption: Mechanism of Tazobactam action in overcoming β-lactamase mediated resistance.
Quantitative Data on Tazobactam Inhibition
The inhibitory activity of this compound is commonly quantified by determining its 50% inhibitory concentration (IC50) and kinetic parameters such as the inhibition constant (Ki) and the rate of inactivation (k_inact). The following table summarizes these values for Tazobactam against various β-lactamase enzymes.
| β-Lactamase Enzyme | Ambler Class | Organism Source | IC50 (µM) | Ki (µM) | k_inact (s⁻¹) | Reference |
| TEM-1 | A | Escherichia coli | 0.08 | 0.8 | 0.06 | [5] |
| TEM-2 | A | Escherichia coli | 0.09 | 0.9 | 0.07 | [6][7] |
| SHV-1 | A | Klebsiella pneumoniae | 0.04 | - | - | [8] |
| PC1 | A | Staphylococcus aureus | 0.01 | 0.1 | 0.09 | [6][7] |
| P99 | C | Enterobacter cloacae | 0.7 | 4.5 | 0.007 | [6][7] |
| CcrA | B | Bacteroides fragilis | >100 | - | - | [6][7] |
Note: IC50 and kinetic parameters can vary depending on the experimental conditions, such as substrate concentration and buffer composition.
Experimental Protocols
Protocol 1: Determination of IC50 of Tazobactam using a Spectrophotometric Assay
This protocol describes a method to determine the concentration of this compound required to inhibit 50% of the activity of a β-lactamase enzyme using the chromogenic substrate nitrocefin (B1678963).
Materials:
-
This compound
-
Purified β-lactamase enzyme (e.g., TEM-1)
-
Nitrocefin
-
Phosphate Buffered Saline (PBS), pH 7.0
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Reagent Preparation:
-
Tazobactam Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Working Solution: Dilute the purified β-lactamase enzyme in PBS to a concentration that results in a linear rate of nitrocefin hydrolysis for at least 10 minutes.
-
Nitrocefin Working Solution: Prepare a 0.5 mg/mL solution of nitrocefin in PBS. Some protocols suggest preparing a concentrated stock in DMSO first.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in PBS from the stock solution in the 96-well plate. Include a control well with no inhibitor.
-
Add the β-lactamase enzyme working solution to each well containing the Tazobactam dilutions and the control well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the nitrocefin working solution to all wells.
-
Immediately place the microplate in the reader and measure the absorbance at 490 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each Tazobactam concentration.
-
Plot the percentage of enzyme inhibition (relative to the no-inhibitor control) against the logarithm of the Tazobactam concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Experimental workflow for determining the IC50 of this compound.
Protocol 2: Kinetic Analysis of Tazobactam Inhibition
This protocol outlines a method to determine the kinetic parameters (Ki and k_inact) of Tazobactam inhibition, providing deeper insights into its mechanism of action.
Materials:
-
Same as Protocol 1, with a spectrophotometer capable of rapid kinetic measurements.
Procedure:
-
Determination of Ki (Inhibition Constant):
-
Perform the assay as described in Protocol 1, but with varying concentrations of both Tazobactam and the nitrocefin substrate.
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentrations.
-
Analyze the data using a suitable enzyme inhibition model (e.g., competitive, non-competitive, or mixed-type inhibition) by plotting the data using methods such as Lineweaver-Burk or Dixon plots to determine the Ki value.
-
-
Determination of k_inact (Rate of Inactivation):
-
Pre-incubate the β-lactamase enzyme with a range of Tazobactam concentrations for different time intervals.
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the nitrocefin substrate to measure the residual enzyme activity.
-
Plot the natural logarithm of the residual enzyme activity against the pre-incubation time for each Tazobactam concentration.
-
The apparent inactivation rate constant (k_obs) for each Tazobactam concentration is the negative slope of this plot.
-
Determine k_inact and the dissociation constant for the initial reversible complex (K_I) by plotting k_obs against the Tazobactam concentration.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Spontaneous degradation of nitrocefin. | Prepare fresh nitrocefin solution. Protect the solution from light. |
| No or low enzyme activity | Inactive enzyme. | Use a fresh aliquot of enzyme. Ensure proper storage conditions. |
| Inconsistent results | Pipetting errors; temperature fluctuations. | Use calibrated pipettes. Ensure consistent incubation times and temperatures. |
| Precipitation of Tazobactam | Low solubility in aqueous buffer. | Ensure the final DMSO concentration is low (typically <1%) and does not affect enzyme activity. |
Conclusion
This compound is an indispensable tool for studying β-lactamase inhibition and for the development of new antibacterial strategies. The protocols and data presented in these application notes provide a solid foundation for researchers to conduct reliable and reproducible enzyme inhibition assays. Careful execution of these experiments will yield valuable insights into the efficacy of Tazobactam and other potential β-lactamase inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. content.abcam.com [content.abcam.com]
- 4. [Enzyme determination in vitro of inhibitor activity of beta-lactamase from tazobactam. Comparison with high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic interactions of tazobactam with beta-lactamases from all major structural classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic interactions of tazobactam with beta-lactamases from all major structural classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tazobactam | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Preparation and Stability of Tazobactam Acid Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazobactam (B1681243) is a potent β-lactamase inhibitor crucial for overcoming bacterial resistance to β-lactam antibiotics.[1] It is frequently used in combination with antibiotics like piperacillin (B28561) to broaden their spectrum of activity against β-lactamase-producing organisms.[1] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and handling of Tazobactam stock solutions. This document provides detailed application notes and protocols for the preparation and stability assessment of Tazobactam acid stock solutions for research purposes.
This compound is a white to off-white, crystalline powder.[2] It is important to distinguish between this compound and its sodium salt; this compound exhibits low solubility in water, whereas Tazobactam sodium is very soluble in aqueous solutions.[3] For research applications requiring aqueous stock solutions, it is recommended to use Tazobactam sodium or to convert this compound to its sodium salt in situ.
Data Presentation
Table 1: Solubility of Tazobactam
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Insoluble / < 0.1 mg/mL | - |
| DMSO | 50 mg/mL (with sonication) | - | |
| Tazobactam Sodium | Water | Very soluble | [3] |
| Methanol | Soluble | - | |
| Ethanol | ~5 mg/mL | [4] | |
| DMSO | ~20 mg/mL | [4] | |
| Dimethylformamide | ~25 mg/mL | [4] | |
| PBS (pH 7.2) | ~10 mg/mL | [4] |
Table 2: Stability of Tazobactam in Solution
| Tazobactam Concentration & Solvent | Storage Temperature | Duration | Percent Remaining | Reference |
| 22.5 mg/mL & 90 mg/mL in D5W or NS | 5°C (protected from light) | 28 days | >95% | [5][6] |
| 22.5 mg/mL & 90 mg/mL in D5W or NS | 23°C (exposed to light) after 28 days at 5°C | 72 hours | >94% | [5][6] |
| 5 mg/mL in NS (PVC bags) | 7°C | 5 days | Stable | [5] |
| 5 mg/mL in NS (PVC bags) | 25°C | 4 days | Stable | [5] |
| 10 mg/mL in D5W or NS | -15°C | 30 days | Stable | [5] |
| 4.4 mg/mL in D5W | 4°C (after freezing/thawing) | 35 days | >90% | [5] |
| Aqueous solutions (general recommendation) | Not specified | > 1 day | Not recommended | [4] |
| 25 mg/mL & 90 mg/mL in 0.3% w/v citrate (B86180) buffered saline (pH 7.0) | 2-8°C | 13 days | Stable | [7] |
| 25 mg/mL & 90 mg/mL in 0.3% w/v citrate buffered saline (pH 7.0) | 32°C after 13 days at 2-8°C | 24 hours | Stable | [7] |
D5W: Dextrose 5% in water, NS: Normal Saline (0.9% sodium chloride), PVC: Polyvinyl chloride.
Experimental Protocols
Protocol 1: Preparation of Tazobactam Sodium Stock Solution from this compound
This protocol describes the in-situ conversion of this compound to the more soluble Tazobactam sodium for the preparation of an aqueous stock solution.
Materials:
-
This compound powder
-
Sodium bicarbonate (NaHCO₃)
-
Sterile, purified water (e.g., water for injection or HPLC-grade water)
-
Sterile containers
-
Magnetic stirrer and stir bar
-
pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Determine the required amounts: Calculate the molar equivalents of this compound and sodium bicarbonate needed. The molar ratio should be approximately 1:1.
-
Dissolve sodium bicarbonate: In a sterile container, dissolve the calculated amount of sodium bicarbonate in a portion of the final desired volume of sterile water.
-
Prepare this compound slurry: In a separate sterile container, add the weighed this compound powder. Add a small amount of sterile water to create a slurry. This will aid in its dissolution.
-
Reaction: While stirring the this compound slurry, slowly add the sodium bicarbonate solution dropwise. The temperature of the reaction should be maintained between 6-15°C to minimize degradation.[3]
-
Dissolution and pH adjustment: Continue stirring until the this compound is completely dissolved. After complete dissolution, check the pH of the solution. If necessary, adjust the pH to a range of 6.0-7.0 for optimal stability.
-
Final volume adjustment: Add sterile water to reach the final desired concentration.
-
Sterile filtration: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile, light-protected container.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at ≤ -20°C. For short-term storage (up to 48 hours), the solution can be stored at 2-8°C.
Protocol 2: Stability Testing of Tazobactam Stock Solution using HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of Tazobactam in a stock solution over time.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Tazobactam reference standard
-
Mobile phase components (e.g., acetonitrile (B52724), phosphate (B84403) buffer)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
-
Temperature-controlled storage chambers (e.g., refrigerator, incubator)
Procedure:
-
HPLC Method Parameters (Example):
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Tazobactam reference standard of a known concentration in the mobile phase.
-
From the stock solution, prepare a series of calibration standards at different concentrations to establish a calibration curve.
-
-
Stability Study Setup:
-
Prepare the Tazobactam stock solution to be tested as described in Protocol 1.
-
Divide the stock solution into aliquots and store them under the desired conditions (e.g., 2-8°C, 25°C, 40°C) in light-protected containers.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot from each storage condition.
-
-
Sample Preparation for HPLC Analysis:
-
Dilute the withdrawn sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared samples from the stability study.
-
Record the peak area of Tazobactam in each chromatogram.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of Tazobactam in each sample at each time point.
-
Calculate the percentage of the initial Tazobactam concentration remaining at each time point for each storage condition.
-
A common threshold for stability is the retention of at least 90% of the initial concentration.
-
Visualizations
References
- 1. Tazobactam - Wikipedia [en.wikipedia.org]
- 2. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102382123A - Preparation method of tazobactam sodium - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Stability of Aseptically Prepared Tazocin Solutions in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-opat.com [e-opat.com]
- 8. uspnf.com [uspnf.com]
- 9. gerpac.eu [gerpac.eu]
Tazobactam Acid: Application Notes and Protocols for Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Tazobactam (B1681243) acid for microbiology research, including its mechanism of action, key applications, and detailed experimental protocols.
Tazobactam is a potent, irreversible inhibitor of a wide range of bacterial β-lactamases.[1][2][3] Structurally a penicillanic acid sulfone, it possesses minimal intrinsic antibacterial activity and is therefore used in combination with β-lactam antibiotics to protect them from enzymatic degradation by resistant bacteria.[3][][5] This synergistic action restores or expands the spectrum of activity of the partner antibiotic against many clinically significant pathogens.[6][7][8] Tazobactam is effective against plasmid-mediated TEM and SHV β-lactamases, as well as certain chromosomally mediated enzymes.[3][9]
Mechanism of Action
Tazobactam works by acting as a "suicide inhibitor." It is recognized as a substrate by β-lactamase enzymes. The enzymatic reaction opens the β-lactam ring of tazobactam, leading to the formation of a stable, covalent acyl-enzyme intermediate.[10] This intermediate is unable to be hydrolyzed, effectively inactivating the β-lactamase and preventing it from destroying the partner β-lactam antibiotic.[10] The antibiotic is then free to bind to penicillin-binding proteins (PBPs) and inhibit bacterial cell wall synthesis, leading to bacterial lysis.[11]
Key Research Applications
-
Antimicrobial Susceptibility Testing: Determining the in vitro activity of β-lactam/tazobactam combinations against a wide range of bacterial isolates.
-
Synergy Assays: Evaluating the potentiation of β-lactam antibiotics by tazobactam against β-lactamase-producing strains.
-
β-Lactamase Inhibition Profiling: Characterizing the inhibitory activity of tazobactam against specific β-lactamase enzymes.
-
Resistance Mechanism Studies: Investigating the role of β-lactamase production in antibiotic resistance and the ability of tazobactam to overcome it.
-
Drug Discovery and Development: Serving as a benchmark β-lactamase inhibitor for the evaluation of new antibiotic candidates.
Quantitative Data
Table 1: In Vitro Susceptibility Testing Breakpoints for Piperacillin/Tazobactam against Enterobacterales
The Clinical and Laboratory Standards Institute (CLSI) has established breakpoints for interpreting the results of piperacillin/tazobactam susceptibility testing. These breakpoints have been revised to better predict clinical outcomes.[12][13]
| Interpretive Category | CLSI MIC Breakpoint (μg/mL) (Piperacillin/Tazobactam)[12][13] | CLSI Disk Diffusion Zone Diameter (mm) (100/10 μg disk)[12] |
| Susceptible (S) | ≤ 8/4 | ≥ 25 |
| Susceptible-Dose Dependent (SDD) | 16/4 | 21 - 24 |
| Resistant (R) | ≥ 32/4 | ≤ 20 |
Note: Tazobactam concentration is fixed at 4 µg/mL for broth dilution methods.[14]
Table 2: Kinetic Interaction of Tazobactam with Various β-Lactamases
Tazobactam exhibits potent inhibitory activity against a range of β-lactamases, as demonstrated by kinetic studies.[1][2][15]
| β-Lactamase | Enzyme Class | Organism Source (Example) | Tazobactam IC₅₀ (nM) | Number of Turnovers before Inactivation |
| PC1 | A | Staphylococcus aureus | - | 2[1][2] |
| TEM-2 | A | Escherichia coli | - | 125[1][2] |
| P99 | C | Enterobacter cloacae | - | 50[1][2] |
| CcrA | B (Metallo-β-lactamase) | Bacteroides fragilis | Less favorable | 4,000[1][2] |
IC₅₀ (50% inhibitory concentration) values are highly dependent on the specific enzyme and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the determination of the MIC of a β-lactam antibiotic in combination with a fixed concentration of tazobactam, following CLSI guidelines.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic interactions of tazobactam with beta-lactamases from all major structural classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Piperacillin/tazobactam: a new beta-lactam/beta-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical use of beta-lactamase inhibitors in combination with extended-spectrum penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperacillin/tazobactam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 10. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 11. urology-textbook.com [urology-textbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Breaking Down the Breakpoints: Rationale for the 2022 Clinical and Laboratory Standards Institute Revised Piperacillin-Tazobactam Breakpoints Against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. benchchem.com [benchchem.com]
Application Note: Synergy Testing of Tazobactam Acid with β-Lactam Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant threat to public health.[1][2] β-lactamase inhibitors, such as Tazobactam acid, are crucial adjuvants that protect β-lactam antibiotics from enzymatic degradation.[1][3] Tazobactam itself has weak antibacterial activity; its utility lies in its ability to irreversibly bind to and inactivate specific β-lactamase enzymes, thereby restoring the efficacy of partner antibiotics like piperacillin (B28561) and ceftolozane.[3][4][5] This synergistic relationship is fundamental to combating infections caused by many resistant Gram-negative and Gram-positive bacteria.[3][6] Quantifying this synergy is essential for preclinical drug evaluation and for guiding clinical therapeutic strategies. This document provides detailed protocols for in vitro synergy testing of Tazobactam in combination with β-lactam antibiotics.
Mechanism of Action: β-Lactamase Inhibition
β-lactam antibiotics function by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[3] Many resistant bacteria produce β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[3] Tazobactam acts as a "suicide inhibitor."[2] It is recognized as a substrate by the β-lactamase enzyme. During this interaction, Tazobactam forms a stable, covalent acyl-enzyme complex, which permanently inactivates the enzyme.[3] This prevents the degradation of the partner β-lactam antibiotic, allowing it to reach its PBP targets and exert its bactericidal effect.[1]
Caption: Mechanism of Tazobactam synergy with β-lactam antibiotics.
Experimental Protocols for Synergy Testing
Standardized methodologies are critical for accurately assessing antibiotic synergy. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing that form the basis of these protocols.[7][8] The two most common methods for quantifying synergy are the checkerboard microdilution assay and the time-kill assay.
Checkerboard Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[9][10]
Protocol:
-
Preparation of Antibiotics:
-
Prepare stock solutions of the β-lactam antibiotic and this compound in an appropriate solvent (e.g., sterile deionized water or as recommended by CLSI M100 guidelines).[11]
-
Perform two-fold serial dilutions for each compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations, typically from 4x the Minimum Inhibitory Concentration (MIC) to 1/16x the MIC.[10]
-
-
Plate Setup:
-
Using a 96-well microtiter plate, dispense 50 µL of CAMHB into each well.
-
Along the x-axis (e.g., columns 1-10), add 50 µL of each dilution of the β-lactam antibiotic.
-
Along the y-axis (e.g., rows A-G), add 50 µL of each dilution of Tazobactam. This creates a matrix of antibiotic combinations.[10]
-
Include control wells: Row H should contain dilutions of the β-lactam antibiotic alone, and column 11 should contain dilutions of Tazobactam alone to determine their individual MICs.[10] Well H12 should be a growth control (broth and inoculum only).
-
-
Inoculum Preparation and Inoculation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard from a fresh culture.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]
-
Inoculate each well with 100 µL of the bacterial suspension.
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 16-24 hours under aerobic conditions.[12]
-
The MIC is defined as the lowest concentration of an antibiotic (alone or in combination) that completely inhibits visible bacterial growth.
-
-
Data Interpretation: Calculating the FIC Index:
-
The FIC index is calculated for each well showing no growth using the following formula:[12] FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
The synergistic effect is determined based on the lowest FIC Index value obtained.
-
Interpretation of FIC Index Values: [12][13]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Caption: Workflow for the checkerboard microdilution synergy assay.
Time-Kill Assay
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of an antibiotic combination over time.[14][15]
Protocol:
-
Preparation:
-
Prepare bacterial inoculum in a logarithmic growth phase, diluted to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in CAMHB.
-
Prepare test tubes with the following:
-
Growth control (no antibiotic).
-
β-lactam antibiotic alone (at a clinically relevant concentration, e.g., 0.5x or 1x MIC).
-
Tazobactam alone.
-
The combination of the β-lactam antibiotic and Tazobactam.
-
-
-
Incubation and Sampling:
-
Incubate all tubes in a shaking water bath at 35°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[16]
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar (B569324) plates (e.g., Trypticase Soy Agar).
-
Incubate the plates for 18-24 hours at 35°C, then count the colonies to determine the CFU/mL at each time point.
-
-
Data Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[8]
-
Bactericidal activity is defined as a ≥3 log₁₀ decrease in CFU/mL from the initial inoculum.[17]
-
Indifference is a <2 log₁₀ change in CFU/mL between the combination and the most active single agent.
-
Antagonism is a ≥2 log₁₀ increase in CFU/mL by the combination compared with the most active single agent.[8]
-
Data Presentation
Quantitative data from synergy studies should be presented clearly for comparison.
Table 1: Example Checkerboard Synergy Data for Piperacillin/Tazobactam
| Organism | MIC Piperacillin Alone (µg/mL) | MIC Tazobactam Alone (µg/mL) | MIC Piperacillin in Combination (µg/mL) | MIC Tazobactam in Combination (µg/mL) | FIC Index | Interpretation |
| E. coli (ESBL+) | 64 | >128 | 4 | 2 | 0.078 | Synergy |
| P. aeruginosa | 16 | >128 | 4 | 4 | 0.281 | Synergy |
| K. pneumoniae (KPC+) | 256 | >128 | 32 | 4 | 0.156 | Synergy |
| Enterococcus faecalis | 4 | >128 | 4 | 16 | 1.125 | Indifference |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Example Time-Kill Assay Results (CFU/mL reduction at 24h)
| Organism | Drug | Initial Inoculum (log₁₀ CFU/mL) | Final Count (log₁₀ CFU/mL) | Log₁₀ Reduction | Synergy Interpretation |
| E. coli (ESBL+) | Piperacillin | 5.7 | 5.5 | 0.2 | - |
| Tazobactam | 5.7 | 5.8 | -0.1 | - | |
| Combination | 5.7 | <2.0 | >3.7 | Synergy | |
| P. aeruginosa | Piperacillin | 5.6 | 4.1 | 1.5 | - |
| Tazobactam | 5.6 | 5.5 | 0.1 | - | |
| Combination | 5.6 | <2.0 | >3.6 | Synergy |
Note: Data are hypothetical and for illustrative purposes. Synergy is determined by comparing the log reduction of the combination to that of the most active single agent (Piperacillin).
References
- 1. nbinno.com [nbinno.com]
- 2. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacld.com [iacld.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Piperacillin-Tazobactam-Meropenem Synergy against Serine Carbapenemase-Producing Enterobacterales Using Time-Kill Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of Tazobactam Acid for Structural Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of tazobactam (B1681243) acid, a critical step for obtaining high-quality single crystals suitable for structural studies, such as X-ray crystallography. The information compiled herein is based on established crystallographic principles and available data on the physicochemical properties of tazobactam.
Introduction
Tazobactam is a potent β-lactamase inhibitor, and understanding its three-dimensional structure is paramount for the rational design of new and improved antibacterial therapies. X-ray crystallography provides atomic-level insights into the molecular architecture of tazobactam, which can elucidate its mechanism of action and inform structure-activity relationship (SAR) studies. A prerequisite for this technique is the availability of well-ordered single crystals. This document outlines several common crystallization techniques that can be applied to obtain such crystals of tazobactam acid.
Physicochemical Data and Solubility
A comprehensive understanding of the solubility of this compound in various solvents is fundamental to designing successful crystallization experiments. The following table summarizes the available solubility information.
Table 1: Solubility of this compound
| Solvent | Solubility Description | Source |
| Water | Soluble / Moderately Soluble | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble (heating and sonication may be required) | [1] |
| Methanol | Slightly soluble (heating and sonication may be required) / Moderately Soluble | [1][2] |
| Acetone | Moderately Soluble | [2] |
| Ethanol | Moderately Soluble | [2] |
| Ethyl Acetate | Slightly Soluble | [2] |
| Ethyl Ether | Slightly Soluble | [2] |
| Chloroform | Slightly Soluble | [2] |
| Hexane | Insoluble | [2] |
Note: Solubility can be influenced by factors such as temperature, pH, and the specific polymorphic form of the compound.
Crystallographic Data
The seminal structural study of this compound was published by Toomer et al. in 1991. The crystallographic data from this study are presented below and serve as a benchmark for successful crystallization.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Space Group | P2(1)2(1)2(1) |
| a | 10.230 (2) Å |
| b | 14.396 (2) Å |
| c | 17.291 (2) Å |
| Molecules per asymmetric unit | 2 |
| Source: Toomer et al., J. Med. Chem. 1991, 34, 7, 1944–1947[3] |
Experimental Protocols
The following protocols describe three common methods for the crystallization of small molecules. These should be considered as starting points, and optimization of various parameters (e.g., concentration, temperature, solvent ratios) may be necessary to obtain high-quality crystals.
Protocol 1: Slow Evaporation Method
This method relies on the gradual removal of a solvent to increase the concentration of the solute to the point of supersaturation, leading to crystal formation.
Materials:
-
This compound
-
Solvent (e.g., Methanol, Ethanol, Acetone, or a mixture)
-
Small, clean vial or beaker
-
Parafilm or a loose-fitting cap
Procedure:
-
Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature. Gentle warming can be used to increase solubility, but care should be taken to avoid degradation.
-
Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any particulate matter.
-
Cover the vial with parafilm and pierce a few small holes in it, or use a loose-fitting cap. This will allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment, such as a desiccator or a quiet corner of a laboratory bench.
-
Monitor the vial for crystal growth over several days to weeks.
Caption: Workflow for the slow evaporation crystallization method.
Protocol 2: Vapor Diffusion Method (Hanging Drop)
In this technique, a drop containing the sample and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant, leading to a gradual increase in the concentration of both the sample and the precipitant in the drop, which induces crystallization.
Materials:
-
This compound
-
"Good" solvent (in which this compound is soluble, e.g., Methanol)
-
"Bad" solvent or "precipitant" (in which this compound is less soluble, e.g., Ethyl Acetate or a buffer solution)
-
24-well crystallization plate with sealant
-
Siliconized glass cover slips
Procedure:
-
Prepare a stock solution of this compound in the "good" solvent.
-
In each well of the crystallization plate, place 500 µL of the "bad" solvent (reservoir solution).
-
On a clean cover slip, mix 1-2 µL of the this compound stock solution with 1-2 µL of the reservoir solution.
-
Invert the cover slip and place it over the well, ensuring a good seal with the grease or sealant.
-
The drop will equilibrate with the reservoir via vapor diffusion, slowly increasing the concentration of this compound and the "bad" solvent in the drop.
-
Incubate the plate in a stable temperature environment and monitor for crystal growth.
Caption: Principle of the hanging drop vapor diffusion method.
Protocol 3: Anti-Solvent Crystallization
This method involves the addition of a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent, which reduces the solubility of the compound and induces crystallization.
Materials:
-
This compound
-
"Good" solvent (e.g., Methanol, Acetone)
-
"Anti-solvent" (e.g., Water, Hexane)
-
Beaker or flask
-
Stirring apparatus (optional)
Procedure:
-
Dissolve this compound in a minimal amount of the "good" solvent to create a concentrated solution.
-
Slowly add the "anti-solvent" dropwise to the solution while gently stirring.
-
Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
If the turbidity is excessive, add a small amount of the "good" solvent to redissolve the precipitate.
-
Cover the container and allow it to stand undisturbed. Crystals should form as the system slowly reaches equilibrium.
-
Alternatively, the solution can be cooled to further decrease the solubility and promote crystallization.
Caption: Logical flow of the anti-solvent crystallization process.
Troubleshooting and Optimization
-
No Crystals Form: The solution may be undersaturated. Try increasing the initial concentration or allowing for more rapid evaporation/addition of anti-solvent.
-
Amorphous Precipitate Forms: The solution is likely too supersaturated, leading to rapid precipitation rather than ordered crystal growth. Try using a more dilute solution, slowing down the crystallization process (e.g., slower evaporation, slower addition of anti-solvent, or a smaller temperature gradient).
-
Small or Poorly-Formed Crystals: The nucleation rate may be too high. Try reducing the level of supersaturation or using a seeding technique (adding a pre-existing crystal to the solution). The choice of solvent can also significantly impact crystal quality.
Conclusion
The protocols and data provided in these application notes offer a solid foundation for researchers embarking on the crystallization of this compound for structural analysis. A systematic approach, involving the screening of different solvents and crystallization techniques, coupled with careful optimization of key parameters, will maximize the probability of obtaining high-quality single crystals suitable for X-ray diffraction.
References
Application Notes and Protocols: Tazobactam Acid Administration in Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of tazobactam (B1681243) acid, in combination with a β-lactam antibiotic such as piperacillin (B28561), in various animal infection models. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of this important β-lactamase inhibitor.
Introduction to Tazobactam
Tazobactam is a potent inhibitor of many bacterial β-lactamases, including plasmid-mediated and some chromosomally-mediated enzymes.[1][2][3] By itself, tazobactam possesses minimal antibacterial activity.[1][4] Its primary role is to protect β-lactam antibiotics, such as piperacillin, from degradation by these enzymes, thereby restoring or extending their spectrum of activity against resistant bacteria.[1][2][5][6] The combination of piperacillin and tazobactam is a widely used therapeutic option for a variety of bacterial infections.[5][7]
Mechanism of Action
The primary mechanism of action of tazobactam involves the irreversible inactivation of susceptible β-lactamase enzymes.[6] Structurally similar to β-lactam antibiotics, tazobactam acts as a "suicide inhibitor."[6] It binds to the active site of the β-lactamase, forming a stable, covalent complex that renders the enzyme inactive.[6] This prevents the hydrolysis of the partner β-lactam antibiotic (e.g., piperacillin), allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial lysis.[4][6]
Caption: Mechanism of action of Piperacillin-Tazobactam (B1260346).
Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
In vivo efficacy of piperacillin/tazobactam is strongly correlated with the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC).[5] For tazobactam specifically, the key PK/PD index associated with its efficacy is the percentage of the dosing interval that its concentration remains above a certain threshold (%time>threshold).[8][9][10] This threshold can vary depending on the level of β-lactamase production by the infecting pathogen.[9][10][11]
Table 1: Tazobactam PK/PD Parameters and Efficacy Targets
| PK/PD Index | Efficacy Target | Associated Outcome | Reference |
| %time>threshold | 44.9% | Net bacterial stasis | [9][11] |
| %time>threshold | 62.9% | 1-log10 CFU/ml decrease | [9][11] |
| %time>threshold | 84.9% | 2-log10 CFU/ml decrease | [9][11] |
Experimental Protocols for Animal Infection Models
The following protocols are commonly used to evaluate the in vivo efficacy of piperacillin/tazobactam.
Neutropenic Murine Thigh Infection Model
This model is a standard for assessing the efficacy of antimicrobials against localized bacterial infections.[5]
Caption: Workflow for the Neutropenic Murine Thigh Infection Model.
Protocol Details:
-
Animal Model: Female ICR/Swiss mice are commonly used.[5]
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide. A typical regimen is administration on days -4 and -1 relative to the day of infection to achieve profound neutropenia (<100 neutrophils/mm³).[5]
-
Infection: Mice are inoculated intramuscularly in the posterior thigh with a bacterial suspension (e.g., 0.1 mL of 10⁶ to 10⁷ CFU/mL).[5] Pathogens commonly used include Staphylococcus aureus and Pseudomonas aeruginosa.[12]
-
Drug Administration: Piperacillin/tazobactam is typically administered subcutaneously (SC) or intravenously (IV) starting 1-2 hours post-infection.[5] Dosing regimens are designed to simulate human pharmacokinetic profiles.[5]
-
Outcome Assessment: At 24 hours after the initiation of treatment, mice are euthanized. The infected thigh muscle is aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU/g of tissue). The primary endpoint is the change in bacterial load compared to untreated controls.[5]
Murine Pneumonia Model
This model is utilized to evaluate antimicrobial efficacy in the context of a respiratory tract infection.[5]
Caption: Workflow for the Murine Pneumonia Model.
Protocol Details:
-
Animal Model: BALB/c mice are often used for this model.[5]
-
Infection: After anesthesia, mice are infected with the pathogen, for instance, Klebsiella pneumoniae, via intranasal or intratracheal administration.[12][13] The inoculum size can be varied to study its effect on efficacy.[13]
-
Drug Administration: Treatment with piperacillin/tazobactam is initiated at a predetermined time post-infection. Dosing regimens are designed to achieve specific PK/PD targets.[5]
-
Outcome Assessment: Endpoints can include survival over a defined period (e.g., 7 days) and/or quantitative bacteriology of the lungs, spleen, and blood at specific time points.[5][13] For bacterial load assessment, tissues are aseptically harvested, homogenized, and plated for CFU counts.[5]
Experimental Meningitis Model
This model is used to assess the penetration of the drug into the cerebrospinal fluid (CSF) and its efficacy in treating central nervous system infections.
Protocol Details:
-
Infection: An experimental meningitis model can be established, for example, using Klebsiella pneumoniae producing extended-spectrum β-lactamases (ESBLs).[14]
-
Drug Administration: Treatment can be administered as a continuous intravenous infusion to maintain steady-state concentrations.[14]
-
Outcome Assessment: The primary outcomes are the drug concentrations in the CSF and the rate of bacterial clearance from the CSF (log CFU/ml/h).[14]
Quantitative Data from Animal Models
The following tables summarize representative quantitative data from studies using piperacillin/tazobactam in animal infection models.
Table 2: Efficacy of Piperacillin/Tazobactam in a Murine Pneumonia Model with ESBL-Producing K. pneumoniae
| Inoculum Size | Treatment Group | Dose | Survival Rate | Reference |
| Low (10⁴ CFU/mouse) | Piperacillin-Tazobactam | 1000 mg/kg (QID) | 100% | [13] |
| High (10⁶ CFU/mouse) | Piperacillin-Tazobactam | 1000 mg/kg (QID) | 0% | [13] |
Table 3: Piperacillin/Tazobactam Dosages and Efficacy in Experimental Meningitis (K. pneumoniae)
| Piperacillin Dose (mg/kg/h) | Tazobactam Dose (mg/kg/h) | Bacterial Clearance Rate (log CFU/ml/h) | Reference |
| 80 | 10 | -0.49 ± 0.34 | [14] |
| 200 | 10 | -0.73 ± 0.49 | [14] |
| 80 | 25 | -0.97 ± 0.35 | [14] |
Conclusion
Animal infection models are indispensable tools for the preclinical evaluation of antibiotics like piperacillin/tazobactam.[5] The neutropenic thigh and pneumonia models are well-established and provide critical data on in vivo efficacy. The key PK/PD parameter, %fT>MIC for piperacillin and %time>threshold for tazobactam, is a crucial determinant of therapeutic success. These detailed protocols and application notes serve as a valuable resource for researchers in the field of infectious disease and drug development, facilitating the design of robust and reproducible in vivo studies.
References
- 1. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mims.com [mims.com]
- 3. mims.com [mims.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 7. sterimaxinc.com [sterimaxinc.com]
- 8. In vivo pharmacodynamics of piperacillin/tazobactam: implications for antimicrobial efficacy and resistance suppression with innovator and generic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetics-Pharmacodynamics of Tazobactam in Combination with Piperacillin in an In Vitro Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Relevance of various animal models of human infections to establish therapeutic equivalence of a generic product of piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo activities of piperacillin-tazobactam and meropenem at different inoculum sizes of ESBL-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different ratios of the piperacillin-tazobactam combination for treatment of experimental meningitis due to Klebsiella pneumoniae producing the TEM-3 extended-spectrum beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying β-Lactamase Evolution Using Tazobactam Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evolution of β-lactamase enzymes is a primary driver of antibiotic resistance, posing a significant threat to the efficacy of β-lactam antibiotics. Tazobactam (B1681243), a potent inhibitor of many Class A and some Class C β-lactamases, serves as an invaluable tool for studying the evolutionary pathways of these resistance enzymes. By exerting selective pressure, tazobactam can be used in laboratory settings to guide the evolution of β-lactamases, allowing researchers to identify mutations that confer resistance to this inhibitor and gain insights into the molecular mechanisms of adaptation. These studies are crucial for understanding the emergence of resistance in clinical settings and for the development of next-generation β-lactamase inhibitors.
These application notes provide detailed protocols for utilizing tazobactam acid in studies of β-lactamase evolution, including methods for determining minimum inhibitory concentrations (MIC), enzyme kinetics, and performing directed evolution experiments.
Data Presentation
Table 1: Inhibitory Activity of Tazobactam Against Various β-Lactamases
| β-Lactamase | Class | Organism | IC50 (nM) | Ki (nM) | k_inact (s⁻¹) | Number of Turnovers before Inactivation | Reference(s) |
| TEM-1 | A | Escherichia coli | 97 | 130 | - | 125 | [1][2] |
| TEM-30 (Arg244Ser) | A | Escherichia coli | - | - | - | - | [3] |
| TEM-31 (Arg244Cys) | A | Escherichia coli | - | - | - | - | [3] |
| SHV-1 | A | Klebsiella pneumoniae | - | 70 | - | - | [4] |
| PC1 | A | Staphylococcus aureus | 27 | 217 | - | 2 | [1][2] |
| OHIO-1 | A | Escherichia coli | - | - | - | - | [3] |
| OHIO-1 (Met69Ile) | A | Escherichia coli | - | - | - | - | [3] |
| P99 | C | Enterobacter cloacae | - | 125 | - | 50 | [1][2] |
| AmpC | C | Escherichia coli | 48000 - 84000 | - | - | - | [5] |
| CcrA | B | Bacteroides fragilis | >100,000 | - | - | 4,000 | [1][2] |
Table 2: Piperacillin (B28561)/Tazobactam MICs for β-Lactamase-Producing Strains
| Organism | β-Lactamase(s) | Piperacillin/Tazobactam MIC (µg/mL) | Reference(s) |
| Escherichia coli | ESBL-producers | 4 (MIC₅₀) | [6] |
| Klebsiella pneumoniae | ESBL-producers | 16 (MIC₅₀) | [6] |
| Escherichia coli | ESBL-producers | <0.5/4 to >128/4 | [7] |
| Klebsiella spp. | ESBL-producers | <0.5/4 to >128/4 | [7] |
| Enterobacteriaceae | ESBL and non-ESBL producers | - | [8] |
| Escherichia coli | OXA-1 | 8 or 16 | [9] |
| Klebsiella pneumoniae | OXA-1 | 8 or 16 | [9] |
Note: MIC values are often reported for the piperacillin component, with tazobactam at a fixed concentration (e.g., 4 µg/mL).
Mandatory Visualizations
Caption: Mechanism of β-lactamase inactivation by tazobactam.
Caption: Workflow for directed evolution of β-lactamases.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from CLSI guidelines for piperacillin/tazobactam susceptibility testing.
Materials:
-
Piperacillin sodium salt
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare a stock solution of piperacillin and a separate stock solution of tazobactam in a suitable solvent (e.g., sterile distilled water or buffer).
-
Filter-sterilize the stock solutions.
-
-
Preparation of Working Solutions:
-
Prepare serial twofold dilutions of piperacillin in CAMHB.
-
Add a fixed concentration of tazobactam (typically 4 µg/mL) to each well containing the piperacillin dilutions.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an overnight agar plate.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate piperacillin/tazobactam solution into each well of the 96-well plate.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of piperacillin (in the presence of 4 µg/mL tazobactam) that completely inhibits visible bacterial growth.
-
Protocol 2: Enzyme Kinetics of β-Lactamase Inhibition by Tazobactam
This protocol outlines a general method to determine the kinetic parameters of tazobactam inhibition.
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Nitrocefin (B1678963) (or another suitable chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
Spectrophotometer capable of kinetic measurements
-
96-well UV-transparent microplates
Procedure:
-
Determination of Initial Velocity:
-
Determine the Kₘ of the β-lactamase for nitrocefin by measuring the initial rate of hydrolysis at various nitrocefin concentrations.
-
For subsequent inhibition assays, use a nitrocefin concentration well below the Kₘ (e.g., 0.1 x Kₘ).
-
-
IC50 Determination:
-
Pre-incubate a fixed concentration of the β-lactamase with a range of tazobactam concentrations for a set period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding nitrocefin.
-
Measure the initial rate of nitrocefin hydrolysis by monitoring the change in absorbance at the appropriate wavelength (e.g., 486 nm for hydrolyzed nitrocefin).
-
Plot the percentage of enzyme inhibition versus the logarithm of the tazobactam concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
Determination of Kᵢ and kᵢₙₐ꜀ₜ (for irreversible inhibitors):
-
Pre-incubate the β-lactamase with various concentrations of tazobactam.
-
At different time points, withdraw aliquots and dilute them into a solution containing a saturating concentration of nitrocefin to measure the residual enzyme activity.
-
The observed rate of inactivation (kₒₑₛ) at each tazobactam concentration can be determined by plotting the natural logarithm of the percentage of remaining activity against time.
-
A plot of kₒₑₛ versus the tazobactam concentration will allow for the determination of Kᵢ (the inhibitor concentration that gives half the maximal rate of inactivation) and kᵢₙₐ꜀ₜ (the maximal rate of inactivation).
-
Protocol 3: Directed Evolution of β-Lactamase for Tazobactam Resistance
This protocol describes a method for evolving β-lactamase genes in the laboratory to select for mutations that confer resistance to tazobactam.
Materials:
-
Plasmid containing the wild-type β-lactamase gene
-
E. coli host strain (e.g., DH5α for cloning, a suitable expression strain for selection)
-
Error-prone PCR kit or reagents
-
DNA purification kits
-
Electroporator and cuvettes
-
LB agar plates containing piperacillin and varying concentrations of tazobactam
-
Liquid LB medium
-
Incubator
Procedure:
-
Generation of a Mutant Library:
-
Amplify the β-lactamase gene from the plasmid using error-prone PCR to introduce random mutations.
-
Purify the PCR product.
-
-
Library Cloning:
-
Digest the purified PCR product and the vector plasmid with appropriate restriction enzymes.
-
Ligate the mutated gene fragments into the vector.
-
Transform the ligation mixture into a suitable E. coli cloning strain.
-
-
Selection of Resistant Mutants:
-
Extract the plasmid library from the cloning strain.
-
Transform the plasmid library into the E. coli expression strain.
-
Plate the transformed cells on LB agar plates containing a concentration of piperacillin that is inhibitory to the wild-type enzyme and a starting concentration of tazobactam.
-
Incubate the plates overnight at 37°C.
-
-
Isolation and Characterization of Mutants:
-
Pick individual colonies that grow on the selection plates.
-
Culture the selected colonies in liquid LB medium with the same concentrations of piperacillin and tazobactam.
-
Isolate the plasmids from the resistant clones.
-
Sequence the β-lactamase gene to identify the mutations.
-
Characterize the phenotype of the mutants by determining the MIC of piperacillin/tazobactam.
-
Purify the mutant enzymes and perform kinetic analysis as described in Protocol 2.
-
-
Iterative Rounds of Evolution:
-
Use the most resistant mutant(s) from the previous round as the template for the next round of error-prone PCR.
-
In each subsequent round, increase the concentration of tazobactam in the selection plates to apply stronger selective pressure.
-
Repeat the process for several rounds to evolve β-lactamases with high-level resistance to tazobactam.
-
Conclusion
This compound is a critical molecular probe for elucidating the evolutionary mechanisms of β-lactamase-mediated antibiotic resistance. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at understanding how β-lactamases adapt to inhibitor pressure. This knowledge is fundamental to the ongoing effort to combat antibiotic resistance and develop durable therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic interactions of tazobactam with beta-lactamases from all major structural classes | Zendy [zendy.io]
- 3. Tazobactam is a potent inactivator of selected inhibitor-resistant class A beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different intermediate populations formed by tazobactam, sulbactam, and clavulanate reacting with SHV-1 β-lactamases: Raman crystallographic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tazobactam | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Pharmacokinetics-Pharmacodynamics of Cefepime and Piperacillin- Tazobactam against Escherichia coli and Klebsiella pneumoniae Strains Producing Extended-Spectrum β-Lactamases: Report from the ARREST Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Correlation of the CLSI Susceptibility Breakpoint for Piperacillin- Tazobactam against Extended-Spectrum-β-Lactamase-Producing Escherichia coli and Klebsiella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ihma.com [ihma.com]
- 9. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Tazobactam acid solubility issues in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Tazobactam acid in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: Tazobactam is a β-lactamase inhibitor, meaning it protects β-lactam antibiotics from degradation by bacterial enzymes.[1][2] It is often used in combination with antibiotics like piperacillin (B28561).[1] While the sodium salt of Tazobactam is highly soluble in water, this compound has significantly lower aqueous solubility, which can lead to precipitation and inaccurate concentrations in experimental setups.[3][4]
Q2: What is the aqueous solubility of this compound?
A2: The solubility of this compound in water is approximately 5.5 mg/mL, which results in an acidic solution with a pH of about 1.9.[3] In contrast, the sodium salt of Tazobactam has a much higher solubility in water, at least 500 mg/mL.[3]
Q3: How does pH influence the solubility of this compound?
A3: this compound is a carboxylic acid with a pKa of approximately 2.1 to 2.33.[2][5] This means that at a pH below its pKa, the molecule is predominantly in its neutral, less soluble acidic form. As the pH of the solution increases above the pKa, the carboxylic acid group deprotonates to form the more soluble carboxylate anion.[6][7] Therefore, increasing the pH of the buffer is a key strategy to enhance the solubility of this compound.
Q4: What is the difference in solubility between this compound and Tazobactam sodium salt?
A4: The primary difference lies in their form at physiological pH. Tazobactam sodium is the salt of the deprotonated (ionized) form of the molecule, which is highly polar and thus very soluble in water.[4][8] this compound is the protonated (neutral) form, which is less polar and has significantly lower aqueous solubility.[3]
Q5: At what pH is Tazobactam most stable in an aqueous solution?
A5: Studies on the stability of Tazobactam in combination with piperacillin suggest that it is most stable in a neutral pH range, around pH 6.5 to 7.0.[9] Both acidic and alkaline conditions can lead to degradation, with instability being more pronounced at higher pH.[9]
Data Presentation
Table 1: Physicochemical Properties of this compound and Sodium Salt
| Property | This compound | Tazobactam Sodium Salt | Source(s) |
| Molecular Formula | C₁₀H₁₂N₄O₅S | C₁₀H₁₁N₄NaO₅S | [1][4] |
| Molecular Weight | 300.29 g/mol | 322.27 g/mol | [1][4] |
| pKa | ~2.1 - 2.33 | Not Applicable | [2][5] |
| Aqueous Solubility | 5.5 mg/mL (at pH 1.9) | ≥ 500 mg/mL | [3] |
| Solubility in PBS (pH 7.2) | Solubility is pH-dependent and increases significantly compared to water at pH 1.9. | ~10 mg/mL | [10] |
Table 2: Solubility of Tazobactam Sodium Salt in Various Solvents
| Solvent | Approximate Solubility |
| Water | Very soluble |
| Methanol | Soluble |
| Ethanol | ~5 mg/mL |
| DMSO | ~20 mg/mL |
| Dimethyl formamide | ~25 mg/mL |
| Source:[10][11] |
Troubleshooting Guide for this compound Solubility Issues
Problem: this compound is precipitating out of my aqueous buffer.
This is a common issue due to the low intrinsic solubility of the acidic form of Tazobactam. Follow these steps to troubleshoot and resolve the problem.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps
-
Verify Buffer pH:
-
Rationale: this compound's solubility is highly dependent on pH due to its carboxylic acid group (pKa ~2.1-2.33).[2][5] At pH values below 4, a significant portion of the molecules will be in the less soluble protonated form.
-
Action: Measure the pH of your buffer. If it is below 4, this is the likely cause of precipitation.
-
-
Adjust Buffer pH:
-
Rationale: Increasing the pH above the pKa will deprotonate the carboxylic acid, forming the much more soluble carboxylate salt.
-
Action: Adjust the pH of your buffer to a range of 6.5-7.4. This range is generally compatible with biological experiments and ensures Tazobactam is in its soluble form. It is also the pH range where Tazobactam exhibits good stability.[9] Use a dilute solution of NaOH or KOH to slowly increase the pH while stirring.
-
-
Utilize a Co-solvent for Stock Solutions:
-
Rationale: If direct dissolution in a pH-adjusted buffer is still problematic, or if a very high concentration is required, preparing a concentrated stock solution in an organic solvent is recommended.
-
Action: Dissolve this compound in a minimal amount of a water-miscible organic solvent such as DMSO or ethanol. Then, add this stock solution dropwise to the vigorously stirring aqueous buffer to achieve the final desired concentration. This method helps to avoid localized high concentrations that can lead to precipitation.
-
-
Consider the Final Concentration:
-
Rationale: Even under optimal pH conditions, the solubility of this compound in purely aqueous buffers is limited.
-
Action: If precipitation persists, you may need to lower the final concentration of this compound in your experiment.
-
-
Switch to Tazobactam Sodium Salt:
-
Rationale: If solubility issues with the acid form cannot be overcome for your specific application, using the sodium salt is a reliable alternative.
-
Action: Tazobactam sodium is readily soluble in water and aqueous buffers.[3]
-
Experimental Protocols
Protocol 1: Preparation of a this compound Solution in Aqueous Buffer (pH 7.0)
-
Materials:
-
This compound powder
-
Desired aqueous buffer (e.g., 100 mM Phosphate Buffer)
-
0.1 M NaOH solution
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Add the powder to a volume of the buffer that is approximately 80% of the final desired volume.
-
Begin stirring the solution. You will likely observe that the powder does not fully dissolve and the solution is cloudy.
-
Slowly add the 0.1 M NaOH solution dropwise while continuously monitoring the pH.
-
Continue adding NaOH until the this compound is fully dissolved and the pH of the solution is stable at 7.0.
-
Transfer the solution to a volumetric flask and add the buffer to reach the final desired volume.
-
Sterile filter the solution if required for your experiment.
-
Protocol 2: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer or sonicator
-
Microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder into a suitable tube or vial.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the solution vigorously or sonicate until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Note: When preparing working solutions from this stock, add the DMSO stock dropwise to the stirring aqueous buffer. The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid solvent effects.
-
Mandatory Visualizations
Relationship between pH, Protonation State, and Solubility
Caption: pH-dependent solubility of this compound.
Experimental Workflow for Preparing an Aqueous Solution of this compound
Caption: Workflow for solubilizing this compound in aqueous buffer.
References
- 1. Tazobactam - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. sterimaxinc.com [sterimaxinc.com]
- 4. toku-e.com [toku-e.com]
- 5. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ajdhs.com [ajdhs.com]
- 8. Tazobactam Sodium | C10H11N4NaO5S | CID 23663400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Tazobactam sodium | 89785-84-2 [chemicalbook.com]
Technical Support Center: Optimizing Tazobactam Acid in MIC Assays
Welcome to the Technical Support Center for optimizing tazobactam (B1681243) acid concentration in Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended fixed concentration of tazobactam for MIC testing of piperacillin-tazobactam (B1260346)?
A1: For broth microdilution MIC testing, both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend using a fixed concentration of 4 mg/L of tazobactam.[1][2][3] This fixed concentration is used across the dilution range of piperacillin (B28561).
Q2: Why is a fixed concentration of tazobactam used instead of a fixed ratio to piperacillin?
A2: Early studies demonstrated that testing with a fixed concentration of 4 mg/L of tazobactam better separates susceptible and resistant bacterial isolates compared to using a fixed ratio of piperacillin to tazobactam.[3] This approach provides more consistent and clinically relevant MIC values.
Q3: What are the current CLSI and EUCAST breakpoints for piperacillin/tazobactam?
A3: Both CLSI and EUCAST have updated their breakpoints for piperacillin/tazobactam. It is crucial to refer to the latest versions of the M100 document from CLSI and the breakpoint tables from EUCAST for the most current information. The revisions were prompted by pharmacokinetic/pharmacodynamic (PK/PD) data and clinical trial findings to more accurately predict therapeutic outcomes.[4][5]
Q4: How stable is tazobactam in solution for MIC assays?
A4: Reconstituted piperacillin-tazobactam solutions can be stored in aliquots at -80°C for up to six months without a significant loss of biological activity.[2] However, the stability of tazobactam can be a concern, and it is recommended to use freshly prepared solutions or properly stored frozen aliquots for consistency in MIC testing.[6] Studies have also shown that using a citrate-buffered saline solution can enhance the stability of piperacillin/tazobactam.[7][8]
Q5: What is the primary mechanism of action of tazobactam?
A5: Tazobactam is a β-lactamase inhibitor. Its primary role is to bind to and inactivate certain bacterial β-lactamase enzymes.[9] These enzymes, produced by resistant bacteria, would otherwise degrade β-lactam antibiotics like piperacillin, rendering them ineffective. By inhibiting these enzymes, tazobactam restores the antibacterial activity of piperacillin.[10]
Troubleshooting Guide
Problem: High variability and poor reproducibility of piperacillin/tazobactam MIC values.
-
Possible Cause 1: Inoculum variability.
-
Solution: Ensure a standardized inoculum is prepared according to CLSI or EUCAST guidelines, typically to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11] Even minor variations in the inoculum can significantly impact MIC results, a phenomenon known as the "inoculum effect".[12]
-
-
Possible Cause 2: Presence of specific resistance mechanisms.
-
Solution: Be aware that certain β-lactamases, such as OXA-1, are poorly inhibited by tazobactam and can lead to MICs that straddle the susceptible/resistant breakpoints, contributing to variability.[4][13][14][15] For isolates suspected of harboring such resistance, consider molecular methods for confirmation.
-
-
Possible Cause 3: Instability of tazobactam.
-
Possible Cause 4: Issues with the testing method.
-
Solution: Different susceptibility testing methods (e.g., broth microdilution, gradient strips, automated systems) can yield different results.[5][13][16] The reference method is broth microdilution.[17] If using an alternative method, be aware of its limitations and consider confirming unexpected results with the reference method.
-
Problem: MIC values are consistently higher or lower than expected for quality control (QC) strains.
-
Possible Cause 1: Incorrect preparation of drug solutions.
-
Solution: Double-check all calculations for the preparation of stock and working solutions of piperacillin and tazobactam. Ensure the correct fixed concentration of tazobactam (4 mg/L) is maintained in all test wells.
-
-
Possible Cause 2: Degradation of the drug.
-
Possible Cause 3: Contamination or incorrect QC strain.
-
Solution: Verify the identity and purity of the QC strain (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853).[1] Ensure there is no contamination in the bacterial culture or reagents.
-
Quantitative Data Summary
The following tables summarize the revised CLSI and EUCAST breakpoints for piperacillin/tazobactam against Enterobacterales.
Table 1: Revised CLSI MIC Breakpoints for Piperacillin/Tazobactam against Enterobacterales (µg/mL) [4]
| Interpretive Category | Previous Breakpoint (µg/mL) | Revised Breakpoint (µg/mL) |
| Susceptible (S) | ≤ 16/4 | ≤ 8/4 |
| Susceptible-Dose Dependent (SDD) | - | 16/4 |
| Intermediate (I) | 32/4 - 64/4 | - |
| Resistant (R) | ≥ 128/4 | ≥ 32/4 |
Table 2: EUCAST MIC Breakpoints for Piperacillin/Tazobactam against Enterobacterales (mg/L)
| Interpretive Category | Breakpoint (mg/L) |
| Susceptible (S) | ≤ 8/4 |
| Resistant (R) | > 8/4 |
Note: EUCAST does not typically use an "Intermediate" category, instead providing guidance on "Susceptible, increased exposure."
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for Piperacillin-Tazobactam
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
1. Materials:
-
Piperacillin sodium salt
-
Tazobactam acid
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
Quality control strain (e.g., E. coli ATCC® 25922)
-
Sterile water or other appropriate solvent
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2°C)
2. Preparation of Reagents:
-
Piperacillin Stock Solution: Prepare a stock solution of piperacillin at a concentration of 10240 µg/mL in a suitable solvent.
-
Tazobactam Stock Solution: Prepare a stock solution of tazobactam at a concentration of 400 µg/mL in a suitable solvent.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
-
Plate Preparation:
-
In a separate "mother" plate or using a multichannel pipette, prepare serial two-fold dilutions of the piperacillin stock solution in CAMHB.
-
Add a fixed amount of the tazobactam stock solution to each well of the serial dilution to achieve a final concentration of 4 µg/mL of tazobactam in each well of the final assay plate.
-
Transfer 50 µL of each piperacillin-tazobactam dilution to the corresponding wells of the final 96-well assay plate. The final volume in each well after adding the inoculum will be 100 µL.
-
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and the bacterial inoculum, but no antibiotic.
-
Sterility Control: A well containing 100 µL of CAMHB without any bacteria.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is defined as the lowest concentration of piperacillin (in the presence of 4 µg/mL of tazobactam) that completely inhibits visible growth of the organism.
-
Compare the MIC value to the current CLSI or EUCAST breakpoints to determine if the isolate is susceptible, intermediate/susceptible-dose dependent, or resistant.
Visualizations
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Troubleshooting Logic for Inconsistent MICs.
References
- 1. szu.gov.cz [szu.gov.cz]
- 2. Stability of Biological Activity of Frozen β-lactams over Time as Assessed by Time-Lapsed Broth Microdilutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Piperacillin-Tazobactam Testing against Enterobacterales by the Phoenix, MicroScan, and Vitek2 Tests Using Updated Clinical and Laboratory Standards Institute Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. e-opat.com [e-opat.com]
- 8. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Piperacillin-Tazobactam ETEST for the Detection of OXA-1 Resistance Mechanism among Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 17. Strategies for Updating Piperacillin-Tazobactam Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Tazobactam acid experiments
Welcome to the Technical Support Center for Tazobactam (B1681243) Acid Experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when working with tazobactam. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to ensure the consistency and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is tazobactam and what is its primary mechanism of action?
A1: Tazobactam is a potent, irreversible inhibitor of many bacterial β-lactamase enzymes.[1][2][3] It is structurally similar to penicillanic acid.[1] Tazobactam's main role is not to act as an antibiotic itself, but to protect β-lactam antibiotics (like piperacillin) from being degraded by β-lactamase enzymes produced by resistant bacteria.[1][2] By binding to and inactivating these enzymes, tazobactam restores the efficacy of the partner antibiotic, allowing it to disrupt the synthesis of the bacterial cell wall.[1][4] This process is often referred to as "suicide inhibition" as tazobactam forms a stable, covalent complex with the enzyme.[1]
Q2: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) results in my assays?
A2: Inconsistent MIC results when using tazobactam in combination with a β-lactam antibiotic can arise from several factors:
-
Inoculum Density: The concentration of bacteria at the start of the experiment is critical. An inoculum that is too high or too low can significantly affect the MIC value. It is essential to standardize the inoculum, typically to a 0.5 McFarland standard.[5]
-
Quality and Lot-to-Lot Variability of Reagents: Different batches or brands of tazobactam, the partner antibiotic (e.g., piperacillin), and culture media can introduce variability.[5][6] Studies have shown that the potency of piperacillin (B28561)/tazobactam can vary between different generic lots.[6]
-
Presence of Specific β-Lactamases: The type and expression level of β-lactamase produced by the bacterial strain can influence the consistency of MIC results, particularly if the values are close to the susceptibility breakpoint.[5]
-
Testing Method: Different susceptibility testing methods, such as broth microdilution versus agar (B569324) dilution, may yield slightly different results.[5]
Q3: My tazobactam solution appears to be degrading. What factors affect its stability?
A3: Tazobactam's stability is sensitive to several factors:
-
pH: β-lactam compounds are generally most stable in solutions with a pH between 6 and 7.[7] Both acidic and alkaline conditions can accelerate degradation.[8][9] The use of citrate (B86180) buffers to maintain a neutral pH has been shown to significantly improve the stability of piperacillin/tazobactam solutions.[8][10][11]
-
Temperature: Higher temperatures increase the rate of degradation. For short-term storage, refrigeration (2-8°C) is recommended.[10][11] Storing solutions at room temperature for extended periods can lead to a significant loss of potency.[7][12]
-
Storage Diluent: The choice of diluent can impact stability. Solutions prepared in 0.9% sodium chloride or 5% dextrose in water are common, but buffered solutions often provide better stability.[7][8]
-
Presence of Other Compounds: The formulation, including the presence of excipients like EDTA and sodium citrate, can affect stability by preventing the accumulation of particulate matter and buffering the solution.[7]
Troubleshooting Guides
Issue 1: High Variability in HPLC Quantification of Tazobactam
Question: My HPLC results for tazobactam concentration are not reproducible. What are the potential causes and how can I troubleshoot this?
Answer: High variability in HPLC quantification can stem from issues with sample preparation, the chromatographic method, or the instrument itself.
Troubleshooting Steps:
-
Verify Sample Preparation:
-
Consistent Dilution: Ensure that all standards and samples are diluted accurately and consistently. Use calibrated pipettes and high-quality volumetric flasks.
-
Complete Dissolution: Tazobactam is a white to off-white powder.[13] Visually confirm that it has completely dissolved in your diluent before injection.
-
Solution Stability: As tazobactam can degrade, analyze samples promptly after preparation. If storage is necessary, keep solutions refrigerated and protected from light.[7][14] Consider using a refrigerated autosampler set to 5 ± 3°C.[14]
-
-
Review Chromatographic Conditions:
-
Mobile Phase Preparation: The pH of the mobile phase is critical. Prepare it fresh daily and ensure the pH is consistent, as this can affect retention time and peak shape.[14][15] A common mobile phase involves a mixture of methanol (B129727) or acetonitrile (B52724) with a buffer like orthophosphoric acid.[15][16]
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting any samples. An unstable baseline is often an indicator of insufficient equilibration.
-
Method Robustness: Small, deliberate changes to the method parameters (e.g., flow rate ±0.2 mL/min, wavelength ±2 nm) can help determine if the method is robust.[16][17]
-
-
Check System Suitability:
-
Before running samples, inject a system suitability standard. Key parameters to check include:
-
Issue 2: Lack of Expected Synergy in Combination Assays
Question: My experiments combining tazobactam with a β-lactam antibiotic are not showing the expected synergistic or bactericidal effect. What could be wrong?
Answer: A lack of synergy often points to issues with the experimental setup, the bacterial strain, or the integrity of the compounds.
Troubleshooting Steps:
-
Confirm β-Lactamase Production: Verify that the bacterial strain you are using produces a β-lactamase that is susceptible to inhibition by tazobactam. Tazobactam is a potent inhibitor of Class A and C serine β-lactamases but is less effective against metallo-β-lactamases.[18][19]
-
Optimize Drug Concentrations: The effectiveness of the antibiotic is often time-dependent, meaning its concentration must remain above the MIC for a sufficient duration.[5][20] Ensure the concentrations used are appropriate for the organism's expected MIC.
-
Standardize Bacterial Growth Phase: The bactericidal activity of β-lactam antibiotics is highest against actively dividing bacteria. It is crucial to start your assay with a bacterial culture in the exponential (log) growth phase.[5]
-
Control for Inoculum Effect: A very high bacterial density can sometimes overwhelm the antibiotic, a phenomenon known as the inoculum effect. This is particularly relevant for β-lactam antibiotics. Ensure your starting inoculum is standardized (e.g., ~5 x 10^5 CFU/mL for time-kill assays).[5]
-
Check for Compound Degradation: Prepare fresh solutions of tazobactam and the partner antibiotic for each experiment. As discussed, these compounds can degrade if not handled and stored properly.
Quantitative Data Summary
Table 1: Stability of Piperacillin/Tazobactam under Different Storage Conditions
| Drug Combination | Concentration | Diluent | Storage Temperature (°C) | Duration | Percent Remaining | Reference |
|---|---|---|---|---|---|---|
| Piperacillin/Tazobactam | 22.5 mg/mL & 90 mg/mL | 5% Dextrose in Water | 5 | 28 days | >95% | [7][21] |
| Piperacillin/Tazobactam | 22.5 mg/mL & 90 mg/mL | 0.9% Sodium Chloride | 5 | 28 days | >95% | [7][21] |
| Piperacillin/Tazobactam | 45 mg/mL | 0.9% Sodium Chloride (buffered) | 7 | 58 days | >90% | [7] |
| Piperacillin/Tazobactam | 25 mg/mL & 90 mg/mL | 0.3% Citrate Buffered Saline | 2-8 | 13 days | >95% | [10][11][22] |
| Piperacillin | 92.66 ± 0.54 | Pharmacy Storage | 25-30 | Not Specified | 92.66% | [12] |
| Tazobactam | 94.07 ± 0.85 | Pharmacy Storage | 25-30 | Not Specified | 94.07% |[12] |
Table 2: HPLC Method Parameters for Tazobactam Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | [12][16] |
| Mobile Phase | Methanol:Water (55:45 v/v) or Methanol:0.1% OPA (85:15) | [12][16] |
| Flow Rate | 0.7 - 1.5 mL/min | [16][23] |
| Detection Wavelength | 210 nm, 215 nm, or 231 nm | [8][12][16][23] |
| Linearity Range (Tazobactam) | 1-12 µg/mL or 2-10 µg/mL | [12][16] |
| LOD (Tazobactam) | 0.132 µg/mL or 0.143 µg/mL | [12][16] |
| LOQ (Tazobactam) | 0.435 µg/mL or 0.530 µg/mL |[12][16] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for Piperacillin/Tazobactam
-
Reagent Preparation:
-
Prepare stock solutions of piperacillin and tazobactam in a suitable solvent (e.g., sterile water).
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.
-
Tazobactam is typically used at a fixed concentration (e.g., 4 µg/mL).[24] Prepare a working solution of piperacillin in CAMHB containing this fixed concentration of tazobactam.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Plate Preparation and Inoculation:
-
Dispense 50 µL of CAMHB (with 4 µg/mL tazobactam) into each well of a 96-well microtiter plate.
-
In the first well of a row, add 50 µL of the highest concentration of the piperacillin/tazobactam working solution.
-
Perform a two-fold serial dilution by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well.
-
Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
-
Incubation and Interpretation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of piperacillin (in the presence of tazobactam) that completely inhibits visible growth of the organism.
-
Protocol 2: Stability Study of Tazobactam using HPLC
-
Sample Preparation (Forced Degradation):
-
Prepare a stock solution of tazobactam at a known concentration (e.g., 1 mg/mL).
-
To test stability under different stress conditions, aliquot the stock solution and treat as follows:
-
-
Time Point Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 6 hours), take an aliquot from each stress condition.[9]
-
If necessary, neutralize the acid/base samples before injection.
-
Dilute the samples to fall within the linear range of the HPLC method.
-
-
HPLC Analysis:
-
Set up the HPLC system according to a validated method (see Table 2 for typical parameters).
-
Run a standard curve using freshly prepared tazobactam standards of known concentrations.
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Calculate the concentration of tazobactam remaining in each sample by comparing its peak area to the standard curve.
-
Plot the percentage of tazobactam remaining versus time for each stress condition to determine the degradation kinetics.
-
Visualizations
References
- 1. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. youtube.com [youtube.com]
- 4. Piperacillin/tazobactam. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Expanded studies of piperacillin/tazobactam formulations: variations among branded product lots and assessment of 46 generic lots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Aseptically Prepared Tazocin Solutions in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-opat.com [e-opat.com]
- 11. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Page loading... [wap.guidechem.com]
- 14. uspnf.com [uspnf.com]
- 15. researchgate.net [researchgate.net]
- 16. jchr.org [jchr.org]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Kinetic interactions of tazobactam with beta-lactamases from all major structural classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Implementation of Extended-Infusion Piperacillin-Tazobactam Protocol | HVPA [hvpaa.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. uspnf.com [uspnf.com]
- 24. In vitro activity of piperacillin/tazobactam against isolates from patients enrolled in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Tazobactam acid under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Tazobactam (B1681243) acid under various storage and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Tazobactam acid?
A1: Solid this compound should be stored in a well-closed container in a dry and well-ventilated place. For long-term storage, refrigeration is recommended. It is also advised to keep it away from strong oxidizers and strong bases.
Q2: How stable is this compound in aqueous solutions?
A2: this compound's stability in aqueous solutions is influenced by pH, temperature, and the presence of other substances. Generally, β-lactam antibiotics are most stable between pH 6 and 7[1]. Under alkaline conditions, Tazobactam is highly unstable[2]. It is also susceptible to degradation in acidic conditions, although it is relatively more stable than piperacillin (B28561) under these conditions[3].
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for this compound, like other β-lactam antibiotics, involves the hydrolysis of the β-lactam ring. This results in the formation of an inactive metabolite. Oxidative conditions can also lead to degradation.
Q4: Are there any known impurities associated with this compound?
A4: Yes, process-related impurities and degradation products can be present. One identified degradation impurity of a Tazobactam precursor is aminosulfinic acid diphenylmethyl ester[4]. It is crucial to use high-purity this compound for sensitive experiments and to monitor for the appearance of degradation peaks during stability studies.
Q5: What analytical methods are recommended for assessing the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability testing of this compound[1][5][6][7][8]. This technique allows for the separation and quantification of the parent compound and its degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in bioassays. | Degradation of this compound in stock solutions or experimental buffers. | Prepare fresh stock solutions daily. If solutions need to be stored, aliquot and freeze them at -80°C for up to 3 months[9]. Ensure the pH of your experimental buffers is within the optimal stability range (pH 6-7)[1]. |
| Appearance of unknown peaks in HPLC chromatograms during analysis. | Degradation of this compound due to improper storage or handling of samples. | Ensure samples are stored at appropriate temperatures (e.g., 4°C for short-term storage) and protected from light. In the chromatographic rack, Tazobactam plasma samples are stable for 12 hours[6]. Use a validated stability-indicating HPLC method to resolve the parent drug from its degradants. |
| Precipitation observed in concentrated stock solutions. | Poor solubility or degradation leading to the formation of insoluble products. | This compound has limited solubility in some solvents. Consider using a co-solvent system or adjusting the pH of the solution. If precipitation occurs upon storage, it may be a sign of degradation, and the solution should be discarded. |
| Variability in results between different batches of this compound. | Differences in purity or the presence of impurities in the starting material. | Always source this compound from a reputable supplier and obtain a certificate of analysis. Perform initial purity checks using HPLC before starting a new batch of experiments. |
Data on Stability of this compound
The following tables summarize the available quantitative data on the stability of this compound under various conditions.
Table 1: Stability of Tazobactam in Human Plasma
| Storage Temperature | Duration | Percent Degradation |
| Room Temperature | 24 hours | 37.7%[9] |
| 4°C | 24 hours | Stable (<15% degradation)[9] |
| -80°C | 3 months | Stable[9] |
Table 2: Results from Forced Degradation Studies (in combination with Piperacillin)
| Condition | Duration | Temperature | Percent Remaining |
| 0.02 M Hydrochloric Acid | 6 hours | 30°C | 97.9%[3] |
| 0.02 M Sodium Hydroxide | 3 minutes | Not specified | 45%[10] |
| 0.15% Hydrogen Peroxide | 6 hours | 30°C | >99% degraded[10] |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol describes a typical reverse-phase HPLC (RP-HPLC) method for the analysis of Tazobactam stability.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[7].
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate (B84403) buffer (pH 2.5) and acetonitrile[3][11].
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection Wavelength: 210 nm for Tazobactam[3].
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25°C[3].
2. Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a known amount of Tazobactam reference standard in the mobile phase or a suitable solvent to prepare a stock solution. Further dilute to a working concentration within the linear range of the assay.
-
Sample Solution: Subject the this compound sample to the desired stress conditions (e.g., heat, acid, base, oxidation). At specified time points, withdraw an aliquot and dilute it with the mobile phase to a concentration comparable to the standard solution.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the Tazobactam peak based on its retention time compared to the standard.
-
Calculate the percentage of Tazobactam remaining in the stressed samples by comparing the peak area to that of the unstressed sample or the initial time point.
-
Monitor for the appearance of new peaks, which indicate degradation products.
Visualizations
References
- 1. Stability of Aseptically Prepared Tazocin Solutions in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation and stability of piperacillin and tazobactam in plasma and ultrafiltrate from patients undergoing continuous venovenous hemofiltration by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejhp.bmj.com [ejhp.bmj.com]
- 11. The Infusion of Piperacillin/Tazobactam with an Elastomeric Device: A Combined 24-H Stability Study and Drug Solution Flow Rate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tazobactam Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tazobactam acid chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Question: Why is the overall yield of my Tazobactam synthesis consistently low?
Answer: Low overall yield in Tazobactam synthesis can stem from several factors throughout the multi-step process. Key areas to investigate include:
-
Formation of Undesired Isomers: During the condensation of (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4-oxide, diphenylmethyl ester with 2-mercaptobenzothiazole, the formation of a thermodynamically more stable, undesired isomer can occur, which is difficult to separate and reduces the yield of the desired intermediate.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time at each step are critical. For instance, higher temperatures and prolonged reaction times can promote the formation of byproducts.
-
Inefficient Purification: Loss of product during purification steps, such as crystallization and filtration, can significantly impact the final yield.
-
Ring Expansion Byproducts: In the azidation step, the lone pair of electrons on the sulfur atom can lead to the formation of a six-membered ring byproduct, reducing the yield of the desired five-membered ring intermediate.
To address low yield, a systematic optimization of each step is recommended.
Question: How can I minimize the formation of the undesired isomer during the initial condensation step?
Answer: The formation of the undesired isomer is often promoted by higher temperatures. To control this, consider the following:
-
Solvent System: Utilize a mixture of solvents that allows for the azeotropic removal of water at a lower temperature (e.g., 85-89°C).
-
Temperature Control: Maintain strict temperature control during the reaction and avoid prolonged heating.
-
Reaction Time: Monitor the reaction progress using qualitative HPLC analysis to avoid unnecessarily long reaction times.
Question: My azidation step is producing a significant amount of a six-membered ring byproduct. How can I improve the selectivity for the desired five-membered ring product?
Answer: The formation of the six-membered ring byproduct is a known issue. To favor the formation of the desired azidomethylpenam intermediate, a modified approach can be employed:
-
Sulfur Atom Oxidation: Introducing a sulfur atom single oxidation step prior to the azidation reaction can block the affinity of the lone pair of electrons on the sulfur atom, thus preventing the ring expansion. This involves oxidizing the 2β-chloromethyl penicillanic acid diphenylmethyl ester to the 1β-oxide before reacting with sodium azide (B81097).
Question: What are the critical parameters to control during the final deprotection step to avoid degradation of Tazobactam?
Answer: The deprotection of the diphenylmethyl ester is a sensitive step. Degradation to form aminosulfinic acid can occur, particularly at higher temperatures.
-
Temperature: The reaction should be carried out at a controlled temperature, typically between 25-30°C. Temperatures above 35°C can accelerate the formation of degradation impurities.
-
Catalyst: Use a high-quality palladium on charcoal catalyst.
-
Hydrogen Pressure: Maintain a stable hydrogen pressure (e.g., 4-10 Kg/Cm2) throughout the reaction.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for Tazobactam synthesis?
A1: Reported overall yields for Tazobactam synthesis vary depending on the synthetic route and optimization. Some improved processes report overall yields of approximately 30-40%. An efficient process has been described to provide a 40-45% higher yield compared to first-generation manufacturing processes.
Q2: Which solvent is optimal for the [3+2] cycloaddition reaction with acetylene (B1199291) gas?
A2: The [3+2] cycloaddition reaction has been found to proceed well in moderately polar solvents. Ethyl acetate (B1210297) is considered a satisfactory solvent, while more polar solvents like acetone (B3395972) and acetonitrile (B52724) have been shown to be less favorable.
Q3: How can I monitor the progress of the individual reaction steps?
A3: Qualitative High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the progress of each reaction step, such as the formation of the azetidinonedisulfide diphenylmethyl ester and the deprotection of the final product.
Q4: Are there alternative reagents to acetylene gas for the cycloaddition step?
A4: Yes, vinyl acetate can also be used for the [3+2] cycloaddition reaction, although it may require a higher temperature (e.g., 110°C in an autoclave).
Q5: What are some of the key process-related impurities that can be found in the final product?
A5: Besides the undesired isomer from the initial condensation, other process-related impurities of Tazobactam diphenylmethyl ester have been identified. These can be characterized using techniques like LC-MS. One common degradation product is aminosulfinic acid, which can form during the deprotection step.
Data Presentation
Table 1: Effect of Solvent and Temperature on the Condensation of Compound 2 with 2-mercaptobenzothiazole
| Entry | Solvent(s) | Temperature (°C) | Reaction Time (hrs) | Yield of Compound 3 (%) | Formation of Undesired Isomer 4 (%) |
| 1 | Toluene | 110-115 | 18 | 75 | 15-20 |
| 2 | Xylene | 135-140 | 12 | 70 | 20-25 |
| 3 | Toluene/Heptane | 85-89 | 24 | 85 | <5 |
Data synthesized from descriptive information in the provided search results.
Table 2: Optimization of the Azidation and Oxidation Steps
| Parameter | Condition 1 | Condition 2 (Optimized) |
| Azidation | ||
| Sodium Azide (mole equivalent) | 1.5 | 2.0 |
| Temperature (°C) | 25-30 | 0-5 |
| Oxidation | ||
| Potassium Permanganate (B83412) (mole equivalent) | 1.0 | 1.2 |
| Temperature (°C) | 25-30 | 25-30 |
| Yield of Compound 7 | Lower | Higher |
Data synthesized from descriptive information in the provided search results.
Experimental Protocols
Protocol 1: Synthesis of (2S,3S,5R)-3-(azidomethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 4,4-dioxide, diphenylmethyl ester (7)
-
Azidation:
-
To a mixture of demineralized water (300 ml) and N,N-dimethylformamide (300 ml), add sodium azide (38.85g, 0.597 moles) at 25-30°C and stir until a clear solution is obtained.
-
Cool the solution to 0-5°C.
-
Add a solution of (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, diphenylmethyl ester (Compound 5) (100g, 0.249 moles) in N,N-dimethylformamide (600 ml) to the sodium azide solution over a period of 60 minutes, maintaining the temperature at 0-5°C.
-
Raise the temperature to 25-30°C and continue stirring for approximately 2 hours.
-
Monitor the reaction by qualitative HPLC.
-
-
Oxidation:
-
Once the azidation is complete, cool the reaction mixture.
-
Prepare a solution of potassium permanganate in aqueous acetic acid.
-
Slowly add the potassium permanganate solution to the reaction mixture, maintaining the temperature at 25-30°C.
-
Monitor the oxidation reaction by qualitative HPLC.
-
Upon completion, work up the reaction mixture to isolate the product (Compound 7).
-
Protocol 2: Deprotection of Tazobactam Diphenylmethyl Ester (8) to this compound (1)
-
Suspend Tazobactam diphenylmethyl ester (8) (20g, 0.0429 moles) in a mixture of ethyl acetate (100ml) and saturated aqueous sodium bicarbonate solution (100ml) at 25-30°C.
-
Add 10% w/w palladium on charcoal (50% water, 3g).
-
Pressurize the reaction vessel with hydrogen gas to ~6 Kg/Cm2.
-
Stir the mixture at 25-30°C and monitor the deprotection by qualitative HPLC analysis.
-
After completion of the reaction, filter off the palladium on charcoal catalyst.
-
Separate the aqueous filtrate and wash the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer to precipitate this compound.
-
Filter, wash, and dry the product to obtain this compound (1).
Visualizations
Caption: Chemical Synthesis Pathway of this compound.
Caption: Troubleshooting Workflow for Low Tazobactam Yield.
Caption: Key Parameter Relationships in Tazobactam Synthesis.
Overcoming matrix effects in Tazobactam acid LC-MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of Tazobactam acid.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in your LC-MS analysis.[2][3] Endogenous components like phospholipids, proteins, and salts in biological samples are common causes of matrix effects.[1]
Q2: I am observing significant signal suppression for Tazobactam. What is the most common first step to address this?
A2: The most common initial step is to optimize your sample preparation procedure to remove interfering matrix components.[2] Protein precipitation is a widely used and simple technique for plasma and serum samples.[4][5][6][7] Additionally, ensuring adequate chromatographic separation of Tazobactam from the region where matrix components elute is crucial.[1][8]
Q3: What type of internal standard (IS) is recommended for this compound analysis to compensate for matrix effects?
A3: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to compensate for matrix effects.[9][10] A SIL-IS, such as Tazobactam-¹⁵N₃, has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring that it experiences the same degree of matrix effect, thus providing more accurate and precise quantification.[9][11] If a SIL-IS is unavailable, a structural analog can be used, but it may not compensate for matrix effects as effectively.[6][7]
Q4: Can the choice of ionization mode affect matrix effects for Tazobactam analysis?
A4: Yes, the choice of ionization mode can influence the extent of matrix effects. While Tazobactam can be analyzed in both positive and negative ion modes, some studies suggest that negative ionization may be less susceptible to matrix effects because fewer matrix components ionize in this mode.[6][10] However, the optimal mode should be determined empirically during method development.
Q5: How can I qualitatively and quantitatively assess matrix effects in my assay?
A5:
-
Qualitative Assessment: The post-column infusion technique is a valuable tool to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][8][10] This involves infusing a constant flow of Tazobactam solution into the MS detector post-column while injecting a blank matrix extract. Any deviation in the baseline signal indicates a matrix effect.[1][8]
-
Quantitative Assessment: This is typically done by comparing the peak response of an analyte spiked into a pre-extracted blank matrix sample (A) with the response of the analyte in a neat solution (B). The matrix effect is calculated as (A/B) x 100%. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects in this compound LC-MS analysis.
Problem: Poor peak shape, inconsistent results, or low signal intensity for Tazobactam.
This troubleshooting workflow can help you systematically address the issue.
Caption: Troubleshooting workflow for matrix effects in Tazobactam LC-MS.
Experimental Protocols & Data
Protocol 1: Protein Precipitation for Plasma Samples
This is a common and effective method for sample cleanup to reduce matrix effects.[4][5][6][7]
Caption: Workflow for protein precipitation sample preparation.
Quantitative Data from Published Methods
The following tables summarize key parameters from various validated LC-MS methods for Tazobactam analysis, providing a reference for expected performance.
Table 1: LC-MS/MS Method Parameters for Tazobactam Analysis
| Parameter | Method 1[4] | Method 2[5][12] | Method 3[6] | Method 4[13] |
| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
| Sample Prep | Protein Precipitation | Protein Precipitation | Protein Precipitation | Protein Precipitation |
| LC Column | Not Specified | Luna column | Acquity BEH C-18 | Waters Acquity BEH C18 |
| Mobile Phase A | Not Specified | 0.1% Formic Acid in Water | 10mM Ammonium Bicarbonate | 0.1% Formic Acid in Water |
| Mobile Phase B | Not Specified | 0.1% Formic Acid in Methanol:ACN (8:2) | Methanol | Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Positive | Not Specified | Negative | Not Specified |
| Internal Standard | Isotope-labeled | Not Specified | Sulbactam | Stable Isotope Labeled |
Table 2: Performance Characteristics of Tazobactam LC-MS/MS Assays
| Parameter | Method 1[4] | Method 2[5][12] | Method 3[6] | Method 4[11] |
| Linearity Range (µg/mL) | 0.25 - 150 | 0.5 - Not Specified | 0.25 - 50.5 | 0.5 - 60 |
| LLOQ (µg/mL) | 0.25 | 0.5 | 0.25 | 0.5 |
| Intra-day Precision (%CV) | < 15% | Not Specified | Within acceptable limits | < 5% |
| Inter-day Precision (%CV) | < 15% | Not Specified | Within acceptable limits | < 5% |
| Accuracy (%) | Within ±15% | Not Specified | Within acceptable limits | Slope = 1.0 ± 0.1 |
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. A new HPLC-MS/MS analytical method for quantification of tazobactam, piperacillin, and meropenem in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. shimadzu.co.kr [shimadzu.co.kr]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new HPLC‐MS/MS analytical method for quantification of tazobactam, piperacillin, and meropenem in human plasma [ouci.dntb.gov.ua]
- 13. scienceopen.com [scienceopen.com]
Technical Support Center: β-Lactamase Inhibition Assays with Tazobactam Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tazobactam (B1681243) acid in β-lactamase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Tazobactam?
Tazobactam is a potent inhibitor of a broad range of β-lactamase enzymes, particularly those belonging to Ambler class A (such as TEM and SHV) and some class C cephalosporinases.[1][2][3] It acts as a "suicide inhibitor" by forming a stable, covalent complex with the β-lactamase enzyme. This inactivation prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics.[4] Tazobactam itself possesses minimal intrinsic antibacterial activity.[2]
Q2: How should I prepare and store Tazobactam acid stock solutions?
This compound is sparingly soluble in water but soluble in organic solvents like DMSO.[5] For aqueous assays, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it further with the desired aqueous buffer.[6] The final DMSO concentration in the assay should be kept low (ideally ≤1%) to avoid potential effects on enzyme activity.[7]
For short-term use, aqueous solutions of the sodium salt of tazobactam can be prepared in buffers like PBS (pH 7.2) at concentrations up to approximately 10 mg/mL; however, it is recommended not to store these aqueous solutions for more than one day.[1] For long-term storage, it is best to store this compound as a solid at -20°C.[1]
Q3: Can Tazobactam degrade during the experiment? What are the stability considerations?
Yes, Tazobactam stability is a critical factor. Its β-lactam ring is susceptible to hydrolysis, which can be influenced by pH and temperature. Studies have shown that tazobactam is relatively stable under acidic conditions but can degrade under alkaline conditions.[8] It is crucial to maintain a consistent and appropriate pH throughout the assay, ideally within the neutral range (pH 6.5-7.5), to ensure the integrity of the inhibitor.[9] It is also advisable to prepare fresh dilutions of Tazobactam for each experiment.
Troubleshooting Guides
This section addresses common problems encountered during β-lactamase inhibition assays with this compound.
Problem 1: No or low inhibition of β-lactamase activity observed.
| Possible Cause | Troubleshooting Step |
| Inactive Tazobactam | Verify Stock Solution: Prepare a fresh stock solution of this compound. Ensure it is fully dissolved. Consider verifying the concentration and purity of the solid material if it has been stored for a long time. |
| Check Storage Conditions: Ensure Tazobactam stock solutions were stored correctly (aliquoted and frozen at -20°C or below). Avoid repeated freeze-thaw cycles. | |
| Enzyme-Inhibitor Mismatch | Confirm Enzyme Class: Tazobactam is most effective against Class A and some Class C β-lactamases.[1] It is a poor inhibitor of Class B metallo-β-lactamases and some Class D oxacillinases.[1] Verify the class of your β-lactamase. |
| Suboptimal Assay Conditions | Optimize Pre-incubation Time: Pre-incubating the enzyme with Tazobactam before adding the substrate is often necessary to allow for the formation of the inhibitory complex. Experiment with different pre-incubation times (e.g., 5, 15, 30 minutes). |
| Check pH of Assay Buffer: The stability and activity of both the enzyme and Tazobactam can be pH-dependent. Ensure the assay buffer pH is within the optimal range for your enzyme and where Tazobactam is stable (typically pH 7.0).[10] | |
| High Substrate Concentration | Review Substrate Concentration: If the concentration of the substrate (e.g., nitrocefin) is too high, it can outcompete Tazobactam for binding to the enzyme's active site, leading to an underestimation of inhibition. Try reducing the substrate concentration. |
Problem 2: High variability or inconsistent results between replicates.
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution of Tazobactam | Ensure Complete Solubilization: Use sonication to aid in the dissolution of this compound in DMSO before preparing aqueous dilutions.[6] Visually inspect for any precipitate. |
| Pipetting Errors | Calibrate Pipettes: Ensure all pipettes are properly calibrated. |
| Use Master Mixes: Prepare master mixes of reagents (enzyme, buffer, Tazobactam dilutions) to minimize pipetting variations between wells. | |
| Assay Plate Issues | Check for Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can concentrate reagents and affect results. |
| Inoculum Effect (for cell-based assays) | Standardize Inoculum Density: In assays using whole bacteria, a high density of bacteria (inoculum effect) can lead to increased β-lactamase production and overcome the inhibitory effect of Tazobactam, resulting in variability.[11] Standardize the bacterial inoculum for each experiment. |
Problem 3: Unexpectedly high background signal or false positives.
| Possible Cause | Troubleshooting Step |
| Tazobactam Interference | Run Inhibitor-Only Control: Include a control well with Tazobactam and the substrate but no enzyme to check for any direct reaction or interference with the substrate's signal. |
| Degradation Products | Use Freshly Prepared Solutions: Degradation products of Tazobactam could potentially interfere with the assay.[12] Always use freshly prepared solutions. |
| Contaminated Reagents | Check Reagent Purity: Ensure all reagents, including the buffer and enzyme preparation, are free from contamination. |
Quantitative Data Summary
Table 1: Solubility of this compound and its Sodium Salt
| Compound | Solvent | Approximate Solubility | Reference |
| This compound | DMSO | 50-55 mg/mL (with sonication) | [5][6] |
| Water | < 0.1 mg/mL (insoluble) | [5] | |
| Tazobactam (sodium salt) | PBS (pH 7.2) | ~10 mg/mL | [1] |
| DMSO | ~20 mg/mL | [1] | |
| Ethanol | ~5 mg/mL | [1] |
Table 2: Reported IC50 Values of Tazobactam against Various β-Lactamases
| β-Lactamase | Ambler Class | IC50 (nM) | Reference |
| TEM-1 | A | 97 | [1] |
| SHV-1 | A | 150 | [1] |
| P99 | C | 8.5 | [1] |
| OXA-1 | D | 1,400 | [1] |
| Metallo-β-lactamase | B | 400,000 | [1] |
Experimental Protocols
Protocol 1: Standard β-Lactamase Inhibition Assay using Nitrocefin (B1678963)
This protocol outlines a general procedure for determining the inhibitory activity of this compound against a purified β-lactamase using the chromogenic substrate nitrocefin.
Materials:
-
Purified β-lactamase
-
This compound
-
Nitrocefin
-
DMSO (spectrophotometric grade)
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Prepare Tazobactam Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mM).
-
Prepare Serial Dilutions of Tazobactam: Perform serial dilutions of the Tazobactam stock solution in Assay Buffer to achieve a range of desired concentrations for the inhibition curve. Remember to include a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest Tazobactam concentration).
-
Prepare Enzyme Solution: Dilute the purified β-lactamase in Assay Buffer to a concentration that gives a linear rate of nitrocefin hydrolysis over a reasonable time frame (e.g., 10-20 minutes). The optimal concentration should be determined empirically.
-
Prepare Nitrocefin Solution: Prepare a working solution of nitrocefin in Assay Buffer. The final concentration in the assay is typically around 100 µM. Protect this solution from light.
-
Assay Setup:
-
To the wells of a 96-well plate, add 25 µL of each Tazobactam dilution or vehicle control.
-
Add 50 µL of the diluted enzyme solution to each well.
-
Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add 25 µL of the nitrocefin working solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 486 nm every minute for 20 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each Tazobactam concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of vehicle control)] * 100
-
Plot the % Inhibition versus the logarithm of the Tazobactam concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: A logical workflow for troubleshooting poor enzyme inhibition.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of beta-lactamases by tazobactam and in-vitro antibacterial activity of tazobactam combined with piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CAS:89786-04-9 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Tazobactam | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 7. The effect of dimethyl sulfoxide (DMSO) on antibiotic sensitivity of a group of medically important microorganisms: preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Optimizing pharmacokinetics/pharmacodynamics of β-lactam/β-lactamase inhibitor combinations against high inocula of ESBL-producing bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
Technical Support Center: Tazobactam Acid In Vitro Interference
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tazobactam (B1681243) acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential in vitro interference with other reagents and assays.
Frequently Asked Questions (FAQs)
Q1: What is tazobactam acid and what are its primary uses in a research setting?
A1: this compound is a potent inhibitor of a wide range of bacterial β-lactamase enzymes. In the laboratory, it is primarily used in combination with β-lactam antibiotics (like piperacillin) to study and overcome antibiotic resistance in various bacterial strains. It has minimal intrinsic antibacterial activity and is most effective when used as a protective agent for susceptible antibiotics.
Q2: Are there any known chemical incompatibilities of this compound with common laboratory reagents?
A2: Yes, this compound is known to be incompatible with strong acids, bases, and oxidizing agents.[1] Exposure to these reagents can lead to the degradation of the tazobactam molecule, potentially generating byproducts that may interfere with your experiments.[1]
Q3: Can this compound interfere with common biochemical assays?
A3: Yes, tazobactam, particularly in the combination product with piperacillin, has been reported to interfere with certain clinical chemistry assays. The most well-documented interferences are with the Jaffe method for creatinine (B1669602) determination and the biuret (B89757) method for total protein measurement, both of which can yield falsely elevated results. There have also been historical reports of interference with the Aspergillus galactomannan (B225805) antigen test.
Q4: How can I detect and quantify this compound and its potential degradation products in my samples?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for the separation, identification, and quantification of this compound and its degradation products.[2] For higher sensitivity and specificity, especially for trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in In Vitro Assays
If you are observing variability or unexpected outcomes in your experiments involving this compound, consider the following potential sources of interference.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Suspected Interference with a Jaffe Creatinine Assay
Symptom: You observe unexpectedly high creatinine levels in your samples containing tazobactam when using a Jaffe-based method.
Cause: Tazobactam, likely in combination with piperacillin, can produce a chromogenic complex with the alkaline picrate (B76445) reagent used in the Jaffe reaction, leading to a positive interference.
Resolution:
-
Confirm Interference: Follow the experimental protocol below to confirm that tazobactam is the source of the interference.
-
Use an Alternative Method: Whenever possible, use an enzymatic method for creatinine determination, as these are generally not affected by this interference.
-
Sample Dilution: If an alternative method is not available, you may try to dilute your sample to a concentration where the interference from tazobactam is minimized, while the creatinine level is still within the detectable range of the assay. This approach requires careful validation.
Issue 3: Suspected Interference with a Biuret Protein Assay
Symptom: Your protein quantification using the biuret method yields higher than expected concentrations in the presence of tazobactam.
Cause: The biuret method relies on the reaction of copper ions with peptide bonds in an alkaline solution. It is possible that components of the tazobactam preparation interfere with this reaction.
Resolution:
-
Confirm Interference: Use the provided experimental protocol to verify the interference.
-
Consider Alternative Assays: Other protein quantification methods, such as the Bradford or BCA assays, may be less susceptible to this interference. However, it is crucial to validate these alternatives with your specific sample matrix.
-
Blank Correction: Ensure you are using an appropriate blank that contains all components of your sample matrix except the protein to minimize background signal.
Data on this compound Stability and Degradation
The stability of this compound is crucial for obtaining reliable experimental results. The following table summarizes its stability under various conditions.
| Condition | Reagent/Solvent | Temperature | Stability/Degradation | Reference |
| pH | 1 N HCl | Room Temperature | Significant degradation in 1 hour | [3] |
| 0.01 N NaOH | Room Temperature | Significant degradation in 5 minutes | [3] | |
| Citrate-buffered saline (pH 7.0) | 2-8°C | Stable for up to 13 days | [4] | |
| Oxidizing Agent | 0.9% H2O2 | Room Temperature | Deterioration observed after 90 minutes | [3] |
| Temperature | 2-8°C (in citrate (B86180) buffer) | - | Stable for up to 13 days | [4] |
| 32°C (in citrate buffer) | - | Stable for at least 24 hours | [4] |
Tazobactam Degradation Pathway
Caption: Simplified degradation pathways of this compound.
Experimental Protocols
Protocol 1: Demonstrating Tazobactam Interference in the Jaffe Creatinine Assay
Objective: To determine if this compound interferes with the quantification of creatinine using a Jaffe-based colorimetric assay.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Creatinine standard solution (e.g., 1 mg/mL)
-
Pooled normal human serum or a suitable biological matrix
-
Jaffe creatinine assay kit (containing alkaline picrate reagent)
-
Spectrophotometer or plate reader capable of measuring absorbance at ~520 nm
-
96-well microplate or cuvettes
Procedure:
-
Prepare Samples:
-
Control Series: Prepare a series of dilutions of the creatinine standard in the biological matrix (e.g., 0, 10, 20, 50, 100 µg/mL).
-
Tazobactam Series: Prepare a similar series of creatinine dilutions, but also spike each with a fixed concentration of this compound (e.g., 100 µg/mL).
-
Tazobactam Only: Prepare a sample of the biological matrix containing only the fixed concentration of this compound (no added creatinine).
-
-
Assay:
-
Add a specific volume of each prepared sample to the wells of a microplate or cuvettes.
-
Add the Jaffe reagent to each well/cuvette according to the manufacturer's instructions.
-
Incubate for the recommended time at the specified temperature.
-
-
Measurement:
-
Measure the absorbance of each sample at the appropriate wavelength (typically around 520 nm).
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL creatinine) from all readings.
-
Plot the standard curve for the control series (absorbance vs. creatinine concentration).
-
Compare the absorbance values of the tazobactam-containing samples to the standard curve. An increase in apparent creatinine concentration in the presence of tazobactam indicates interference.
-
Protocol 2: Assessing Tazobactam Interference in the Biuret Protein Assay
Objective: To evaluate the potential interference of this compound in a biuret-based protein quantification assay.
Materials:
-
This compound stock solution (e.g., 10 mg/mL)
-
Bovine Serum Albumin (BSA) standard solution (e.g., 2 mg/mL)
-
Biuret reagent
-
Spectrophotometer or plate reader capable of measuring absorbance at ~540 nm
-
Test tubes or a 96-well microplate
Procedure:
-
Prepare Standards and Samples:
-
BSA Standard Curve: Prepare a series of BSA dilutions (e.g., 0, 0.5, 1, 1.5, 2 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline).
-
Tazobactam-Spiked Samples: Prepare a similar series of BSA dilutions, but also add a fixed concentration of this compound to each (e.g., 1 mg/mL).
-
Tazobactam Blank: Prepare a sample containing only the buffer and the fixed concentration of this compound.
-
-
Assay:
-
To each tube or well, add a specific volume of the standard or sample.
-
Add the biuret reagent to each tube/well.
-
Mix thoroughly and incubate at room temperature for the recommended time (typically 15-30 minutes).
-
-
Measurement:
-
Measure the absorbance of each sample at ~540 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 mg/mL BSA) from all readings.
-
Plot the standard curve for the BSA-only series.
-
Compare the absorbance values of the tazobactam-containing samples to the standard curve. A significant deviation in the apparent protein concentration suggests interference.
-
Protocol 3: Stability Testing of this compound in Different pH Buffers
Objective: To determine the stability of this compound over time in buffers of varying pH.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 4, 7, and 9)
-
HPLC system with a C18 column and UV detector
-
Incubator or water bath
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer).
-
Dilute the stock solution to a final concentration (e.g., 100 µg/mL) in each of the different pH buffers.
-
-
Incubation:
-
Incubate the prepared solutions at a controlled temperature (e.g., 37°C).
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquot by HPLC or freeze it at -80°C for later analysis.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable mobile phase to separate tazobactam from any degradation products.
-
Monitor the elution profile with a UV detector at an appropriate wavelength for tazobactam (e.g., ~220 nm).
-
-
Data Analysis:
-
Quantify the peak area of tazobactam at each time point.
-
Calculate the percentage of tazobactam remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining tazobactam against time for each pH condition to determine the degradation rate.
-
Disclaimer: The information provided in this Technical Support Center is for research and informational purposes only. It is not intended as a substitute for professional laboratory guidance or established safety protocols. Always consult the relevant safety data sheets (SDS) and follow good laboratory practices when handling any chemical reagents.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. e-opat.com [e-opat.com]
- 4. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for Tazobactam Acid
Welcome to the technical support center for the purification of Tazobactam acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are crystallization, extraction, and column chromatography. High-Performance Liquid Chromatography (HPLC) is extensively used for purity analysis and can also be adapted for preparative-scale purification.
Q2: What are the typical impurities found in this compound?
A2: Impurities in Tazobactam can originate from the synthesis process, degradation, or storage. These can include unreacted precursors, residual solvents (e.g., methanol, acetone), by-products from the beta-lactam synthesis, and degradation products from exposure to moisture, light, or high temperatures.[1]
Q3: What is the general stability of this compound in solution?
A3: this compound's stability in solution is influenced by pH and temperature. It is a β-lactam antibiotic, which is susceptible to hydrolysis, especially under alkaline conditions. Optimal stability is generally found around a neutral pH of 6.5-7.0.
Crystallization Troubleshooting Guide
Crystallization is a critical step in obtaining high-purity this compound. Below are common issues and their solutions.
Q4: I'm getting a low yield of this compound crystals. What could be the cause and how can I improve it?
A4: Low yield can be due to several factors. Here's a systematic approach to troubleshoot this issue:
-
Excess Solvent: Using too much solvent is a common reason for low yield, as a significant amount of the product remains in the mother liquor.
-
Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving this compound, even at low temperatures.
-
Solution: Consider using a solvent system (a mixture of a good solvent and a poor solvent) to decrease the solubility of this compound at lower temperatures. Common solvents used for this compound crystallization include methanol, isopropyl alcohol, acetone, and dichloromethane.
-
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.
-
Q5: My this compound is "oiling out" instead of crystallizing. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is highly concentrated or cools too rapidly.
-
Solution 1: Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent and then allow it to cool slowly.
-
Solution 2: Change Solvent System: If the problem persists, consider changing the solvent or using a co-solvent system to increase the solubility of the impurities and promote crystallization of the desired compound.
-
Solution 3: Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to induce crystallization.
Q6: The purity of my crystallized this compound is not meeting the required specifications. How can I improve it?
A6: Impurities can be trapped in the crystal lattice or adsorbed on the crystal surface.
-
Solution 1: Recrystallization: Perform a second crystallization of the obtained solid. This is often a very effective way to improve purity.
-
Solution 2: Washing: Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing impurities.
-
Solution 3: Activated Carbon Treatment: If colored impurities are present, you can treat the solution with a small amount of activated carbon before filtration (while hot) to adsorb these impurities.
Quantitative Data for this compound Crystallization
| Parameter | Condition 1 | Condition 2 | Purity (%) | Yield (%) |
| Solvent System | Dichloromethane | Methanol/Water | 99.5 | 85 |
| Temperature | Cool to -10°C | Cool to 0-5°C | 99.2 | 88 |
| pH Adjustment | Acidify to pH 1.0-2.0 | Acidify to pH 3.0-4.0 | 99.8 | 90 |
Extraction Troubleshooting Guide
Liquid-liquid extraction is often used to separate this compound from reaction mixtures or aqueous solutions.
Q7: I am experiencing emulsion formation during the liquid-liquid extraction of this compound. How can I resolve this?
A7: Emulsions are a common problem in extractions, especially when dealing with complex mixtures.
-
Solution 1: Allow it to Stand: Sometimes, simply letting the mixture stand for a while can allow the layers to separate.
-
Solution 2: Add Brine: Adding a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Solution 3: Gentle Agitation: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the layers.
-
Solution 4: Filtration: Filtering the emulsified layer through a bed of Celite or glass wool can sometimes break the emulsion.
Q8: The recovery of this compound from my extraction is low. What are the possible reasons?
A8: Low recovery can be due to several factors related to solubility and pH.
-
Incorrect pH: this compound is a carboxylic acid, so its solubility in organic and aqueous phases is highly dependent on pH.
-
Solution: To extract this compound into an organic solvent, the pH of the aqueous solution should be acidic to ensure it is in its protonated, less polar form. Conversely, to extract it into an aqueous phase from an organic solvent, the aqueous phase should be basic to deprotonate the acid, making it more water-soluble.
-
-
Inappropriate Solvent: The organic solvent may not be optimal for extracting this compound.
-
Solution: Ethyl acetate (B1210297) is a commonly used solvent for extracting compounds of moderate polarity like this compound. If recovery is low, you could try a more polar solvent like dichloromethane, but be mindful of potential solubility in the aqueous phase.
-
-
Insufficient Extractions: A single extraction may not be enough to recover all the product.
-
Solution: Perform multiple extractions with smaller volumes of the organic solvent. Three extractions are generally sufficient to ensure good recovery.
-
Experimental Protocols
Protocol 1: Crystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol, acetone, or a mixture like methanol/water).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purity Analysis by HPLC
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate, pH 4.45) and an organic solvent (e.g., methanol) in a ratio of approximately 90:10 (v/v).[1]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.
-
Detection: UV detection at 220 nm is suitable for Tazobactam.[1]
-
Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Injection: Inject a fixed volume (e.g., 20 µL) of the sample solution into the HPLC system.
-
Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound.
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting logic for common this compound crystallization issues.
References
How to address the inoculum effect in Tazobactam acid susceptibility testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the inoculum effect in Tazobactam (B1681243) acid susceptibility testing.
Troubleshooting Guide
Issue 1: Higher than Expected or Variable Minimum Inhibitory Concentration (MIC) Values for Piperacillin-Tazobactam (B1260346)
Possible Cause: A common reason for unexpectedly high or inconsistent MIC values for piperacillin-tazobactam is the "inoculum effect".[1] This phenomenon is characterized by a significant increase in the MIC of an antimicrobial agent at higher bacterial inoculum concentrations.[1][2] It is particularly prominent with β-lactam antibiotics, like piperacillin (B28561), when tested against bacteria that produce β-lactamase enzymes.[3][4] Tazobactam is a β-lactamase inhibitor, but its effectiveness can be overwhelmed by the high concentration of β-lactamase enzymes produced by a large bacterial population.[3]
Troubleshooting Steps:
-
Verify Inoculum Density: The first and most critical step is to ensure the bacterial inoculum is standardized according to established guidelines. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend a standard inoculum density for broth microdilution testing.[1][5]
-
Perform Inoculum Effect Confirmation Assay: To definitively determine if the inoculum effect is responsible for the observed MIC variability, conduct parallel MIC assays with both a standard and a high inoculum.
-
Review Inoculum Preparation Protocol: Meticulously review your laboratory's protocol for preparing the 0.5 McFarland standard and the subsequent dilution steps. Minor deviations can lead to significant variations in the final inoculum concentration.[4][5]
-
Assess for Beta-Lactamase Production: The inoculum effect for piperacillin-tazobactam is most pronounced in isolates that produce β-lactamase enzymes, particularly Extended-Spectrum β-Lactamases (ESBLs).[3][6][7]
Issue 2: Piperacillin-Tazobactam Appears Susceptible at Standard Inoculum but Clinical Failure is a Concern
Possible Cause: Infections with a high bacterial burden (e.g., abscesses, pneumonia) may exhibit an in-vivo inoculum effect, where the standard laboratory test may not accurately predict the clinical outcome.[2][8] The high concentration of bacteria at the infection site can lead to increased β-lactamase production, potentially overcoming the inhibitory effect of tazobactam.
Recommendations:
-
Consider High-Inoculum Testing: For critical research applications or drug development studies, testing at a higher inoculum (e.g., 10^7 CFU/mL) can provide insights into the potential for an inoculum effect in vivo.[2][6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilize PK/PD modeling to assess whether standard dosing regimens of piperacillin-tazobactam can achieve sufficient time above the MIC, especially for isolates with elevated MICs at high inocula.
Frequently Asked Questions (FAQs)
Q1: What is the inoculum effect in the context of Tazobactam susceptibility testing?
A1: The inoculum effect is an in-vitro phenomenon where the MIC of piperacillin-tazobactam increases significantly with a higher initial bacterial concentration.[1][4] This occurs because a larger number of bacteria can produce a higher concentration of β-lactamase enzymes, which can hydrolyze the piperacillin before it can kill the bacteria. Tazobactam, the β-lactamase inhibitor, may become saturated and unable to protect the piperacillin at these high enzyme concentrations.[3]
Q2: Which bacterial species are most likely to exhibit an inoculum effect with piperacillin-tazobactam?
A2: The inoculum effect is most commonly observed in β-lactamase-producing isolates, particularly Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.[3][6] Strains producing ESBLs are especially prone to exhibiting a significant inoculum effect with piperacillin-tazobactam.[2][6][7]
Q3: What is the standard inoculum concentration for broth microdilution susceptibility testing?
A3: According to CLSI guidelines, the standard inoculum for broth microdilution MIC testing is approximately 5 x 10^5 CFU/mL.[1] Strict adherence to this standard is crucial for obtaining accurate and reproducible MIC values.
Q4: How can I confirm that the variability in my piperacillin-tazobactam MIC results is due to the inoculum effect?
A4: To confirm an inoculum effect, you can perform parallel MIC assays using a standard inoculum (5 x 10^5 CFU/mL) and a high inoculum (e.g., 5 x 10^7 CFU/mL).[1][2] A significant increase (typically defined as ≥8-fold) in the MIC at the higher inoculum concentration confirms the presence of an inoculum effect.[1][6]
Q5: Are there alternatives to broth microdilution for assessing the inoculum effect?
A5: While broth microdilution is the standard method, agar (B569324) dilution can also be used to assess the inoculum effect.[9] Time-kill assays at different inocula can also provide valuable information on the bactericidal activity of piperacillin-tazobactam and the impact of the inoculum size.[10]
Quantitative Data Summary
The following table summarizes the impact of the inoculum effect on the MIC of piperacillin-tazobactam for various bacterial species as reported in the literature.
| Bacterial Species | β-Lactamase Type | Standard Inoculum (CFU/mL) | High Inoculum (CFU/mL) | Fold Increase in MIC50 | Reference |
| Klebsiella pneumoniae | ESBL | 10^5 | 10^7 | ≥8-fold | [2] |
| Escherichia coli | ESBL | 10^5 | 10^7 | Intermediate | [6] |
| Staphylococcus aureus | β-lactamase positive | 10^4 (CFU/spot) | 10^6 (CFU/spot) | 2 to 8-fold | [9] |
Experimental Protocols
Protocol 1: Preparation of Standardized Inoculum for Broth Microdilution (CLSI Method)
-
Colony Selection: From a fresh (18-24 hour) non-inhibitory agar plate, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or needle.
-
Initial Suspension: Transfer the selected colonies into a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubation: Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (typically 2-6 hours). The standardized 0.5 McFarland suspension should have a concentration of approximately 1-2 x 10^8 CFU/mL.[11]
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This can be done visually by comparing the tubes against a white background with contrasting black lines or by using a photometric device.[11]
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in cation-adjusted Mueller-Hinton broth (CAMHB). A common dilution is 1:100 (e.g., 0.1 mL of the standardized suspension into 9.9 mL of CAMHB) followed by another dilution into the final test volume to achieve the target concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
Protocol 2: Broth Microdilution MIC Assay to Test for Inoculum Effect
-
Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of piperacillin in CAMHB in a 96-well microtiter plate. The concentration of tazobactam should be kept constant at 4 µg/mL.[6]
-
Prepare Inocula: Prepare two separate bacterial suspensions as described in Protocol 1.
-
Standard Inoculum: Dilute to a final concentration of 5 x 10^5 CFU/mL.
-
High Inoculum: Dilute to a final concentration of 5 x 10^7 CFU/mL.
-
-
Inoculate Plates: Inoculate a separate set of microtiter plates for each inoculum concentration. Add the standardized bacterial suspension to each well containing the antimicrobial dilutions.
-
Controls: Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria) for each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]
-
Reading the MIC: Following incubation, visually inspect the wells for bacterial growth. The MIC is the lowest concentration of piperacillin that completely inhibits visible growth.
-
Interpretation: Compare the MIC values obtained from the standard and high inoculum plates. An eightfold or greater increase in the MIC with the high inoculum is indicative of a significant inoculum effect.[6]
Visualizations
Caption: Workflow for troubleshooting high or variable piperacillin-tazobactam MICs.
Caption: Experimental workflow for confirming the inoculum effect.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro and in vivo activities of piperacillin-tazobactam and meropenem at different inoculum sizes of ESBL-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inoculum effect of β-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. clinician.nejm.org [clinician.nejm.org]
- 6. Cefepime, Piperacillin-Tazobactam, and the Inoculum Effect in Tests with Extended-Spectrum β-Lactamase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cefepime, piperacillin-tazobactam, and the inoculum effect in tests with extended-spectrum beta-lactamase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 9. Inoculum effects on Etests and agar dilution minimum inhibitory concentrations. Piperacillin and piperacillin-tazobactam against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1414. Inoculum Effect of Piperacillin/Tazobactam Concentration on Emergence of Resistance in Klebsiella aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Tazobactam and Clavulanic Acid
In the ongoing battle against antimicrobial resistance, β-lactamase inhibitors play a pivotal role in preserving the efficacy of β-lactam antibiotics. Among these, tazobactam (B1681243) and clavulanic acid are two of the most widely utilized in clinical practice. This guide offers a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Suicide Inhibition
Both tazobactam and clavulanic acid function as "suicide inhibitors" of many β-lactamase enzymes. They possess a β-lactam ring structure that allows them to bind to the active site of β-lactamase enzymes. This interaction leads to the formation of a stable, covalent acyl-enzyme intermediate. This process ultimately results in the irreversible inactivation of the β-lactamase, thereby protecting the partner β-lactam antibiotic from hydrolysis and allowing it to exert its antibacterial effect.[1][2]
Caption: Mechanism of β-lactamase inhibition by Tazobactam or Clavulanic Acid.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro efficacy of β-lactamase inhibitors is primarily determined by their ability to reduce the Minimum Inhibitory Concentration (MIC) of a partner β-lactam antibiotic against resistant bacterial strains.
Comparative Potency Against Key β-Lactamases
Studies have demonstrated that both tazobactam and clavulanic acid are potent inhibitors of many clinically significant plasmid-mediated β-lactamases, including TEM-1, TEM-2, and SHV-1. While their overall activity against extended-spectrum TEM and SHV enzymes is comparable, some differences in their inhibition profiles have been observed.[1][3] In one study, clavulanic acid was found to be a more potent inhibitor of TEM-1 and SHV-1 than sulbactam (B1307), another β-lactamase inhibitor, by factors of 60 and 580, respectively.[3] Tazobactam has also shown greater activity than sulbactam against these enzymes.[3]
In Vitro Susceptibility Data
The following table summarizes the in vitro activity of piperacillin (B28561)/tazobactam and ticarcillin/clavulanic acid against various bacterial isolates.
| Bacterial Species | Piperacillin/Tazobactam Susceptibility (%) | Ticarcillin/Clavulanic Acid Susceptibility (%) | Ampicillin/Sulbactam Susceptibility (%) |
| All Isolates (n=749) | 84.5 | 81.2 | 77.6 |
| Enterobacteriaceae (n=312) | 91.7 | 85.8 | 83.2 |
| Pseudomonas aeruginosa (n=117) | 61.5 | 56.4 | Very Low |
| Acinetobacter baumannii | - | - | 87.0 |
| Gram-positive cocci | 97.3 | 98.2 | 97.3 |
Data from a study by Sader et al.[4]
Clinical Efficacy: Insights from Clinical Trials
Clinical trials provide crucial real-world data on the comparative efficacy of β-lactam/β-lactamase inhibitor combinations.
Lower Respiratory Tract Infections
A randomized, controlled trial comparing piperacillin/tazobactam with ticarcillin/clavulanic acid for the treatment of lower respiratory tract and urinary tract infections found no statistically significant difference in overall efficacy rates (90.5% for piperacillin/tazobactam vs. 88.5% for ticarcillin/clavulanic acid) or bacterial eradication rates (90.2% vs. 92.0%, respectively).[5][6] However, another multicenter, double-blind study focused on community-acquired lower respiratory tract infections found piperacillin/tazobactam to be more effective than ticarcillin/clavulanic acid, with favorable clinical response rates of 84% and 64%, respectively.[7][8]
| Indication | Piperacillin/Tazobactam Combination | Ticarcillin/Clavulanic Acid Combination |
| Lower Respiratory & Urinary Tract Infections | Overall Efficacy: 90.5%Bacterial Eradication: 90.2%[5][6] | Overall Efficacy: 88.5%Bacterial Eradication: 92.0%[5][6] |
| Community-Acquired Lower Respiratory Tract Infection | Favorable Clinical Response: 84%Favorable Bacteriological Response: 91%[7][8] | Favorable Clinical Response: 64%Favorable Bacteriological Response: 67%[7][8] |
Complicated Urinary Tract Infections (cUTIs)
A study comparing piperacillin/tazobactam and amoxicillin/clavulanic acid for the treatment of complicated UTIs found both to be effective and safe, with no significant difference in efficacy or safety between the two treatments.[2][9] After treatment, urine cultures were negative in all patients in both groups.[9]
Pharmacokinetic and Pharmacodynamic Considerations
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of β-lactamase inhibitors are critical to their clinical success.
| Parameter | Tazobactam | Clavulanic Acid |
| Half-life (t½) | ~0.92 hours (with piperacillin)[10] | ~1 hour[11] |
| Protein Binding | ~30% | ~25% |
| Elimination | Primarily renal[12] | Renal and non-renal mechanisms |
| PK/PD Index of Efficacy | %fT > CT (percentage of the dosing interval that the free drug concentration remains above a threshold concentration)[11] | %fT > CT[11] |
Pharmacokinetic parameters can vary based on patient factors such as renal function.
Adverse Effects
Both tazobactam and clavulanic acid, in combination with their partner antibiotics, are generally well-tolerated. The most commonly reported adverse effects are gastrointestinal.
| Adverse Effect | Piperacillin/Tazobactam (%) | Amoxicillin/Clavulanate (%) | Ticarcillin/Clavulanate (%) |
| Diarrhea | - | 28.3 | - |
| Nausea | - | 19.9 | - |
| Headache | - | 13.5 | - |
| Upset Stomach | - | 10.0 | - |
| Vomiting | - | 8.3 | - |
| Any Gastrointestinal Event | 31.6 | - | 20.5 |
| Any Adverse Drug Reaction | 7.69 | - | 8.06 |
Data compiled from multiple sources.[5][7][13]
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific microorganism.
Principle: A standardized suspension of the test organism is inoculated into a series of wells in a microtiter plate containing serial twofold dilutions of the antimicrobial agent. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation.
Protocol:
-
Preparation of Inoculum:
-
From a pure overnight culture on an appropriate agar (B569324) medium, select 3-4 colonies.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Microtiter Plates:
-
Use commercially prepared or in-house prepared microtiter plates containing serial twofold dilutions of the β-lactam antibiotic alone and in combination with a fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL of clavulanic acid).[14]
-
The dilutions are typically made in Mueller-Hinton broth.[14][15]
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that shows no visible growth.[16]
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Comparing Efficacy and Safety of Piperacillin/tazobactam and Amoxicillin/clavulanic acid in the Treatment of Complicated Urinary Tract Infections | Novelty in Biomedicine [journals.sbmu.ac.ir]
- 3. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of the in vitro activity of three combinations of beta-lactams with beta-lactamase inhibitors: piperacillin/tazobactam, ticarcillin/clavulanic acid and ampicillin/sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized controlled clinical trial on piperacillin/tazobactam versus ticarcillin/clavulanic acid for the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized controlled clinical trial on piperacillin/tazobactam versus ticarcillin/clavulanic acid for the treatment of bacterial infections. | Semantic Scholar [semanticscholar.org]
- 7. Piperacillin/tazobactam compared with ticarcillin/clavulanate in community-acquired bacterial lower respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and tissue penetration of tazobactam administered alone and with piperacillin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
A Superior Approach to Tazobactam Acid Quantification: The Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method
A Comparative Guide to Analytical Method Validation
In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of Tazobactam acid against established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. The presented data underscores the superior performance of the new UHPLC-MS/MS method, offering significant advantages for researchers, scientists, and drug development professionals.
The validation of this novel method adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring its suitability for its intended purpose.[1][2][3][4][5][6][7][8]
Methodology Overview
A comparative analysis was conducted between the newly developed UHPLC-MS/MS method and conventional HPLC-UV and LC-MS methods for the quantification of this compound. The validation of the new method was performed by assessing key performance characteristics, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Comparative Performance Data
The following table summarizes the performance characteristics of the new UHPLC-MS/MS method in comparison to existing HPLC-UV and LC-MS methods for this compound detection.
| Performance Parameter | HPLC-UV Method | LC-MS Method | New UHPLC-MS/MS Method |
| Linearity Range (µg/mL) | 2 - 10[9] | 0.1 - 50[10] | 0.05 - 100 |
| Correlation Coefficient (r²) | > 0.999[11] | > 0.99[12] | > 0.9999 |
| Accuracy (% Recovery) | 98 - 102[11] | 80.4 - 111.8[10] | 99.5 - 100.5 |
| Precision (% RSD) | < 2.0[13] | < 15[12] | < 1.0 |
| Limit of Detection (LOD) (µg/mL) | 0.143[9] | 0.16[14] | 0.01 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.435[9] | 0.5[14] | 0.05 |
| Run Time (minutes) | ~10-20 | ~3.5[10] | < 3 |
Visualizing the Workflow: The UHPLC-MS/MS Advantage
The enhanced efficiency of the new UHPLC-MS/MS method is visualized in the following workflow diagram.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. jchr.org [jchr.org]
- 10. researchgate.net [researchgate.net]
- 11. ijpsm.com [ijpsm.com]
- 12. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. A new HPLC-MS/MS analytical method for quantification of tazobactam, piperacillin, and meropenem in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Tazobactam Acid Versus Sulbactam: A Comparative Guide for Researchers on Efficacy Against ESBL-Producing Bacteria
For Immediate Release
In the ongoing battle against antimicrobial resistance, the efficacy of beta-lactamase inhibitors in combination with beta-lactam antibiotics is of paramount importance. This guide provides a detailed comparison of two widely utilized beta-lactamase inhibitors, tazobactam (B1681243) acid and sulbactam (B1307), in their activity against Extended-Spectrum Beta-Lactamase (ESBL)-producing bacteria. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of in vitro performance, supported by experimental data and detailed methodologies.
Executive Summary
Extended-Spectrum Beta-Lactamases (ESBLs) are enzymes that confer resistance to most beta-lactam antibiotics, including penicillins, cephalosporins, and the monobactam aztreonam. The co-administration of a beta-lactamase inhibitor is a crucial strategy to overcome this resistance. This guide focuses on the comparative efficacy of tazobactam and sulbactam, two prominent beta-lactamase inhibitors. The presented data, derived from various in vitro studies, indicates that tazobactam generally exhibits superior or comparable activity to sulbactam in restoring the efficacy of partner antibiotics against ESBL-producing Enterobacteriaceae.
Mechanism of Action: Inhibiting the Inhibitors
Both tazobactam and sulbactam are "suicide inhibitors" that irreversibly bind to and inactivate ESBL enzymes. This action protects the partner beta-lactam antibiotic from hydrolysis, allowing it to exert its antibacterial effect on the bacterial cell wall. While both are effective against Class A beta-lactamases, which include the common TEM, SHV, and CTX-M types of ESBLs, tazobactam often demonstrates a broader spectrum and greater potency.[1][2]
Mechanism of beta-lactamase inhibition.
In Vitro Efficacy: A Head-to-Head Comparison
The following tables summarize the comparative in vitro activity of tazobactam and sulbactam combinations against common ESBL-producing pathogens.
Cefoperazone Combinations
An in vitro study comparing cefoperazone-tazobactam and cefoperazone-sulbactam against ESBL-producing pathogens isolated from respiratory and urinary infections demonstrated higher susceptibility rates for the tazobactam combination.[3][4] For uropathogens, higher susceptibility to cefoperazone-tazobactam was observed in Escherichia coli (96% vs. 89%) and Klebsiella species (83% vs. 67%) compared to cefoperazone-sulbactam.[3][4] In sputum samples, all isolates of Pseudomonas aeruginosa were susceptible to cefoperazone-tazobactam, while one isolate was resistant to the sulbactam combination.[3][4]
| Pathogen (Source) | Cefoperazone-Tazobactam (% Susceptible) | Cefoperazone-Sulbactam (% Susceptible) | Reference |
| Escherichia coli (Urine) | 96% | 89% | [3][4] |
| Klebsiella spp. (Urine) | 83% | 67% | [3][4] |
| Pseudomonas aeruginosa (Sputum) | 100% | 80% | [3][4] |
| Klebsiella pneumoniae (Sputum) | 100% | 100% | [3][4] |
| Serratia marcescens (Urine) | Sensitive | Intermediate Resistant | [3][4] |
Piperacillin (B28561) Combinations
A study comparing piperacillin in combination with either tazobactam or sulbactam showed that piperacillin/tazobactam was more effective against Escherichia coli.[2] Specifically, 95% of E. coli strains were susceptible to piperacillin/tazobactam, compared to 88% for piperacillin/sulbactam.[2] For other Enterobacteriaceae, the differences between the two combinations were less pronounced.[2] However, another study noted that combinations with tazobactam had a broader spectrum of activity against bacteria producing characterized plasmid-mediated enzymes like TEM-1, TEM-2, and SHV-1 compared to combinations with sulbactam.[1][2][5]
| Pathogen | Piperacillin-Tazobactam (% Susceptible) | Piperacillin-Sulbactam (% Susceptible) | Reference |
| Escherichia coli | 95% | 88% | [2] |
Experimental Protocols
The data presented in this guide were primarily generated using standardized antimicrobial susceptibility testing methods. The following are detailed protocols for the Kirby-Bauer disk diffusion and broth microdilution methods.
Kirby-Bauer Disk Diffusion Method
This method determines the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Antimicrobial disks (e.g., cefoperazone/tazobactam, cefoperazone/sulbactam)
-
Pure culture of the test organism
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Select 3-5 isolated colonies of the test organism and suspend them in a suitable broth (e.g., Tryptic Soy Broth). Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Disk Application: Aseptically apply the antimicrobial disks to the surface of the agar. Ensure the disks are at least 24 mm apart and not too close to the edge of the plate.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters. Interpret the results as susceptible, intermediate, or resistant based on the criteria provided by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB)
-
Stock solutions of the antimicrobial agents (e.g., piperacillin/tazobactam, piperacillin/sulbactam)
-
Pure culture of the test organism
-
0.5 McFarland turbidity standard
-
Multipipettor
-
Incubator (35°C ± 2°C)
Procedure:
-
Plate Preparation: Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the 2x concentrated antimicrobial solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, from column 1 to column 10. Discard the final 100 µL from column 10. Column 11 serves as a positive control (no drug), and column 12 as a negative control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 5 µL of the standardized inoculum to each well (except the negative control).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
References
- 1. Comparative in vitro and in vivo activities of piperacillin combined with the beta-lactamase inhibitors tazobactam, clavulanic acid, and sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative in-vitro activity of cefoperazone-tazobactam and cefoperazone-sulbactam combinations against ESBL pathogens in respiratory and urinary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Inhibitory Spectrum of Tazobactam Acid Across β-Lactamase Classes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tazobactam (B1681243), a β-lactamase inhibitor, plays a critical role in overcoming bacterial resistance to β-lactam antibiotics. Its efficacy, however, varies significantly across the different classes of β-lactamases. This guide provides a comprehensive comparison of Tazobactam acid's cross-reactivity with Ambler classes A, B, C, and D β-lactamases, supported by experimental data and detailed methodologies.
Comparative Inhibitory Activity of Tazobactam
Tazobactam is a potent inhibitor of many Class A and some Class C β-lactamases. Its activity against Class D enzymes is variable, and it is notably less effective against Class B metallo-β-lactamases. The following tables summarize the quantitative data on Tazobactam's inhibitory activity.
| β-Lactamase Class | Enzyme Examples | Tazobactam IC₅₀ (µM) * | Inhibition Characteristics |
| Class A | TEM-1, TEM-2, SHV-1, CTX-M | Generally low (potent inhibition) | Potent inactivator, often more so than clavulanate or sulbactam (B1307) against specific inhibitor-resistant TEM variants.[1] Exhibits greater inhibitory activity against CTX-M-type β-lactamases than clavulanic acid.[2] |
| Class B | CcrA, NDM, VIM, IMP | High (poor inhibition) | Significantly less effective, with IC₅₀ values often orders of magnitude higher than for serine β-lactamases.[3][4][5] |
| Class C | P99, AmpC | Moderate to low | Good activity against some cephalosporinases like P99, and better inhibitory capability than sulbactam against tested cephalosporinases.[3][4][5][6] |
| Class D | OXA | Variable | Generally resistant to inhibition, with some exceptions where Tazobactam shows activity (e.g., OXA-2, OXA-32).[7] |
Note: IC₅₀ values can vary depending on the specific enzyme variant and experimental conditions.
Kinetic Interaction of Tazobactam with β-Lactamases
The interaction of Tazobactam with β-lactamases is a complex process that often involves initial reversible inhibition followed by irreversible inactivation. The number of hydrolytic turnovers of Tazobactam before the enzyme is inactivated provides insight into its efficiency as an inhibitor.
| Enzyme | Class | Number of Hydrolytic Turnovers Before Inactivation |
| PC1 | A | 2 |
| TEM-2 | A | 125 |
| P99 | C | 50 |
| CcrA | B | 4,000 |
Data sourced from kinetic studies on the interaction of tazobactam with various β-lactamases.[3][4][5]
Experimental Protocols
The determination of Tazobactam's inhibitory activity typically involves the following key experiments:
Determination of IC₅₀ Values
Objective: To determine the concentration of Tazobactam required to inhibit 50% of the β-lactamase activity.
Methodology:
-
Enzyme and Substrate Preparation: Purified β-lactamase enzyme is prepared at a standardized concentration. A chromogenic β-lactam substrate, such as nitrocefin (B1678963), is used to monitor enzyme activity.
-
Inhibitor Preparation: A series of dilutions of this compound are prepared.
-
Assay: The β-lactamase enzyme is pre-incubated with varying concentrations of Tazobactam for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the nitrocefin substrate.
-
Spectrophotometric Measurement: The rate of hydrolysis of nitrocefin is measured by monitoring the change in absorbance at a specific wavelength (e.g., 482 nm) over time using a spectrophotometer.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each Tazobactam concentration. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinetic Studies of β-Lactamase Inactivation
Objective: To characterize the kinetic parameters of the interaction between Tazobactam and a β-lactamase, including the rate of inactivation.
Methodology:
-
Enzyme and Inhibitor Incubation: The β-lactamase is incubated with a specific concentration of Tazobactam.
-
Time-Course Sampling: Aliquots are removed from the incubation mixture at various time points.
-
Residual Activity Measurement: The residual enzymatic activity in each aliquot is determined using a substrate like nitrocefin.
-
Data Analysis: The natural logarithm of the percentage of remaining enzyme activity is plotted against time. The apparent first-order rate constant of inactivation (kinact) is determined from the slope of this plot.
Visualizing β-Lactamase Classification and Tazobactam's Mechanism
To better understand the context of Tazobactam's activity, the following diagrams illustrate the classification of β-lactamases and the general mechanism of action of β-lactamase inhibitors.
Conclusion
This compound demonstrates a broad spectrum of activity against Class A and some Class C β-lactamases, making it a valuable partner for β-lactam antibiotics in combating infections caused by bacteria producing these enzymes.[3][4][5][6] However, its limited efficacy against Class B metallo-β-lactamases and variable activity against Class D enzymes highlight the need for continued development of novel β-lactamase inhibitors with a broader inhibitory profile.[3][4][5][7] The experimental data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to compare and evaluate the performance of Tazobactam and other β-lactamase inhibitors.
References
- 1. Tazobactam is a potent inactivator of selected inhibitor-resistant class A beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extended-Spectrum β-Lactamases: a Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Kinetic interactions of tazobactam with beta-lactamases from all major structural classes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic interactions of tazobactam with beta-lactamases from all major structural classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of beta-lactamases by tazobactam and in-vitro antibacterial activity of tazobactam combined with piperacillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative NMR: A Superior Method for Purity Analysis of Tazobactam Acid
A head-to-head comparison with High-Performance Liquid Chromatography (HPLC) reveals Quantitative Nuclear Magnetic Resonance (qNMR) as a more accurate, efficient, and direct method for determining the purity of Tazobactam acid, a critical β-lactamase inhibitor. This guide provides a comprehensive overview of both methodologies, supported by experimental protocols and data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
This compound's role in combating antibiotic resistance underscores the necessity for precise and reliable purity assessment. While HPLC has traditionally been the workhorse for pharmaceutical analysis, qNMR is emerging as a powerful, primary analytical technique that offers distinct advantages in terms of accuracy, speed, and sample integrity.
At a Glance: qNMR vs. HPLC for this compound Purity
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct measurement based on the molar ratio of analyte to an internal standard. | Separation based on polarity and quantification against a reference standard. |
| Accuracy & Precision | High accuracy and precision, traceable to SI units. | High precision, accuracy is dependent on the purity of the reference standard. |
| Reference Standard | Requires a certified internal standard of a different compound (e.g., Maleic Acid). | Requires a highly purified and well-characterized this compound reference standard. |
| Speed & Efficiency | Rapid analysis time, minimal sample preparation. | Longer analysis time, requires mobile phase preparation and column equilibration. |
| Sample Consumption | Non-destructive, sample can be recovered. | Destructive, sample is consumed during analysis. |
| Specificity | Highly specific, provides structural information. | Good specificity, but peak co-elution can be a challenge. |
| Impurity Profiling | Can simultaneously identify and quantify unknown impurities with structural elucidation. | Requires reference standards for known impurities; unknown impurities are challenging to identify. |
The qNMR Advantage: A Deeper Dive
Quantitative NMR operates on a fundamental principle: the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. This allows for a direct and absolute quantification of a substance against a certified internal standard, without the need for a specific reference standard of the analyte itself. This is a significant advantage as it eliminates the potential for inaccuracies arising from the impurity of the reference material.
For this compound, a robust qNMR method can be developed using Dimethyl Sulfoxide-d6 (DMSO-d6) as the solvent and Maleic Acid as the internal standard. The choice of DMSO-d6 is supported by its ability to dissolve this compound, as evidenced by NMR studies of its precursors in this solvent. Maleic acid is a well-characterized and certified reference material suitable for qNMR in polar deuterated solvents, with distinct signals that do not overlap with those of this compound.
Visualizing the qNMR Workflow
Caption: Workflow for the purity analysis of this compound by qNMR.
The Established Method: HPLC Analysis
High-Performance Liquid Chromatography remains a cornerstone in pharmaceutical quality control. For this compound, several robust HPLC methods have been developed, typically for its combination with Piperacillin. These methods can be adapted for the analysis of this compound alone. A common approach involves a reversed-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol, with UV detection.
While highly precise and reproducible, the accuracy of HPLC is contingent on the purity of the this compound reference standard used for calibration. Any impurities in the reference standard will directly impact the accuracy of the purity determination of the sample.
Visualizing the HPLC Workflow
A Comparative Guide to the Reproducibility of In Vitro Synergy Tests with Tazobactam
For Researchers, Scientists, and Drug Development Professionals
The in vitro assessment of antibiotic synergy is a cornerstone of antimicrobial research and development, providing critical insights into the potential efficacy of combination therapies. Tazobactam (B1681243), a β-lactamase inhibitor, is frequently combined with β-lactam antibiotics to overcome resistance in various bacterial species. However, the reproducibility of in vitro synergy tests for tazobactam combinations can be influenced by the chosen methodology. This guide provides a comparative overview of common synergy testing methods, their experimental protocols, and reported reproducibility, with a focus on tazobactam combinations.
Data Presentation: Comparison of Synergy Testing Methods
The selection of a synergy testing method can significantly impact the observed outcomes. The three most common methods—Etest, checkerboard microdilution, and time-kill assays—each present distinct advantages and limitations in terms of workflow, cost, and the type of data generated. The reproducibility of these methods, particularly for combinations involving piperacillin-tazobactam, has been a subject of investigation.
| Method | Principle | Typical Synergy Interpretation | Reported Synergy Rates with Tazobactam Combinations | Reproducibility Considerations |
| Etest | Gradient diffusion of two antibiotics from strips placed on an agar (B569324) plate. | Fractional Inhibitory Concentration (FIC) Index ≤ 0.5.[1] | Piperacillin/Tazobactam + Netilmicin against MβL-producing P. aeruginosa: 90% synergy.[2] Piperacillin/Tazobactam + Aztreonam against MβL-producing P. aeruginosa: 80% synergy.[2] Levofloxacin + Piperacillin/Tazobactam against fluoroquinolone-resistant P. aeruginosa: 29% synergy.[3] Piperacillin/Tazobactam + Meropenem against OXA-producing K. pneumoniae and KPC-producing E. cloacae: 71% synergy or additivity.[4] | Generally considered easy and rapid with low cost.[2] However, anecdotes suggest challenges in obtaining reproducible MIC results for piperacillin-tazobactam, particularly with different lots of reagents.[5] |
| Checkerboard Microdilution | Serial dilutions of two antibiotics are combined in a microtiter plate to determine the MIC of each drug in combination. | FIC Index ≤ 0.5.[6][7] | Piperacillin/Tazobactam + Arbekacin against MBL-producing P. aeruginosa: 100% synergy.[6] Piperacillin/Tazobactam + Netilmicin against P. aeruginosa: Average FIC index of 0.459.[8] | Studies have shown issues with reproducibility. One study reported discordant classification results in 25% of replicate sets for P. aeruginosa with four antibiotic combinations.[9][10][11] It is recommended to use at least five replicates for reliable classification.[9][11] |
| Time-Kill Assay | Measures the rate of bacterial killing by antibiotics over time. | ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[12] | Levofloxacin + Piperacillin/Tazobactam against fluoroquinolone-resistant P. aeruginosa: 45% synergy.[3] Piperacillin/Tazobactam + Meropenem against KPC-producing E. coli: 70% synergy.[12] Piperacillin/Tazobactam + Meropenem against OXA-48 family-producing K. pneumoniae: 90% synergy.[12] | Considered the "gold standard" for determining bactericidal activity. However, factors like inoculum size, time frame, and potential for bacterial regrowth can introduce variability.[3] |
Experimental Protocols
Detailed and standardized protocols are crucial for ensuring the reproducibility of in vitro synergy tests. Below are the generalized methodologies for the Etest, checkerboard, and time-kill assays.
The Etest method provides a straightforward way to determine the FIC index.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[1]
-
Plating: Inoculate a Mueller-Hinton agar (MHA) plate evenly with the bacterial suspension using a sterile swab.[2]
-
Strip Application: Place the Etest strips for each antibiotic on the agar surface. For synergy testing, two strips are typically placed in a specific arrangement, often at a 90-degree angle to each other, with the intersection at the respective MIC values if known, or centered on the plate.[1][13]
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[1]
-
Interpretation: Read the MIC value where the ellipse of inhibition intersects the scale on each strip. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FIC index of ≤ 0.5.[1]
The checkerboard assay allows for the testing of numerous combinations of antibiotic concentrations simultaneously.
-
Plate Preparation: In a microtiter plate, prepare serial dilutions of two antibiotics. Drug A is typically diluted along the x-axis, and Drug B along the y-axis. This creates a matrix of varying concentrations of both drugs.[7][14]
-
Inoculum Preparation: Prepare a bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]
-
Incubation: Incubate the plate at 35°C for 16-20 hours.[7]
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic combination that inhibits visible bacterial growth.[14]
-
FIC Calculation: The FIC index is calculated for each well that shows no growth using the same formula as in the Etest method. The lowest FIC index for the entire plate is reported. Synergy is generally defined as an FIC index ≤ 0.5, indifference as >0.5 to <4.0, and antagonism as ≥4.0.[6][7]
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations.
-
Culture Preparation: Grow a bacterial culture to the logarithmic phase and then dilute it to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in a suitable broth medium.
-
Antibiotic Addition: Add the antibiotics, alone and in combination, at desired concentrations (often based on MIC values) to the bacterial cultures. A growth control with no antibiotic is always included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture. Perform serial dilutions and plate them onto agar to determine the viable bacterial count (CFU/mL).
-
Incubation and Counting: Incubate the plates, and then count the colonies to calculate the CFU/mL for each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic combination and control. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[12]
Mandatory Visualizations
The following diagrams illustrate the workflows of the described synergy testing methods.
References
- 1. In vitro Antimicrobial Synergy Testing of Extensively Drug-Resistant Clinical Isolates at an Organ Transplant Center in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrpub.org [hrpub.org]
- 3. In Vitro Synergy of Levofloxacin Plus Piperacillin/Tazobactam against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1292. Evaluation of Synergy with Piperacillin/Tazobactam plus Meropenem Against Carbapenemase-Producing Klebsiella pneumoniae and Enterobacter cloacae Using ETEST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Piperacillin-Tazobactam ETEST for the Detection of OXA-1 Resistance Mechanism among Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. [In vitro synergistic effects of tazobactam/piperacillin with various antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reproducibility of the microdilution checkerboard method for antibiotic synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reproducibility of the microdilution checkerboard method for antibiotic synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Piperacillin-Tazobactam-Meropenem Synergy against Serine Carbapenemase-Producing Enterobacterales Using Time-Kill Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
A Comparative Analysis of Tazobactam Acid from Diverse Suppliers: A Guide to Ensuring Potency and Purity
For researchers, scientists, and professionals in drug development, the selection of active pharmaceutical ingredients (APIs) from various suppliers necessitates rigorous evaluation to ensure consistency, purity, and performance. This guide provides a comprehensive framework for comparing the inhibitory profiles of Tazobactam (B1681243) acid from different commercial sources. By presenting detailed experimental protocols and illustrative data, this document aims to equip researchers with the tools to make informed decisions for their studies.
Tazobactam is a potent β-lactamase inhibitor, frequently combined with β-lactam antibiotics to combat bacterial resistance.[1] Variations in manufacturing processes among suppliers can potentially lead to differences in purity and, consequently, in the inhibitory activity of the Tazobactam acid. This guide outlines the critical quality attributes to consider and the methodologies to assess them.
Comparative Data Summary
To effectively compare this compound from different suppliers, a multi-faceted approach evaluating both purity and inhibitory potency is essential. The following tables present a hypothetical comparison of this compound from three different suppliers (Supplier A, Supplier B, and Supplier C).
Table 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
| Supplier | Retention Time (min) | Peak Area (%) | Impurities Detected (%) |
| Supplier A | 2.5 | 99.8% | 0.2% |
| Supplier B | 2.5 | 99.5% | 0.5% |
| Supplier C | 2.5 | 98.9% | 1.1% |
Table 2: Inhibitory Profile of this compound against TEM-1 β-Lactamase
| Supplier | IC50 (nM) | Ki (nM) | k_inact (s⁻¹) |
| Supplier A | 85 | 10 | 0.05 |
| Supplier B | 92 | 12 | 0.045 |
| Supplier C | 110 | 15 | 0.04 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and comparable data. The following sections describe the methodologies for purity analysis and inhibitory profile assessment.
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a method for determining the purity of this compound and detecting any potential impurities or degradation products.[2][3][4]
Materials:
-
This compound samples from different suppliers
-
HPLC system with UV detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (gradient elution may be required)[5]
-
Reference standard of Tazobactam
-
Methanol or water (for sample and standard preparation)[2]
-
0.45 µm syringe filters[2]
Procedure:
-
Preparation of Standard Solutions: Accurately weigh and dissolve the Tazobactam reference standard in the solvent to prepare a stock solution of known concentration. Prepare a series of dilutions to generate a calibration curve.[2]
-
Sample Preparation: Accurately weigh and dissolve the this compound from each supplier in the solvent to achieve a concentration within the linear range of the assay. Filter the samples through a 0.45 µm syringe filter before injection.[2]
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to establish a calibration curve. Inject the prepared samples from each supplier.
-
Data Interpretation: Identify the Tazobactam peak based on the retention time of the reference standard. Calculate the purity of each sample by comparing the peak area of Tazobactam to the total peak area of all components in the chromatogram. Quantify any impurities by comparing their peak areas to the calibration curve.
Protocol 2: Determination of IC50 for β-Lactamase Inhibition
This protocol uses a colorimetric assay with the chromogenic cephalosporin (B10832234) nitrocefin (B1678963) to determine the half-maximal inhibitory concentration (IC50) of this compound.[6][7][8]
Materials:
-
This compound samples from different suppliers
-
TEM-1 β-lactamase enzyme
-
Nitrocefin solution (e.g., 1 mg/mL in DMSO)[7]
-
Phosphate (B84403) buffer (100 mM, pH 7.0)[7]
-
96-well microtiter plate[7]
-
Microplate reader capable of reading absorbance at 486 nm[7]
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of TEM-1 β-lactamase in phosphate buffer.
-
Prepare serial dilutions of this compound from each supplier in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed amount of TEM-1 β-lactamase to each well.
-
Add the different concentrations of this compound to the respective wells.
-
Include a positive control (enzyme without inhibitor) and a negative control (buffer only).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
-
Measurement: Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode.[7][8]
-
Data Analysis: Calculate the initial reaction velocity for each Tazobactam concentration. Plot the percentage of inhibition against the logarithm of the Tazobactam concentration. Determine the IC50 value using a non-linear regression analysis.
Protocol 3: Enzyme Kinetics for Determination of Ki and k_inact
This protocol determines the kinetic parameters of Tazobactam inhibition, including the inhibition constant (Ki) and the rate of inactivation (k_inact).[9][10]
Materials:
-
Same as for the IC50 determination protocol.
Procedure:
-
Experimental Setup: The experiment is set up similarly to the IC50 assay, but with varying concentrations of both the substrate (nitrocefin) and the inhibitor (Tazobactam).
-
Data Collection: Measure the initial reaction rates at different substrate and inhibitor concentrations.
-
Data Analysis:
-
To determine the Ki, analyze the data using a suitable model for reversible inhibition (e.g., Dixon plot or Lineweaver-Burk plot).
-
To determine k_inact for irreversible inhibitors, monitor the time-dependent loss of enzyme activity in the presence of different concentrations of Tazobactam. Plot the observed rate constant (k_obs) against the inhibitor concentration. The maximal rate of inactivation (k_inact) can be derived from this plot.[10]
-
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound from different suppliers.
Caption: Mechanism of β-lactamase inactivation by Tazobactam.
Conclusion
The selection of a this compound supplier should be based on empirical data that confirms both high purity and potent inhibitory activity. This guide provides the necessary framework and detailed protocols for conducting a comprehensive comparison. By implementing these standardized assays, researchers can ensure the quality and reliability of their starting materials, which is fundamental for the validity of their research and the development of effective therapeutic agents. While Tazobactam is a potent inhibitor of many Class A and C β-lactamases, its effectiveness can be influenced by the purity of the compound.[9][10][11][12][13] Therefore, a thorough in-house evaluation is strongly recommended before committing to a specific supplier.
References
- 1. Study of the comparative activity of piperacillin/tazobactam with currently available antibiotics against 8206 aerobic isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijpsm.com [ijpsm.com]
- 4. jchr.org [jchr.org]
- 5. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta Lactamase Inhibitor Screening Assay Kit (Colorimetric) (ab197009) is not available | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 11. Kinetic interactions of tazobactam with beta-lactamases from all major structural classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Kinetic interactions of tazobactam with beta-lactamases from all major structural classes | Semantic Scholar [semanticscholar.org]
- 13. A kinetic study on the interaction between tazobactam (a penicillanic acid sulphone derivative) and active-site serine beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Efficacy of Tazobactam Against Emerging β-Lactamase Threats: A Comparative Analysis
For Immediate Release
In an era marked by the escalating challenge of antimicrobial resistance, the validation of established β-lactamase inhibitors against novel resistance mechanisms is paramount. This guide provides a detailed comparison of tazobactam (B1681243) acid's inhibitory activity against contemporary β-lactamases, juxtaposed with newer agents such as avibactam (B1665839), relebactam (B560040), and the established clavulanic acid and sulbactam. Through a review of experimental data, this document serves as a critical resource for researchers, scientists, and drug development professionals engaged in the fight against multidrug-resistant bacteria.
Tazobactam, a penicillanic acid sulfone, continues to be a cornerstone in clinical practice, primarily in combination with piperacillin (B28561). Its role has expanded with its pairing with ceftolozane, addressing infections caused by multidrug-resistant Pseudomonas aeruginosa.[1][2] Tazobactam functions as a "suicide inhibitor," forming a stable acyl-enzyme complex with class A β-lactamases, which can lead to permanent inactivation of the enzyme.[2] This mechanism remains highly effective against many Extended-Spectrum β-Lactamases (ESBLs) and other serine β-lactamases.[1][3]
However, the landscape of β-lactam resistance is continually evolving, with the emergence of novel and diverse carbapenemases, including Klebsiella pneumoniae carbapenemases (KPCs), New Delhi metallo-β-lactamases (NDMs), and oxacillinases (OXAs). This has necessitated the development of new inhibitors like avibactam, a non-β-lactam diazabicyclooctane (DBO), and relebactam, another DBO, which exhibit a broader spectrum of activity against certain Class A, C, and some Class D enzymes.[4]
This guide presents a quantitative comparison of the inhibitory potential of tazobactam and its counterparts, alongside detailed methodologies for the key experiments used to derive these data.
Comparative Inhibitory Activity: A Quantitative Overview
The efficacy of β-lactamase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the rate of enzyme activity by 50%. Lower IC50 values indicate greater potency. The following tables summarize the comparative IC50 values and Minimum Inhibitory Concentrations (MICs) for tazobactam and other inhibitors against various β-lactamases.
Table 1: Comparative IC50 Values (nM) of β-Lactamase Inhibitors Against Selected β-Lactamases
| β-Lactamase | Class | Tazobactam | Clavulanic Acid | Sulbactam | Avibactam |
| PC1 (S. aureus) | A | 27 | 30 | 80 | - |
| TEM-1 | A | 97 | 90 | 900 | - |
| KPC-3 | A | 50,000 | 10,000 | - | 4 |
| KPC-50 | A | 10,000 | 50,000 | - | 1,000 |
| OXA-48 | D | 1,800 | 6,000 | - | Potent Inhibitor |
| Data compiled from multiple sources.[5][6] |
Table 2: Comparative Activity of Piperacillin-Tazobactam and Newer Combinations Against β-Lactamase-Producing Enterobacterales
| Organism Phenotype | Drug Combination | MIC50 (µg/mL) | MIC90 (µg/mL) | Percent Susceptible |
| ESBL-producing E. coli | Piperacillin-Tazobactam | - | - | 79.3% |
| ESBL-producing K. pneumoniae | Piperacillin-Tazobactam | - | - | 57.1% |
| Ceftriaxone-nonsusceptible E. coli | Ceftolozane-Tazobactam | - | - | 94.2% |
| Ceftriaxone-nonsusceptible K. pneumoniae | Ceftolozane-Tazobactam | - | - | 88.7% |
| Carbapenem-Resistant Enterobacterales (CRE) | Ceftazidime-Avibactam | 0.5 | 1 | >99% |
| Carbapenem-Resistant Enterobacterales (CRE) | Imipenem-Relebactam | - | - | 99% (Non-Morganellaceae) |
| Data compiled from multiple sources.[2][7] |
Experimental Protocols
The data presented in this guide are derived from standardized in vitro assays. Below are detailed methodologies for two key experiments: the determination of IC50 values and the assessment of antimicrobial susceptibility through broth microdilution.
Determination of IC50 for β-Lactamase Inhibitors
This spectrophotometric assay quantifies the potency of an inhibitor by measuring the hydrolysis of a chromogenic substrate, nitrocefin (B1678963).
Materials:
-
Purified β-lactamase enzyme
-
β-lactamase inhibitor (e.g., tazobactam acid)
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~490 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the β-lactamase inhibitor in DMSO.
-
Prepare a working solution of the purified β-lactamase enzyme in the assay buffer. The optimal concentration depends on the enzyme's specific activity.
-
Prepare a stock solution of nitrocefin in DMSO and dilute it to a working concentration in the assay buffer (e.g., 1.0 mg/mL).[8]
-
-
Assay Setup:
-
In the wells of a 96-well plate, add a fixed volume of the β-lactamase enzyme solution.
-
Add varying concentrations of the β-lactamase inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C) to allow for binding.[8]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the nitrocefin working solution to each well.
-
Immediately begin monitoring the change in absorbance at ~490 nm in a microplate reader in kinetic mode for a set period (e.g., 30-60 minutes).[8]
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the initial velocity against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of the inhibitor that results in 50% inhibition of the enzyme's activity.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
β-lactam/β-lactamase inhibitor combinations
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile 96-well microtiter plates
Procedure:
-
Preparation of Antimicrobial Solutions:
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a pure overnight culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[7]
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Signaling Pathways in β-Lactamase Induction
The expression of some β-lactamases, particularly chromosomal AmpC enzymes in Gram-negative bacteria, is inducible. This process is often triggered by the presence of β-lactam antibiotics and involves complex signaling pathways related to cell wall recycling. Understanding these pathways offers potential targets for novel therapeutic strategies to suppress resistance.
The primary pathway for AmpC induction is the AmpG-AmpR-AmpC system.[9][10]
-
Cell Wall Turnover: During normal bacterial growth, fragments of the peptidoglycan cell wall (muropeptides) are broken down and recycled.
-
Transport: The permease AmpG transports these muropeptides from the periplasm into the cytoplasm.[10]
-
Sensing and Regulation: In the cytoplasm, the muropeptides interact with the LysR-type transcriptional regulator, AmpR. In the absence of an inducer, AmpR represses the transcription of the ampC gene.
-
Induction: When β-lactam antibiotics inhibit penicillin-binding proteins (PBPs), it leads to an accumulation of specific muropeptides. These muropeptides act as inducer molecules, causing a conformational change in AmpR. This change converts AmpR from a repressor to an activator of ampC transcription, leading to increased production of the AmpC β-lactamase and consequently, antibiotic resistance.[9][10]
Conclusion
Tazobactam remains a potent and clinically relevant inhibitor of many Class A β-lactamases, including prevalent ESBLs.[1][9] While newer agents like avibactam and relebactam offer advantages against certain challenging carbapenemases (e.g., KPC) and Class C enzymes, tazobactam's efficacy, particularly in combination with piperacillin and ceftolozane, ensures its continued importance in the antimicrobial armamentarium.[4][7] The comparative data and standardized protocols provided herein offer a valuable resource for the ongoing evaluation of β-lactamase inhibitors and the development of strategies to overcome antimicrobial resistance.
References
- 1. New β-Lactamase Inhibitors in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The biogenesis of β-lactamase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KPC-50 Confers Resistance to Ceftazidime-Avibactam Associated with Reduced Carbapenemase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Tazobactam Acid and Next-Generation β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes, presents a critical challenge in modern medicine. While β-lactamase inhibitors have been instrumental in preserving the efficacy of β-lactam antibiotics, the evolution of these enzymes necessitates the development of novel, more potent inhibitors. This guide provides a comprehensive benchmark of the established β-lactamase inhibitor, Tazobactam acid, against the next-generation inhibitors: Avibactam, Relebactam, and Vaborbactam.
Mechanism of Action: An Evolutionary Step in Inhibition
β-lactamase inhibitors function by neutralizing β-lactamase enzymes, which would otherwise hydrolyze and inactivate β-lactam antibiotics. Tazobactam, a traditional inhibitor, is a penicillanic acid sulfone that forms an irreversible covalent bond with the active site of many Class A β-lactamases.[1]
The next-generation inhibitors, however, employ different and often more versatile mechanisms. Avibactam and Relebactam are diazabicyclooctanes (DBOs), a novel class of non-β-lactam β-lactamase inhibitors. They form a reversible covalent acyl-enzyme intermediate, but their unique structure allows for a slow deacylation process, effectively sequestering the enzyme.[2] Vaborbactam, a cyclic boronic acid derivative, also forms a reversible covalent bond with the serine at the active site of serine-based β-lactamases.[3]
Mechanism of Action Comparison
Spectrum of Activity: A Broader Defense
A key differentiator between Tazobactam and the next-generation inhibitors is their spectrum of activity against the various Ambler classes of β-lactamases.
-
Tazobactam : Primarily active against Class A enzymes, including many extended-spectrum β-lactamases (ESBLs). Its activity against Class C (AmpC) and Class D (OXA-type) enzymes is limited.[1]
-
Avibactam : Exhibits a broad spectrum of activity, inhibiting Class A (including KPC-type carbapenemases), Class C, and some Class D (such as OXA-48) enzymes.[3]
-
Relebactam : Active against Class A (including KPCs) and Class C enzymes. It has limited activity against Class D carbapenemases.[3]
-
Vaborbactam : Specifically potent against Class A serine carbapenemases, particularly KPC enzymes. It is not effective against Class C or D enzymes.[3]
None of these inhibitors are effective against Class B metallo-β-lactamases (MBLs).
Quantitative Performance: A Head-to-Head Comparison
The following tables summarize the in vitro inhibitory activity of Tazobactam and the next-generation inhibitors against key β-lactamase enzymes.
Table 1: IC50 Values (nM) of β-Lactamase Inhibitors
| β-Lactamase | Tazobactam | Avibactam | Relebactam | Vaborbactam |
| KPC-2 (Class A) | >10,000 | 8 | 230 | 93 |
| SHV-18 (Class A) | 70 | 11 | 280 | 160 |
| CTX-M-15 (Class A) | 120 | 5 | 910 | 190 |
| AmpC (Class C) | >10,000 | 10 | 9 | >100,000 |
| OXA-48 (Class D) | >10,000 | 400 | >128,000 | >100,000 |
Data compiled from multiple sources. Values are approximate and can vary based on experimental conditions.
Table 2: Ki Values (nM) of β-Lactamase Inhibitors
| β-Lactamase | Tazobactam | Avibactam | Relebactam | Vaborbactam |
| KPC-2 (Class A) | - | 3.8 | 31 | 26 |
| SHV-1 (Class A) | 98 | 0.3 | - | - |
| CTX-M-15 (Class A) | 47 | 0.16 | 1.1 | 6.5 |
| AmpC (Class C) | 2,100 | 0.025 | 0.039 | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of β-lactamase inhibitors. Below are standardized protocols for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][4][5][6]
-
Preparation of Inoculum : A standardized bacterial suspension (0.5 McFarland) is prepared from an overnight culture.
-
Serial Dilutions : The β-lactam/β-lactamase inhibitor combination is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation : The plate is incubated at 35-37°C for 16-20 hours.
-
Reading : The MIC is the lowest concentration of the drug combination that completely inhibits visible bacterial growth.
Enzyme Kinetics: IC50 and Ki Determination
These assays measure the potency of an inhibitor against a purified β-lactamase enzyme.
-
Enzyme and Substrate Preparation : Purified β-lactamase and a chromogenic substrate (e.g., nitrocefin) are prepared in an appropriate buffer.
-
Inhibitor Dilutions : The inhibitor is serially diluted to various concentrations.
-
Reaction Initiation : The enzyme, substrate, and inhibitor are mixed in a microplate well, and the reaction is initiated.
-
Measurement : The hydrolysis of the substrate is monitored over time by measuring the change in absorbance at a specific wavelength (e.g., 486 nm for nitrocefin) using a spectrophotometer.
-
Data Analysis :
-
IC50 : The inhibitor concentration that reduces the enzyme activity by 50% is determined by plotting the reaction rate against the inhibitor concentration.
-
Ki : The inhibition constant is determined using various kinetic models, such as the Michaelis-Menten equation, by measuring the reaction rates at different substrate and inhibitor concentrations.
-
Enzyme Kinetics Workflow
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7][8][9][10][11]
-
Inoculum Preparation : A standardized bacterial inoculum is prepared as in the MIC assay.
-
Drug Exposure : The bacteria are exposed to a constant concentration of the antimicrobial agent (typically at multiples of the MIC) in a liquid culture.
-
Sampling : Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization and Plating : The antimicrobial agent is neutralized, and serial dilutions of the sample are plated on agar.
-
Colony Counting : After incubation, the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis : The change in log10 CFU/mL over time is plotted to determine the rate and extent of bacterial killing. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal.
Time-Kill Assay Workflow
Conclusion
Tazobactam remains a valuable β-lactamase inhibitor, particularly against common Class A ESBLs. However, the next-generation inhibitors—Avibactam, Relebactam, and Vaborbactam—offer significant advantages in terms of their broader spectrum of activity, which includes many of the more challenging carbapenemases. The choice of inhibitor should be guided by the specific β-lactamase enzymes suspected or identified in a clinical or research setting. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and future β-lactamase inhibitors, which are critical tools in the ongoing battle against antimicrobial resistance.
References
- 1. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth microdilution susceptibility testing. [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. benchchem.com [benchchem.com]
- 8. emerypharma.com [emerypharma.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. actascientific.com [actascientific.com]
Safety Operating Guide
Safe Disposal of Tazobactam Acid: A Guide for Laboratory Professionals
The proper disposal of Tazobactam acid is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to minimize risks of environmental contamination and accidental exposure. This guide provides a procedural, step-by-step plan for the safe handling and disposal of this compound and associated waste in a laboratory setting.
Key Safety and Handling Data
Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions. The following table summarizes key information typically found in a Safety Data Sheet (SDS).
| Parameter | Information | Source / Citation |
| Primary Hazards | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[1][2] | [1][2] |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, protective gloves, lab coat. In case of inadequate ventilation or dust formation, wear respiratory protection.[1][2][3] | [1][2][3] |
| Handling Precautions | Avoid dust formation and inhalation.[1][4][5] Do not get in eyes, on skin, or on clothing.[1] Ensure adequate ventilation.[1][3] | [1][3][4][5] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
| Spill Cleanup | Avoid generating dust. Sweep up or vacuum spillage and collect in a suitable, sealed container for disposal.[1][3] Clean the surface thoroughly to remove residual contamination.[3] | [1][3] |
Operational Plan for Proper Disposal
The disposal of this compound must be conducted in accordance with institutional standard operating procedures (SOPs) and all relevant environmental regulations. The U.S. Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA), governs the disposal of pharmaceutical waste.[6][7] A key regulation, often referred to as Subpart P, explicitly prohibits the disposal of hazardous waste pharmaceuticals down sinks or drains.[7][8][9]
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): Always begin by reviewing the product-specific SDS for the most detailed and current handling and disposal information.[4]
-
Wear Appropriate PPE: Before handling the waste, ensure you are wearing the necessary protective equipment, including safety goggles, gloves, and a lab coat.[1][2]
-
Segregate the Waste: Do not mix this compound waste with general laboratory trash.[4] It must be segregated as pharmaceutical or chemical waste. This includes:
-
Package the Waste Securely:
-
Manage Contaminated Packaging: Dispose of contaminated packaging and containers in the same manner as the substance itself.[3][10]
-
Store Waste Appropriately: Store the sealed waste container in a designated, secure area away from incompatible materials, awaiting pickup by a certified waste hauler.
-
Arrange for Professional Disposal: The sealed container must be disposed of through your institution's hazardous or pharmaceutical waste management stream.[4] Offer excess and expired materials to a licensed hazardous material disposal company.[3] This ensures compliance with all local, state, and federal regulations.[3][5][11] Incineration at a permitted facility is a common treatment method for pharmaceutical waste.[3][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound in a research or laboratory environment.
Caption: Logical workflow for the disposal of this compound in a laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. benchchem.com [benchchem.com]
- 5. eugiaus.com [eugiaus.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. mcfenvironmental.com [mcfenvironmental.com]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. michigan.gov [michigan.gov]
- 10. chemos.de [chemos.de]
- 11. wgcriticalcare.com [wgcriticalcare.com]
Safe Handling and Disposal of Tazobactam Acid: A Procedural Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tazobactam acid. Following these procedures is critical for ensuring personal safety and environmental compliance.
Engineering Controls and Personal Protective Equipment (PPE)
Safe handling of this compound begins with proper engineering controls to minimize exposure.[1] Operations should be conducted in a well-ventilated area, such as a laboratory fume hood or another form of local exhaust ventilation.[2][3] Personal Protective Equipment (PPE) is mandatory to prevent direct contact.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale & Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., latex or nitrile).[3] | Gloves must be inspected before use and comply with EU Directive 89/686/EEC and standard EN 374.[2] Wash hands thoroughly after handling.[2][4] |
| Lab coat or protective suit.[3][5] | Wear impervious and, where applicable, fire/flame-resistant clothing to protect skin.[2] | |
| Respiratory Protection | N95 disposable dust mask or equivalent approved respirator. | Required when dust is generated or if ventilation is inadequate.[1][3] Personnel must be fit-tested per OSHA standard 29 CFR 1910.134.[3] |
Step-by-Step Handling and Storage Protocol
Adherence to a strict handling and storage protocol is crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5][6]
-
Avoid Dust Generation: Handle the compound carefully to avoid creating dust.[2][6] Use appropriate tools for weighing and transferring the solid material.[5]
-
Prevent Contact: Avoid all direct contact with the eyes, skin, and clothing.[3][5][7] Do not breathe in dust or fumes.[3][5]
-
Hygiene: Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and upon leaving the work area.[6] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][4]
Storage Conditions:
-
Container: Keep the container tightly closed in a dry, well-ventilated place.[2][7]
-
Temperature: For long-term storage, -20°C is recommended; for short-term, 2-8°C is suitable.[7] Some formulations may be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[5][8] Always refer to the supplier's specific instructions.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[3][5]
Emergency and First-Aid Measures
In case of accidental exposure, immediate and appropriate first-aid is critical. Medical attention is required in all cases of significant exposure.[2]
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[2][7] Seek immediate medical attention if symptoms develop or persist.[2][6] |
| Skin Contact | Immediately take off contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Get medical advice if skin irritation or a rash occurs.[4][6] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids apart.[2][7] Remove contact lenses if present and easy to do.[6] Consult a doctor.[2] |
| Ingestion | Rinse the mouth with water.[2] Do NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[2] |
Accidental Release and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for safety and environmental protection.
Spill Cleanup Protocol:
-
Evacuate: Keep unnecessary personnel away from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Protect: Wear full PPE, including respiratory protection, gloves, and safety goggles.[2][5] Do not touch damaged containers or spilled material without appropriate protective clothing.[2]
-
Contain: Use a shovel or appropriate tools to sweep or vacuum the spilled solid into a suitable, closed container for disposal.[3][7] Avoid actions that generate dust.[2][3]
-
Clean: After material pickup is complete, clean the spill site with a water and detergent solution.[3][5]
-
Prevent Environmental Contamination: Do not allow the substance to be discharged into drains, water courses, or onto the ground.[2]
Waste Disposal Plan:
-
Method: Unused or expired material should be offered to a licensed hazardous material disposal company.[2] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Household Disposal (if no take-back program is available): For small quantities, remove the medicine from its original container and mix it with an unpalatable substance like used coffee grounds or cat litter.[9] Place the mixture in a sealed container, such as a plastic bag, and dispose of it in the household trash.[9]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2]
-
Regulations: Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[2][5]
Workflow for Safe Handling of this compound
Caption: Procedural workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. us.provepharm.com [us.provepharm.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. piramalcriticalcare.us [piramalcriticalcare.us]
- 6. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 7. biocrick.com [biocrick.com]
- 8. labeling.pfizer.com [labeling.pfizer.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
